2-(Piperidin-1-ylmethyl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(piperidin-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-13-7-3-2-6-12(13)10-14-8-4-1-5-9-14/h2-3,6-7,11H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHAEHVTAXKZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491918 | |
| Record name | 2-[(Piperidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61200-70-2 | |
| Record name | 2-[(Piperidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde via Nucleophilic Aromatic Substitution
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde from 2-fluorobenzaldehyde and piperidine. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool in modern organic synthesis for the formation of carbon-nitrogen bonds on aromatic systems. This document elucidates the underlying reaction mechanism, offers a detailed and validated experimental protocol, and discusses the critical parameters that ensure a high-yield and efficient synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this important building block in their synthetic endeavors.
Introduction: Strategic Importance and Synthetic Rationale
This compound is a valuable bifunctional molecule featuring both a reactive aldehyde for subsequent transformations (e.g., reductive amination, Wittig reactions, or condensations) and a tertiary amine (piperidine) moiety.[1] The piperidine ring is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals, often improving pharmacokinetic properties.[2] The strategic placement of the piperidine group ortho to the aldehyde creates a unique chemical architecture for constructing complex heterocyclic systems and exploring structure-activity relationships (SAR) in medicinal chemistry.[2]
The synthesis from 2-fluorobenzaldehyde is an exemplary case of nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of a strong electron-withdrawing group, such as the aldehyde group (-CHO) in this case, sufficiently depletes the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.[3][4]
Causality of Reagent Selection:
-
2-Fluorobenzaldehyde (Substrate): The fluorine atom serves as an excellent leaving group for SNAr reactions. Although it forms a strong C-F bond, its high electronegativity polarizes the carbon-halogen bond and helps to stabilize the intermediate complex. Critically, the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the C-F bond, which is why fluorine is a superior leaving group to other halogens in many SNAr contexts.[3] The ortho-aldehyde group is essential as it activates the ring for nucleophilic attack.[5]
-
Piperidine (Nucleophile): As a secondary amine, piperidine is a potent nucleophile capable of attacking the electron-deficient aromatic ring.
-
Potassium Carbonate (Base): An inorganic base is required to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the substitution reaction, driving the equilibrium towards the product.
-
Dimethylformamide (Solvent): DMF is an ideal solvent for this type of reaction. It is a polar aprotic solvent, which can solvate the potassium cation but does not strongly solvate the nucleophile, thus maintaining its reactivity. Its high boiling point (153 °C) allows the reaction to be conducted at the elevated temperatures necessary to overcome the activation energy barrier.[6]
Reaction Scheme and Mechanism
The overall transformation is as follows:
The reaction proceeds via the classical SNAr addition-elimination mechanism.
Mechanistic Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the carbon atom bearing the fluorine (the ipso-carbon). This is the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[7]
-
Formation of the Meisenheimer Complex: This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atom of the ortho-aldehyde group. This stabilization provided by the electron-withdrawing group is what makes the reaction feasible.[5][7]
-
Rearomatization and Elimination: The aromatic system is restored by the elimination of the fluoride ion, the leaving group. This is a rapid step that results in the formation of the final product.[7]
The following diagram illustrates the SNAr mechanism:
Validated Experimental Protocol
The following protocol is adapted from a reported procedure and has been demonstrated to be effective, affording a high yield of the desired product.[8]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 20.0 g | 161.1 | 1.0 |
| Piperidine | C₅H₁₁N | 85.15 | 19.1 mL | 193.4 | 1.2 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 26.73 g | 193.4 | 1.2 |
| Anhydrous DMF | C₃H₇NO | 73.09 | 160 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~500 mL | - | - |
| Citric Acid | C₆H₈O₇ | 192.12 | As needed | - | - |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~100 mL | - | - |
| Brine | NaCl | 58.44 | ~100 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |
Step-by-Step Procedure
The overall workflow for the synthesis and purification is outlined below.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluorobenzaldehyde (20 g, 161.1 mmol).[8]
-
Solvent and Reagents: Add anhydrous DMF (160 ml), followed by piperidine (19.1 ml, 193.4 mmol, 1.2 eq.) and potassium carbonate (26.73 g, 193.4 mmol, 1.2 eq.).[8]
-
Heating: Heat the resulting suspension with vigorous stirring to 130 °C. Maintain this temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up - Quenching: After completion, allow the reaction mixture to cool to room temperature and pour it into a beaker containing cold water (approx. 500 mL).[8]
-
Work-up - Neutralization: Adjust the pH of the aqueous suspension to approximately 5 using a solution of citric acid.[8]
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).[8]
-
Work-up - Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.[8]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.[8]
-
Product: The final product, 2-(piperidin-1-yl)benzaldehyde, is obtained as a red oil. The reported yield for this procedure is 28.23 g, which corresponds to a 92% yield.[8]
Product Characterization and Safety
Physical Properties
Safety Precautions
-
2-Fluorobenzaldehyde: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
DMF: Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child.
All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
The synthesis of this compound from 2-fluorobenzaldehyde via nucleophilic aromatic substitution is a robust and high-yielding procedure. The reaction leverages fundamental principles of organic chemistry, where an electron-withdrawing group activates an aromatic ring for nucleophilic attack. The provided protocol is a validated, step-by-step method suitable for producing significant quantities of this versatile chemical intermediate, which serves as a valuable starting material for applications in medicinal chemistry and materials science.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Available at: [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Khan, I., et al. (2021). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. RSC Advances. Available at: [Link]
Sources
- 1. Buy this compound | 61200-70-2 [smolecule.com]
- 2. 3-(Piperidin-1-ylmethyl)benzaldehyde|CAS 471930-01-5 [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. 2-PIPERIDIN-1-YL-BENZALDEHYDE | 34595-26-1 [chemicalbook.com]
- 9. CAS 61200-70-2: Benzaldehyde, 2-(1-piperidinylmethyl)- [cymitquimica.com]
An In-depth Technical Guide to the Synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde
This guide provides a comprehensive overview of the synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde, a valuable intermediate in organic synthesis and medicinal chemistry. The document delves into the primary synthetic route, including its underlying mechanism, detailed reaction conditions, and the scientific rationale behind the procedural choices. Alternative synthetic strategies are also briefly explored to provide a broader context for researchers and drug development professionals.
Introduction and Strategic Importance
This compound, with the molecular formula C₁₃H₁₇NO, is an organic compound featuring a benzaldehyde core substituted at the ortho position with a piperidin-1-ylmethyl group. The unique structural combination of a reactive aldehyde and a saturated heterocyclic amine moiety makes it a versatile building block. The piperidine ring is a prevalent scaffold in numerous biologically active compounds, suggesting that this aldehyde could serve as a crucial starting material for the synthesis of novel drug candidates.[1][2] Furthermore, the aldehyde functional group can participate in a wide array of organic transformations, including reductive aminations, aldol condensations, and Wittig reactions, enabling the creation of diverse and complex molecular architectures.[1]
Retrosynthetic Analysis and Preferred Synthetic Pathway
A retrosynthetic analysis of the target molecule reveals several potential synthetic disconnections. The most logical and industrially scalable approach involves the formation of the C-N bond between the benzylic carbon and the piperidine nitrogen. This leads to two key precursors: a benzaldehyde derivative with a suitable leaving group at the ortho-methyl position and piperidine.
Caption: Retrosynthetic analysis of the target molecule.
This analysis points towards a nucleophilic substitution reaction as the most direct and efficient method. The most common and well-documented approach is the condensation reaction between 2-bromomethylbenzaldehyde and piperidine.[1]
Primary Synthesis Route: Nucleophilic Substitution
The cornerstone for synthesizing this compound is the nucleophilic substitution reaction between an ortho-halomethyl benzaldehyde and piperidine. This reaction is robust, high-yielding, and proceeds via a well-understood mechanism.
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Piperidine, acting as the nucleophile, attacks the electrophilic benzylic carbon of 2-bromomethylbenzaldehyde. This concerted step involves the simultaneous formation of the new C-N bond and the cleavage of the C-Br bond, with the bromide ion acting as the leaving group. A base is typically added to neutralize the hydrogen bromide (HBr) that is formed when the initially formed ammonium salt is deprotonated.
Caption: SN2 mechanism for the synthesis.
Causality Behind Experimental Choices
The selection of reagents and conditions is critical for maximizing yield and minimizing side products.
-
Choice of Leaving Group: Benzylic bromides are ideal substrates. Bromine is an excellent leaving group, being sufficiently labile to be displaced by a moderately strong nucleophile like piperidine, yet stable enough to prevent significant decomposition of the starting material during storage or handling. Benzylic chlorides can also be used, though they are less reactive.[3]
-
Base: A mild inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is employed.[1] Its primary role is to act as an acid scavenger, neutralizing the HBr generated during the reaction. This prevents the protonation of the piperidine nucleophile, which would render it unreactive. Using an excess of piperidine can also serve this purpose, but it is often more economical to use an inexpensive inorganic base.
-
Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is typically used. These solvents can dissolve the reactants but do not participate in hydrogen bonding, which could solvate and deactivate the nucleophile.
-
Temperature: The reaction is often performed at elevated temperatures, such as under reflux, to ensure a reasonable reaction rate.[1] The specific temperature depends on the solvent chosen. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine completion.
Experimental Protocol
This protocol is a representative example based on established chemical principles.
Materials:
-
2-Bromomethylbenzaldehyde
-
Piperidine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromomethylbenzaldehyde (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 eq) and acetonitrile to the flask. Begin stirring the suspension.
-
Nucleophile Addition: Slowly add piperidine (1.2 eq) to the stirring mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction periodically using TLC until the starting material is consumed.
-
Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Summary of Reaction Conditions
| Parameter | Condition | Rationale |
| Starting Material | 2-Bromomethylbenzaldehyde | Provides an activated electrophilic center with a good leaving group. |
| Nucleophile | Piperidine | A secondary amine that readily attacks the benzylic carbon. |
| Base | K₂CO₃ or Na₂CO₃ | Neutralizes the HBr byproduct, preventing deactivation of the nucleophile.[1] |
| Solvent | Acetonitrile or DMF | Polar aprotic solvent that facilitates the SN2 reaction. |
| Temperature | Reflux | Increases the reaction rate to ensure completion in a reasonable timeframe.[1] |
| Stoichiometry | Piperidine (1.1-1.5 eq), Base (2.0 eq) | A slight excess of piperidine ensures full conversion; excess base drives the reaction forward. |
Alternative Synthetic Approaches
While direct nucleophilic substitution is preferred, other routes can be considered depending on the availability of starting materials.
Synthesis from o-Tolualdehyde
A common precursor, o-tolualdehyde, can be converted to the required 2-bromomethylbenzaldehyde intermediate. This two-step process involves a free-radical benzylic bromination followed by the amination step described above.
Caption: Two-step synthesis workflow from o-tolualdehyde.
-
Benzylic Bromination: o-Tolualdehyde is reacted with N-Bromosuccinimide (NBS) in the presence of a radical initiator like Azobisisobutyronitrile (AIBN) or under UV light. This selectively brominates the benzylic methyl group, yielding the key intermediate. Care must be taken to avoid over-bromination or reaction at the aldehyde.
The Sommelet Reaction
The Sommelet reaction is a classic method for converting benzyl halides into aldehydes using hexamine (hexamethylenetetramine).[4][5] In a hypothetical route, one could start with 1-(o-methylbenzyl)piperidine, perform benzylic halogenation, and then attempt a Sommelet reaction. However, this is a more circuitous and less efficient route compared to building the aldehyde functionality first. The reaction proceeds by forming a quaternary ammonium salt, which is then hydrolyzed to the aldehyde.[4][5]
Mannich Reaction Considerations
The Mannich reaction is a powerful C-C bond-forming reaction that aminomethylates a compound with an active hydrogen using formaldehyde and an amine.[6][7] A direct, one-pot Mannich-type synthesis of the target molecule from benzaldehyde, piperidine, and a C1 source is not straightforward. Benzaldehyde lacks the acidic α-proton necessary for enolization, which is a key step in the traditional Mannich mechanism.[3] While modern methods for the direct ortho-C-H functionalization of benzaldehydes exist, they often require specialized catalysts (e.g., Palladium or Iridium) and directing groups, making the process more complex and costly than the nucleophilic substitution pathway.[8][9]
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through the nucleophilic substitution of 2-bromomethylbenzaldehyde with piperidine. This method is high-yielding, mechanistically well-understood, and utilizes readily available reagents. The key to a successful synthesis lies in the appropriate choice of a base to scavenge the acid byproduct and a polar aprotic solvent to facilitate the SN2 reaction. Understanding the causality behind these experimental parameters allows for the robust and scalable production of this important chemical intermediate, paving the way for its application in pharmaceutical research and broader organic synthesis.
References
-
SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Available at: [Link]
-
National Center for Biotechnology Information. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups. PubMed. Available at: [Link]
-
Organic Reactions. The Sommelet Reaction. Available at: [Link]
-
ResearchGate. The Mannich Reaction. Available at: [Link]
Sources
- 1. Buy this compound | 61200-70-2 [smolecule.com]
- 2. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organicreactions.org [organicreactions.org]
- 6. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 7. researchgate.net [researchgate.net]
- 8. Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 2-(Piperidin-1-ylmethyl)benzaldehyde
This document provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of 2-(Piperidin-1-ylmethyl)benzaldehyde (Molecular Formula: C₁₃H₁₇NO; Molecular Weight: 203.28 g/mol ). For researchers in medicinal chemistry and organic synthesis, rigorous structural confirmation is the bedrock of reliable and reproducible science. This guide synthesizes predictive data based on established spectroscopic principles with practical, field-tested protocols for data acquisition.
The structural features of this molecule—an ortho-substituted benzaldehyde ring linked to a piperidine moiety via a methylene bridge—give rise to a unique spectral fingerprint. We will dissect the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the observed spectral features.
Molecular Structure and Logic
The first step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. The key components are an aromatic system, an aldehyde functional group, a tertiary amine, and a saturated heterocyclic (piperidine) ring. Each of these imparts distinct and predictable signals in the various spectra.
Caption: 2D structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of organic compounds in solution. The analysis of both ¹H (proton) and ¹³C spectra provides a complete picture of the carbon-hydrogen framework.
¹H NMR Spectroscopy: Predicted Data
The proton NMR spectrum is anticipated to show distinct signals for the aldehyde, aromatic, methylene bridge, and piperidine protons. The chemical shifts are governed by the electronic environment of each proton.
| Assignment | Predicted Chemical Shift (δ) / ppm | Multiplicity | Integration | Rationale |
| Aldehyde Proton (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | Highly deshielded by the electronegative oxygen and the magnetic anisotropy of the C=O bond.[1] |
| Aromatic Protons (Ar-H) | 7.0 - 8.0 | Multiplet (m) | 4H | Complex splitting pattern due to ortho-disubstitution on the benzene ring.[1] |
| Methylene Bridge (-CH₂-) | 3.5 - 3.8 | Singlet (s) | 2H | Located between the electron-withdrawing aromatic ring and the nitrogen atom.[1] |
| Piperidine Protons (α to N) | 2.4 - 2.8 | Multiplet (m) | 4H | Protons adjacent to the nitrogen atom are deshielded relative to other ring protons.[1] |
| Piperidine Protons (β, γ to N) | 1.4 - 1.8 | Multiplet (m) | 6H | Aliphatic protons in a shielded environment, further upfield.[1] |
¹³C NMR Spectroscopy: Predicted Data
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.
| Assignment | Predicted Chemical Shift (δ) / ppm | Rationale |
| Aldehyde Carbonyl (-C HO) | ~190 - 200 | Characteristic downfield shift for an aromatic aldehyde carbonyl carbon.[1][2] |
| Aromatic Carbons (Ar-C) | ~120 - 140 | Six distinct signals are expected due to the lack of symmetry from the ortho-substitution.[1][2] |
| Methylene Bridge (-C H₂-) | ~60 - 65 | Typical shift for a carbon atom situated between an aromatic ring and a nitrogen atom. |
| Piperidine Carbons (α to N) | ~54 - 58 | Carbons directly attached to the nitrogen are deshielded compared to other aliphatic carbons. |
| Piperidine Carbons (β to N) | ~25 - 28 | Aliphatic carbons in a standard range. |
| Piperidine Carbon (γ to N) | ~23 - 25 | The most shielded carbon of the piperidine ring. |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Apply a 90° pulse with a relaxation delay of 5 seconds to ensure quantitative integration.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Collect 1024-4096 scans, as the ¹³C nucleus has low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the ¹H spectrum and pick all relevant peaks in both spectra.
-
Caption: Standard workflow for NMR spectroscopic analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[3] The vibrations of specific bonds correspond to absorptions at characteristic frequencies.
IR Data: Fingerprint Analysis
The IR spectrum of this compound will be dominated by the strong carbonyl stretch of the aldehyde.
| **Frequency Range (cm⁻¹) ** | Intensity | Assignment | Rationale |
| 3100 - 3000 | Weak to Moderate | Aromatic C-H Stretch | Characteristic of C-H bonds on a benzene ring.[1] |
| 2800 - 2700 | Moderate | Aldehydic C-H Stretch | A diagnostic pair of bands (Fermi doublet) for the aldehyde C-H bond.[1][4] |
| ~1705 | Strong | Carbonyl (C=O) Stretch | The frequency is consistent with an aromatic aldehyde, where conjugation slightly lowers the energy compared to an aliphatic aldehyde.[1] |
| 1600 - 1450 | Weak to Moderate | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring.[1] |
| 1300 - 1200 | Moderate | C-N Stretch | Corresponds to the stretching of the carbon-nitrogen bond of the tertiary amine.[1] |
Experimental Protocol: IR Data Acquisition
Objective: To obtain a high-quality IR spectrum for functional group identification.
Methodology:
-
Instrument Preparation:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
-
Sample Application:
-
Place a small drop of the neat liquid sample (or a few milligrams of solid) directly onto the ATR crystal.
-
Ensure complete coverage of the crystal for a strong signal.
-
-
Data Acquisition:
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Use the peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern.[5]
MS Data: Molecular Ion and Fragmentation
Molecular Ion: The molecular weight is 203.28. In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ is expected at m/z 203 or m/z 204 , respectively, depending on the ionization technique used.[1]
Fragmentation Analysis: The structure suggests predictable fragmentation pathways. The most likely cleavage is the benzylic C-C bond alpha to the nitrogen atom, a process known as alpha-cleavage. This is a highly favorable pathway for amines.
-
Primary Fragmentation: Alpha-cleavage would lead to the loss of a benzaldehyde radical and the formation of a stable, resonance-stabilized piperidin-1-ylmethyl cation.
Caption: Proposed primary fragmentation pathway for this compound.
Other significant fragments may arise from the loss of the formyl group (-CHO) from the molecular ion, or subsequent fragmentation of the aromatic ring.[6]
Experimental Protocol: MS Data Acquisition
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Ionization Method Selection:
-
Electrospray Ionization (ESI): Ideal for producing protonated molecules [M+H]⁺ with minimal fragmentation. The sample solution is infused directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Electron Impact (EI): A higher-energy technique that induces extensive fragmentation, providing a detailed fingerprint. The sample is introduced via a direct insertion probe or GC inlet.
-
-
Mass Analysis:
-
Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Acquire data over a mass range of m/z 50 to 500.
-
-
Data Interpretation:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight.
-
Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure.
-
Conclusion
The combination of NMR, IR, and MS provides a robust and multi-faceted analytical approach to confirm the identity and purity of this compound. The aldehyde proton singlet near 10 ppm in ¹H NMR, the carbonyl carbon signal near 195 ppm in ¹³C NMR, the strong C=O stretch around 1705 cm⁻¹ in IR, and the molecular ion at m/z 203 are the key spectroscopic signatures. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reliable data essential for advancing research and development objectives.
References
- Smolecule. (2023, August 15). This compound.
- Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
-
ResearchGate. Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Retrieved from [Link]
-
PubMed Central. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base. Retrieved from [Link]
-
Proprep. Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. Retrieved from [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzaldehyde. Retrieved from [Link]
-
Doc Brown's Chemistry. mass spectrum of benzaldehyde. Retrieved from [Link]
-
Berkeley Learning Hub. (2025, January 30). Benzaldehyde IR Spectrum Analysis. Retrieved from [Link]
-
PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
Sources
- 1. Buy this compound | 61200-70-2 [smolecule.com]
- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. proprep.com [proprep.com]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-(Piperidin-1-ylmethyl)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-(Piperidin-1-ylmethyl)benzaldehyde. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the NMR spectra, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and molecular structure. By integrating predicted spectral data with established knowledge of related chemical moieties, this guide serves as a practical reference for the structural elucidation and quality control of this and analogous compounds. Detailed experimental protocols for sample preparation and data acquisition are also provided to ensure reproducible and high-quality results.
Introduction: The Structural Significance of this compound
This compound is a unique organic molecule that incorporates three key structural motifs: an aromatic aldehyde, a benzylic methylene group, and a saturated heterocyclic amine (piperidine). This combination of functionalities makes it a valuable scaffold in medicinal chemistry and organic synthesis. The aldehyde group can participate in a variety of chemical transformations, while the tertiary amine introduces basicity and potential for salt formation, influencing its pharmacokinetic properties.
Given the importance of unambiguous structural confirmation in all scientific endeavors, particularly in drug discovery and development, a thorough characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the structural elucidation of organic molecules in solution. This guide will delve into the detailed ¹H and ¹³C NMR spectral features of this compound, providing a roadmap for its identification and analysis.
Foundational Principles of NMR Spectroscopy
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C, to align with or against an external magnetic field. The precise resonance frequency of a nucleus is exquisitely sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) . This allows for the differentiation of chemically non-equivalent nuclei within a molecule.
Furthermore, interactions between the spins of neighboring nuclei, transmitted through the bonding electrons, lead to the splitting of NMR signals into multiplets. This spin-spin coupling provides invaluable information about the connectivity of atoms within the molecular framework. The magnitude of this interaction is given by the coupling constant (J) , measured in Hertz (Hz).
For complex molecules, one-dimensional (1D) NMR spectra can become crowded. In such cases, two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are employed to resolve overlapping signals and establish correlations between different nuclei, providing a more complete picture of the molecular structure.[1]
Predicted ¹H NMR Spectral Analysis
In the absence of a publicly available experimental spectrum for this compound, a high-quality prediction was generated using advanced computational algorithms.[2][3] The following analysis is based on this predicted data, interpreted in the context of known chemical shift and coupling constant trends.
Aromatic Region (δ 7.0 - 8.0 ppm)
The four protons on the benzene ring are chemically non-equivalent and will give rise to a complex multiplet pattern in the aromatic region. The ortho-disubstitution pattern breaks the symmetry of the ring, leading to distinct signals for each proton.
-
Aldehyde Proton (CHO): A highly deshielded singlet is predicted to appear around δ 10.3 ppm . This significant downfield shift is characteristic of aldehyde protons, which are influenced by the anisotropic effect of the carbonyl group and its electron-withdrawing nature.[4][5]
-
Aromatic Protons (Ar-H):
-
The proton ortho to the aldehyde group (H-3) is expected to be the most deshielded of the ring protons, likely appearing as a doublet of doublets around δ 7.9 ppm .
-
The proton ortho to the piperidinomethyl group (H-6) will also be a doublet of doublets, predicted around δ 7.5 ppm .
-
The remaining two protons (H-4 and H-5) will appear as multiplets in the range of δ 7.3-7.6 ppm .
-
The coupling constants between adjacent aromatic protons (³JHH) are typically in the range of 7-8 Hz, while meta-coupling (⁴JHH) is smaller, around 1-3 Hz.[6]
Aliphatic Region (δ 1.0 - 4.0 ppm)
-
Benzylic Protons (-CH₂-Ar): A sharp singlet corresponding to the two benzylic protons is predicted around δ 3.7 ppm . The chemical shift is influenced by the adjacent aromatic ring and the nitrogen atom.
-
Piperidine Protons:
-
The four protons on the carbons alpha to the nitrogen atom (H-2' and H-6') are expected to appear as a multiplet around δ 2.5 ppm . These protons are deshielded due to the electronegativity of the adjacent nitrogen.
-
The six protons on the beta and gamma carbons of the piperidine ring (H-3', H-4', and H-5') will give rise to overlapping multiplets in the region of δ 1.4-1.7 ppm .
-
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the number of chemically distinct carbon environments.
Carbonyl and Aromatic Carbons (δ 120 - 200 ppm)
-
Aldehyde Carbonyl (C=O): The carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift of approximately δ 193 ppm .[7]
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry.
-
The carbon bearing the aldehyde group (C-1) and the carbon bearing the piperidinomethyl group (C-2) are quaternary and will likely have weaker intensities. Their predicted shifts are around δ 136 ppm and δ 140 ppm , respectively.
-
The four CH carbons of the aromatic ring are predicted to resonate in the range of δ 127-134 ppm .
-
Aliphatic Carbons (δ 20 - 70 ppm)
-
Benzylic Carbon (-CH₂-Ar): The benzylic carbon is predicted to have a chemical shift of approximately δ 62 ppm .
-
Piperidine Carbons:
-
The alpha carbons (C-2' and C-6') are expected at around δ 54 ppm .
-
The beta carbons (C-3' and C-5') are predicted to be in the region of δ 26 ppm .
-
The gamma carbon (C-4') is the most shielded of the piperidine carbons, with a predicted chemical shift of about δ 24 ppm .
-
Tabulated Summary of Predicted NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 10.3 | s (singlet) |
| Aromatic (H-3) | 7.9 | dd (doublet of doublets) |
| Aromatic (H-6) | 7.5 | dd (doublet of doublets) |
| Aromatic (H-4, H-5) | 7.3 - 7.6 | m (multiplet) |
| Benzylic (-CH₂-) | 3.7 | s (singlet) |
| Piperidine (α-CH₂) | 2.5 | m (multiplet) |
| Piperidine (β, γ-CH₂) | 1.4 - 1.7 | m (multiplet) |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 193 |
| Aromatic (C-2) | 140 |
| Aromatic (C-1) | 136 |
| Aromatic (CH) | 127 - 134 |
| Benzylic (-CH₂-) | 62 |
| Piperidine (α-C) | 54 |
| Piperidine (β-C) | 26 |
| Piperidine (γ-C) | 24 |
Experimental Protocols
To obtain high-quality NMR spectra of this compound, the following protocols are recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used, but will result in different chemical shifts.[8]
-
Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most commercially available deuterated solvents contain a small amount of TMS.
-
Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Ensure proper shimming of the magnetic field to obtain sharp, symmetrical peaks.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
Visualization of Molecular Structure and Key Correlations
The following diagrams illustrate the molecular structure and the expected key NMR correlations.
Figure 1: Molecular structure of this compound.
Figure 2: Key 2D NMR correlations for structural assignment.
Conclusion
This technical guide has provided a detailed framework for the ¹H and ¹³C NMR characterization of this compound. Through the use of high-quality predicted spectral data, a thorough assignment of the proton and carbon signals has been presented, supported by established principles of NMR spectroscopy. The provided experimental protocols offer a clear path for obtaining reliable and reproducible data. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and structurally related molecules, facilitating unambiguous structural verification and ensuring the integrity of their research.
References
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
-
Green Chemistry. (n.d.). Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from [Link]
- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
-
NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]
-
Reddit. (2023). How reliable actually is the nmr prediction spectra tool in chemdraw ?. Retrieved from [Link]
-
Sci-Hub. (1971). The NMR‐spectrum of benzaldehyde partially oriented in the nematic phase. Organic Magnetic Resonance. Retrieved from [Link]
-
nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]
-
ACS Publications. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
-
nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
MDPI. (2022). Computed NMR Shielding Effects over Fused Aromatic / Antiaromatic Hydrocarbons. Symmetry. Retrieved from [Link]
-
MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. International Journal of Molecular Sciences. Retrieved from [Link]
-
Chegg. (2018). Solved Interpret both the 1 H and 13C NMR spectra of. Retrieved from [Link]
-
ResearchGate. (2022). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]
-
NMRium. (n.d.). NMRium - The next-generation NMR software. Retrieved from [Link]
-
ChemDoodle. (n.d.). Demos > Simulate NMR and MS. Retrieved from [Link]
-
ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]
-
Chegg. (2022). Solved Predict the expected 13C NMR chemical shift for the. Retrieved from [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. app.nmrium.com [app.nmrium.com]
- 3. Simulate and predict NMR spectra [nmrdb.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzylamine(100-46-9) 13C NMR spectrum [chemicalbook.com]
Technical Guide: Physicochemical and Synthetic Profile of 2-(Piperidin-1-ylmethyl)benzaldehyde
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. 2-(Piperidin-1-ylmethyl)benzaldehyde is a bifunctional aromatic compound that serves as a valuable intermediate for constructing complex molecular architectures. This molecule uniquely combines the electrophilic reactivity of an aromatic aldehyde with the nucleophilic and basic properties of a tertiary amine, embodied in the piperidine ring. The ortho substitution pattern provides steric influence and potential for intramolecular interactions or cyclization reactions, making it a distinct and versatile tool for drug discovery and materials science professionals.
This technical guide provides an in-depth analysis of the physical and chemical properties of this compound. It offers a synthesis of theoretical predictions, established chemical principles, and practical, field-proven experimental protocols for its synthesis and characterization.
Chemical Identity and Structure
Correctly identifying a compound is the foundational step for any laboratory work. The following identifiers and structural representations define this compound.
-
IUPAC Name: this compound
-
CAS Number: 34595-26-1
-
Molecular Formula: C₁₃H₁₇NO
-
Canonical SMILES: C1CCN(CC1)CC2=CC=CC=C2C=O
-
InChI Key: WWBOSCKXPMBVLG-UHFFFAOYSA-N
The molecule's architecture, featuring an aldehyde and a tertiary amine on an aromatic scaffold, dictates its physicochemical behavior and reactivity profile.
Caption: 2D structure of this compound.
Physical Properties
While extensive experimental data for this specific compound is not widely published, its physical properties can be reliably predicted based on its structure and data from analogous compounds. These properties are crucial for handling, storage, and designing experimental conditions.
| Property | Value (Predicted or Experimental) | Source/Rationale |
| Molecular Weight | 203.28 g/mol | Calculated from Molecular Formula |
| Appearance | Clear, yellow oil | Experimental observation[1] |
| Melting Point | 95 °C (from ethanol) | Experimental data[1] |
| Boiling Point | 143 °C at 1.0 Torr | Experimental data[1] |
| Density | 1.091 ± 0.06 g/cm³ | Predicted[1] |
| pKa (Conjugate Acid) | 4.36 ± 0.40 | Predicted; relates to the basicity of the piperidine nitrogen[1] |
| Solubility | Soluble in common organic solvents (e.g., EtOAc, CH₂Cl₂, ethanol); sparingly soluble in water. | Based on the presence of a large nonpolar aromatic ring and alkyl groups, with polar aldehyde and amine functionalities. |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | Recommended for aldehydes and amines to prevent oxidation and degradation[1] |
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three primary functional domains: the aldehyde group, the tertiary amine, and the aromatic ring.
Aldehyde Reactivity
The aldehyde group is a potent electrophile, making it a hub for nucleophilic addition and condensation reactions.[2]
-
Oxidation: Can be readily oxidized to the corresponding 2-(Piperidin-1-ylmethyl)benzoic acid using standard oxidizing agents like pyridinium bromochromate (PBC) in a solvent such as DMSO.[3]
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol, [2-(Piperidin-1-ylmethyl)phenyl]methanol, using mild reducing agents like sodium borohydride (NaBH₄).
-
Condensation Reactions: It readily undergoes condensation with primary amines to form imines (Schiff bases), with hydroxylamine to form oximes, and with thiosemicarbazide to yield thiosemicarbazones.[2] These reactions are fundamental for generating novel chemical entities for biological screening.[2]
-
Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.
Tertiary Amine Reactivity
The piperidine nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic.
-
Basicity: It readily forms salts with acids. This property is often exploited in pharmaceutical sciences to improve the solubility and handling of drug candidates.
-
Nucleophilicity: While sterically hindered, the nitrogen can participate in certain reactions, although its primary role is often as a directing group or an internal base.
Aromatic Ring Reactivity
The benzaldehyde ring can undergo electrophilic aromatic substitution. The directing effects of the substituents are key:
-
Aldehyde Group (-CHO): A deactivating, meta-directing group.
-
Piperidin-1-ylmethyl Group (-CH₂-Pip): A weakly activating, ortho, para-directing group due to the alkyl nature of the methylene bridge.[2] The activating effect of the alkyl group typically outweighs the deactivating effect of the aldehyde, directing incoming electrophiles primarily to the positions ortho and para to the piperidin-1-ylmethyl substituent.
Caption: Key reactivity pathways for this compound.
Anticipated Spectroscopic Signatures
Structural confirmation relies on a suite of spectroscopic techniques. Based on the functional groups present, the following spectral data are anticipated for this molecule.
-
¹H NMR (Proton NMR):
-
Aldehyde Proton (CHO): A characteristic singlet appearing far downfield, typically in the δ 9.7–10.0 ppm range.[4][5]
-
Aromatic Protons (Ar-H): A complex multiplet pattern between δ 6.5–8.0 ppm, corresponding to the four protons on the substituted benzene ring.[4]
-
Methylene Bridge (-CH₂-): A singlet corresponding to the two protons of the CH₂ group connecting the ring and the piperidine nitrogen, expected around δ 3.5-4.5 ppm.
-
Piperidine Protons: Multiple overlapping signals in the δ 1.5–3.0 ppm range corresponding to the 10 protons on the piperidine ring.
-
-
¹³C NMR (Carbon NMR):
-
Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190–200 ppm.
-
Aromatic Carbons: Multiple signals between δ 120–150 ppm.
-
Methylene Bridge (-CH₂-): A signal around δ 50-65 ppm.
-
Piperidine Carbons: Signals in the aliphatic region, typically δ 20–55 ppm.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl group, expected around 1710–1685 cm⁻¹.[6]
-
Aldehyde C-H Stretch: Two characteristic moderate bands, often appearing as a doublet, around 2830-2695 cm⁻¹.[6][7] The peak near 2720 cm⁻¹ is particularly diagnostic.[6]
-
C-N Stretch: A moderate absorption in the 1250-1020 cm⁻¹ region.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (203.28). Common fragmentation patterns would involve the loss of the aldehyde group or cleavage at the benzylic position.
-
Experimental Protocols
The following protocols provide robust, step-by-step methodologies for the synthesis and characterization of this compound.
Protocol 1: Synthesis via Reductive Amination
Reductive amination is a reliable and versatile method for forming C-N bonds.[8] This protocol describes the synthesis from 2-formylbenzonitrile, followed by reduction. A more direct approach involves the reaction of 2-bromobenzaldehyde with piperidine, followed by a formylation step, but reductive amination of a suitable precursor is often more straightforward. An alternative common synthesis involves the reaction of 2-chlorobenzaldehyde with piperidine.[1]
Objective: To synthesize this compound.
Materials:
-
2-Chlorobenzaldehyde
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Solvent (e.g., DMF or DMSO)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chlorobenzaldehyde (1 equivalent), piperidine (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Solvent Addition: Add a suitable solvent like DMF to dissolve the reactants.
-
Heating: Heat the reaction mixture with stirring at 130 °C for 3 hours.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.[1]
-
pH Adjustment: Adjust the pH to approximately 5 using a citric acid solution.[1]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.[1]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[1]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: The resulting crude product, typically a red or yellow oil, can be purified further by column chromatography on silica gel if necessary.[1]
Protocol 2: Workflow for Purity and Identity Confirmation
A self-validating workflow is essential to ensure the synthesized material is the correct compound and of sufficient purity for subsequent applications.
Caption: A logical workflow for the purification and structural validation.
Applications in Research and Drug Development
The true value of this compound lies in its utility as a synthetic intermediate.
-
Heterocyclic Synthesis: The ortho-positioning of the reactive aldehyde and the aminomethyl group makes it an excellent precursor for synthesizing various heterocyclic ring systems through intramolecular cyclization reactions.
-
Ligand Development: The nitrogen atom can act as a coordination site for metal catalysts, making this scaffold a candidate for developing novel ligands in organometallic chemistry.
-
Medicinal Chemistry: Analogous structures, such as 4-(1-Piperidinyl)benzaldehyde, are used as reactants for synthesizing anti-inflammatory agents, antibacterial compounds, and selective NMDA receptor antagonists.[9] The bifunctional nature of the title compound allows for the generation of diverse molecular libraries to explore structure-activity relationships (SAR) in drug discovery programs.[2]
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Hazards: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory system.[10] Tertiary amines can also be corrosive and require careful handling.[11][12] Avoid inhalation of vapors and direct contact with skin and eyes.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent oxidation.[1]
-
In case of Exposure: If in eyes, rinse cautiously with water for several minutes. If on skin, wash thoroughly with soap and water. Seek immediate medical attention if irritation persists or if swallowed.[2]
References
-
PubChem. 4-(Piperidin-1-ylmethyl)benzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(1-Piperidinyl)benzaldehyde. National Center for Biotechnology Information. [Link]
- Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI.
-
UCLA Chemistry. IR Spectroscopy Tutorial: Aldehydes. [Link]
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]
-
Yajurvedi, D. (2016). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. [Link]
-
Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]
Sources
- 1. 2-PIPERIDIN-1-YL-BENZALDEHYDE | 34595-26-1 [chemicalbook.com]
- 2. 3-(Piperidin-1-ylmethyl)benzaldehyde|CAS 471930-01-5 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-(1-Piperidinyl)benzaldehyde 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-(Piperidin-1-yl)benzaldehyde | C12H15NO | CID 291354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. TERTIARY AMINES (OR) CORROSIVE FLAMMABLE LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
"crystal structure analysis of 2-(Piperidin-1-ylmethyl)benzaldehyde derivatives"
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(Piperidin-1-ylmethyl)benzaldehyde Derivatives
Authored by a Senior Application Scientist
Abstract
The precise determination of a molecule's three-dimensional architecture is fundamental to modern chemistry, particularly in the realm of drug discovery and materials science. This compound and its derivatives represent a class of compounds with significant potential, serving as versatile scaffolds in medicinal chemistry due to the combined functionalities of the electrophilic benzaldehyde and the basic piperidine ring.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the critical process of crystal structure analysis for this compound class. Moving beyond a simple recitation of methods, this document elucidates the causality behind experimental choices, from initial synthesis and crystallization to the final interpretation of crystallographic data, thereby empowering researchers to achieve robust and meaningful structural insights.
The Strategic Importance of Structural Elucidation
The piperidine ring is a ubiquitous structural motif found in numerous pharmaceuticals and natural alkaloids, valued for its ability to influence pharmacokinetic properties and engage in crucial interactions with biological targets.[2][3] When coupled with a benzaldehyde core at the ortho-position via a methylene linker, as in this compound, the resulting molecule possesses a unique conformational flexibility and a rich potential for forming diverse intermolecular interactions.
Understanding the exact solid-state conformation and the packing of these molecules in a crystal lattice is not merely an academic exercise. It provides invaluable, actionable intelligence for:
-
Structure-Activity Relationship (SAR) Studies: Unambiguously correlating a molecule's 3D shape with its biological activity.[1]
-
Rational Drug Design: Using the crystal structure as a blueprint to design next-generation derivatives with enhanced potency, selectivity, or improved physicochemical properties.[4]
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug candidate, which can have profound implications for its stability, solubility, and bioavailability.
This guide provides the foundational knowledge to harness the power of single-crystal X-ray diffraction (SCXRD) to unlock this critical structural information.
Synthesis and Purification: The Essential Prelude
The journey to a crystal structure begins with the synthesis of the target molecule. A common and effective route to the core scaffold involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-fluorobenzaldehyde, with piperidine.
Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)benzaldehyde
This protocol is adapted from established procedures for similar aromatic substitutions.[5][6]
Materials:
-
2-Fluorobenzaldehyde
-
Piperidine (1.2 eq.)
-
Potassium Carbonate (K₂CO₃, 1.2 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 2-fluorobenzaldehyde (1.0 eq.) in anhydrous DMF, add piperidine (1.2 eq.) and potassium carbonate (1.2 eq.).
-
Heating: Heat the suspension with vigorous stirring to 130°C for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic phases and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product should be purified to the highest possible degree (>95%) before attempting crystallization. Flash column chromatography is the method of choice. Causality: Impurities are the primary inhibitor of high-quality crystal growth, as they disrupt the ordered packing of molecules into a lattice.[7]
The Art of Crystallization: From Solution to Single Crystal
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. It requires inducing the slow, ordered precipitation of the compound from a supersaturated solution. The key is patience and methodical exploration of conditions.[8]
Core Principles of Crystallization
-
Purity is Paramount: As established, the starting material must be exceptionally pure.[7]
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, achieving supersaturation is difficult; if too low, the compound may precipitate as an amorphous powder.[8]
-
Minimize Nucleation Sites: Fewer nucleation points lead to the growth of fewer, larger crystals. This is achieved by using clean glassware and filtering solutions to remove dust and other particulate matter.[8]
-
Patience and Minimal Disturbance: The crystallization process should be slow and undisturbed. Mechanical shocks or rapid temperature changes can cause the formation of many small, unusable crystals.[7]
Experimental Protocol: Crystallization by Slow Evaporation
Slow evaporation is a robust and widely successful method for a vast range of organic compounds.[9]
Materials:
-
Purified this compound derivative
-
A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane)
-
Small, clean glass vials (e.g., 2 mL)
-
Syringe filters (0.22 µm)
Procedure:
-
Solubility Screening: In separate small vials, test the solubility of ~5-10 mg of your compound in various solvents to find one with moderate solubility.
-
Prepare a Near-Saturated Solution: Prepare a solution of the compound in the chosen solvent. Gently warm the mixture if necessary to ensure all the solid dissolves.
-
Filter the Solution: Draw the solution into a clean syringe and pass it through a 0.22 µm filter directly into a clean crystallization vial. This removes any dust or micro-impurities that could act as unwanted nucleation sites.
-
Cover and Wait: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use paraffin film with a few pinholes. This allows the solvent to evaporate slowly over the course of several days to weeks.
-
Incubate: Place the vial in a location free from vibrations and temperature fluctuations.
-
Harvest: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, they can be carefully harvested using a loop or fine needle for analysis.[10]
| Method | Principle | Best For |
| Slow Evaporation | Solvent volume decreases, increasing concentration to the point of supersaturation.[9] | Thermally stable compounds with moderate volatility solvents. |
| Slow Cooling | Solubility decreases as a saturated or near-saturated solution is cooled slowly.[11] | Compounds that show a significant change in solubility with temperature. |
| Vapor Diffusion | An anti-solvent (in which the compound is insoluble) slowly diffuses into a solution of the compound, causing it to precipitate.[9] | Small quantities of material; allows for fine-tuning of precipitation rate. |
| Liquid Diffusion | A layer of anti-solvent is carefully layered on top of a solution of the compound. Crystallization occurs at the interface.[11] | Excellent for generating high-quality crystals when solvent densities are appropriate. |
The Crystallographic Workflow: From Crystal to Structure
Once a suitable single crystal is obtained, the process of Single-Crystal X-ray Diffraction (SCXRD) begins. This technique uses the diffraction pattern of X-rays passing through the crystal to determine the precise arrangement of atoms.[12]
Overall Crystal Structure Analysis Workflow
The following diagram outlines the logical flow from a synthesized compound to a fully analyzed crystal structure.
Sources
- 1. 3-(Piperidin-1-ylmethyl)benzaldehyde|CAS 471930-01-5 [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. thieme-connect.de [thieme-connect.de]
- 5. 2-PIPERIDIN-1-YL-BENZALDEHYDE | 34595-26-1 [chemicalbook.com]
- 6. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. How To [chem.rochester.edu]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. journals.iucr.org [journals.iucr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
The Ortho-Amine's Influence: A Technical Guide to the Reactivity of the Aldehyde Group in 2-(Piperidin-1-ylmethyl)benzaldehyde
Abstract
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of bifunctional molecules is paramount for the rational design of synthetic pathways. 2-(Piperidin-1-ylmethyl)benzaldehyde presents a compelling case study in which the reactivity of a simple aromatic aldehyde is profoundly modulated by an ortho-disposed tertiary amine. This guide provides an in-depth analysis of the electronic and steric factors governing the chemistry of this aldehyde, moving beyond standard textbook reactions to explore the unique intramolecular pathways unlocked by the proximal piperidine moiety. We will dissect the causality behind its reaction profiles, from standard nucleophilic additions and oxidations to elegant intramolecular cyclizations, offering field-proven insights and detailed experimental protocols to empower your research endeavors.
Introduction: More Than Just an Aldehyde
At first glance, this compound appears to be a straightforward aromatic aldehyde. However, the strategic placement of a piperidin-1-ylmethyl group at the ortho-position introduces a layer of complexity and synthetic potential that distinguishes it from simpler analogs like benzaldehyde. This substituent is not a passive spectator; its tertiary amine functionality is perfectly poised to influence the aldehyde's reactivity through a combination of electronic, steric, and direct catalytic effects.
This unique arrangement makes the molecule a valuable building block for the synthesis of complex nitrogen-containing heterocyclic scaffolds, which are prevalent in medicinal chemistry and natural product synthesis. Understanding how to selectively engage either classical aldehyde chemistry or leverage the intramolecular potential of the amine is key to unlocking its full synthetic utility.
Caption: Core components of the target molecule and its dual reactivity.
The Duality of the ortho-Piperidinylmethyl Substituent
The behavior of the aldehyde is dictated by the multifaceted nature of its neighboring group. These effects can be synergistic or competitive, depending on the reaction conditions and the nature of the attacking reagent.
Electronic and Steric Effects
The piperidin-1-ylmethyl group influences the electrophilicity of the carbonyl carbon through two primary mechanisms:
-
Inductive Effect (+I): As an alkyl group, the substituent has a weak electron-donating inductive effect. This effect slightly increases the electron density on the aromatic ring and, consequently, on the carbonyl carbon, making it marginally less electrophilic than the carbonyl in unsubstituted benzaldehyde.
-
Steric Hindrance: The bulky piperidine ring, held in proximity to the aldehyde by a methylene linker, presents a significant steric shield. This bulk can hinder the approach of large nucleophiles to the carbonyl carbon, potentially slowing reaction rates or favoring addition from the less hindered face. For reactions sensitive to steric crowding, such as those involving bulky Grignard reagents or Wittig ylides, this effect can be a determining factor in reaction feasibility and yield.
The Defining Feature: Intramolecular Interactions
The most profound influence of the ortho-substituent comes from the nucleophilic and basic character of the tertiary amine. The nitrogen's lone pair of electrons can engage in intramolecular processes that are unavailable to meta- or para-substituted isomers.
-
Intramolecular Catalysis: The amine can act as an internal Brønsted base, activating nucleophiles or facilitating proton transfers in the transition state.
-
Hemiaminal and Iminium Ion Formation: The amine can directly attack the aldehyde carbonyl in an intramolecular fashion to form a transient cyclic hemiaminal intermediate. Under acidic conditions or upon heating, this intermediate can lose water to form a highly reactive electrophilic iminium ion. This species is central to the unique cyclization reactions of this molecule.
Caption: Key intramolecular intermediates leading to cyclized products.
Reactivity Profile and Synthetic Applications
The interplay of these factors gives this compound a rich and varied reaction profile.
Standard Carbonyl Chemistry
The aldehyde group can undergo many of its classical reactions, although yields and conditions may need optimization to account for the ortho-substituent's influence.
Benzaldehydes are notoriously susceptible to air oxidation to form benzoic acids, a process that can be accelerated by light.[1] Controlled oxidation to the corresponding 2-(Piperidin-1-ylmethyl)benzoic acid can be achieved using standard oxidants.
| Oxidant | Typical Conditions | Product Yield | Notes |
| KMnO₄ | Acetone/water, reflux | Good to High | Strong, non-selective oxidant.[2] |
| Piperazinium Dichromate (PZD) | Aq. Acetic Acid, 303 K | Good | A milder chromium-based oxidant.[3] |
| O₂ (Air) | Room Temperature, light | Variable | Leads to impurity formation upon storage.[1][4] |
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.[5] Given the steric bulk near the aldehyde, non-stabilized ylides (which are generally more reactive) are often preferred over stabilized ylides, which may react sluggishly with sterically hindered ketones and aldehydes.[6]
Protocol 1: General Procedure for Wittig Olefination
-
Ylide Generation: To a stirred, cold (0 °C) suspension of methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF, add n-butyllithium (1.05 eq.) dropwise under an inert atmosphere (N₂ or Ar).
-
Allow the resulting bright yellow-orange mixture to stir at 0 °C for 1 hour. Self-Validation: The persistent color indicates the successful formation of the ylide.
-
Aldehyde Addition: Cool the ylide solution to -78 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitoring: Progress can be monitored by TLC, observing the consumption of the starting aldehyde.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel to afford the 1-((1E)-2-ethenylbenzyl)piperidine product.
Intramolecular Pathways: The Amine as a Director
The most synthetically valuable reactions of this substrate are those that exploit the ortho-amine functionality to construct new heterocyclic rings.
While a simple Grignard addition would be expected to yield a secondary alcohol, the presence of the ortho-amine enables a remarkable domino reaction. A seminal study by Comins and coworkers on the closely related 2-(dimethylaminomethyl)benzaldehyde demonstrated that reaction with Grignard reagents leads directly to the formation of 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol derivatives.
The proposed mechanism involves:
-
Initial nucleophilic addition of the Grignard reagent to the aldehyde, forming a magnesium alkoxide.
-
The tertiary amine chelates to the magnesium center.
-
This chelation facilitates an intramolecular cyclization, where the benzylic carbon attacks the iminium ion-like intermediate formed in situ.
-
Aqueous workup protonates the resulting alkoxide to yield the final tetrahydroisoquinolin-4-ol product.
This powerful reaction constructs a complex bicyclic scaffold in a single, highly diastereoselective step.
Protocol 2: Synthesis of 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol (Adapted from Comins et al.)
Caption: Experimental workflow for the Grignard-induced cyclization.
-
Reaction Setup: To a solution of 2-(dimethylaminomethyl)benzaldehyde (1.0 eq.) in anhydrous THF under an argon atmosphere, cool the flask to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add phenylmagnesium bromide (1.1 eq., solution in THF) dropwise via syringe over 15 minutes. Causality: Slow addition at low temperature is critical to control the exothermic reaction and prevent side reactions.
-
Reaction: Stir the mixture at -78 °C for 2 hours. Monitoring: The reaction is typically run for a set time, as TLC monitoring of the intermediate alkoxide can be difficult.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C, then allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography on silica gel to yield the desired tetrahydroisoquinolin-4-ol.
Spectroscopic Characterization
Confirming the structure of the starting material and its products is crucial. Below are typical spectroscopic data for the parent compound and its derivatives.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) |
| This compound | 10.3 (s, 1H, CHO), 7.9-7.4 (m, 4H, Ar-H), 3.7 (s, 2H, Ar-CH₂-N), 2.5 (br s, 4H, N-(CH₂)₂), 1.6 (m, 6H, (CH₂)₃) | ~192 (C=O), ~138-127 (Ar-C), ~62 (Ar-CH₂), ~54 (N-CH₂), ~26, 24 (Piperidine CH₂) | 2850, 2750 (C-H stretch, aldehyde), 1695 (C=O stretch) |
| 1-((1E)-2-ethenylbenzyl)piperidine | 7.5-7.1 (m, 4H, Ar-H), 7.0 (dd, 1H, Ar-CH=), 5.7 (d, 1H, =CH₂ cis), 5.3 (d, 1H, =CH₂ trans), 3.5 (s, 2H, Ar-CH₂-N), 2.4 (br s, 4H), 1.6 (m, 6H) | ~137-126 (Ar-C), ~136 (Ar-CH=), ~116 (=CH₂), ~63 (Ar-CH₂), ~54 (N-CH₂), ~26, 24 (Pip. CH₂) | ~1630 (C=C stretch), 990, 910 (alkene C-H bend) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from typical values for similar structures.
Conclusion
This compound is a powerful synthetic intermediate whose reactivity is a direct consequence of the interplay between its aldehyde and ortho-amine functionalities. While it undergoes standard carbonyl transformations, its true synthetic value is realized in intramolecular reactions that are inaccessible to its isomers. The ability of the tertiary amine to act as an internal nucleophile and directing group enables the rapid construction of complex, pharmacologically relevant heterocyclic systems like tetrahydroisoquinolines. By understanding the underlying mechanistic principles—steric hindrance, electronic donation, and intramolecular chelation/cyclization—researchers can strategically exploit this unique reactivity to design efficient and elegant synthetic routes for novel molecular discovery. This self-validating approach, where reaction conditions are chosen to explicitly favor one pathway over another, is the cornerstone of modern synthetic chemistry.
References
-
Comins, D. L.; O'Connor, S. A convenient synthesis of 4-substituted 1,2,3,4-tetrahydroisoquinolines. Tetrahedron Letters1987 , 28 (17), 1843-1846. [Link]
-
Organic Syntheses. o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Org. Synth.2016 , 93, 253. [Link]
-
IRA Academico Research. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. International Journal of Research in Chemistry and Environment. [Link]
-
Royal Society of Chemistry. Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Magnetic Resonance in Chemistry. [Link]
-
PubMed. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Angewandte Chemie International Edition2014 , 53(19), 4950-4953. [Link]
-
Master Organic Chemistry. Wittig Reaction: Examples and Mechanism. [Link]
-
ResearchGate. Kinetic and Mechanistic Studies on the Oxidation of Benzaldehyde with Piperazinium Dichromate in Aqueous Acetic Acid Solution. Asian Journal of Chemistry. [Link]
-
Chemistry LibreTexts. Wittig Reaction. [Link]
Sources
An In-depth Technical Guide to the Nucleophilic Addition Reactions of 2-(Piperidin-1-ylmethyl)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the nucleophilic addition reactions of 2-(Piperidin-1-ylmethyl)benzaldehyde, a unique aromatic aldehyde with potential applications in medicinal chemistry and organic synthesis. The strategic placement of a piperidin-1-ylmethyl group at the ortho position introduces intriguing possibilities for intramolecular catalysis and stereocontrol. This document explores the synthesis, electronic properties, and reactivity of this compound, with a detailed focus on its behavior in key nucleophilic addition reactions, including Grignard, Wittig, Aldol, and Knoevenagel reactions. Drawing upon established principles of carbonyl chemistry and data from analogous ortho-substituted benzaldehydes, this guide offers field-proven insights and detailed experimental protocols to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Unique Profile of this compound
Aromatic aldehydes are fundamental building blocks in organic synthesis, participating in a wide array of chemical transformations. Among these, this compound stands out due to the presence of a tertiary amine tethered to the aromatic ring in close proximity to the aldehyde functionality. This structural feature imparts a unique combination of electronic and steric properties that can significantly influence its reactivity.
The piperidine moiety, a common motif in many biologically active compounds, suggests the potential of this aldehyde as a scaffold in medicinal chemistry. The aldehyde group serves as a versatile handle for a variety of nucleophilic addition reactions, allowing for the construction of complex molecular architectures.
1.1. Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through several synthetic routes. A common method involves the nucleophilic substitution of a suitable leaving group on a 2-methyl substituted benzaldehyde derivative with piperidine. For instance, the reaction of 2-bromomethylbenzaldehyde with piperidine in the presence of a base provides a straightforward route to the target compound.
| Property | Value | Source |
| Molecular Formula | C13H17NO | N/A |
| Molecular Weight | 203.28 g/mol | N/A |
| Appearance | Clear, yellow oil | |
| Boiling Point | 143 °C (1.0 Torr) | |
| pKa (predicted) | 4.36 ± 0.40 | [1] |
The ortho-piperidin-1-ylmethyl group is expected to influence the electrophilicity of the carbonyl carbon. While aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the benzene ring, the electronic impact of the aminomethyl substituent is complex. It can exert a weak electron-donating inductive effect, potentially decreasing the aldehyde's reactivity. However, the nitrogen's lone pair could also participate in intramolecular interactions, influencing the transition states of nucleophilic attacks.
The Role of the Ortho-Piperidinomethyl Group: A Catalyst in Proximity
A key feature of this compound is the potential for the tertiary amine to act as an intramolecular catalyst. In nucleophilic addition reactions, the piperidine nitrogen can function as a proton shuttle or a Lewis base, activating either the nucleophile or the electrophile. This "neighboring group participation" can lead to enhanced reaction rates and, in some cases, unique stereochemical outcomes.
Caption: Potential modes of intramolecular catalysis by the ortho-piperidinomethyl group.
Key Nucleophilic Addition Reactions
The aldehyde functionality of this compound is a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This section details the expected reactivity and provides exemplary protocols for several key nucleophilic addition reactions.
3.1. Grignard Reaction: Formation of Secondary Alcohols
The addition of organomagnesium halides (Grignard reagents) to aldehydes is a cornerstone of organic synthesis for the formation of alcohols.[2][3] The reaction of this compound with a Grignard reagent is expected to yield a secondary alcohol. The tertiary amine may interact with the magnesium species, potentially influencing the reaction's stereochemical course.
Reaction Scheme:
Experimental Protocol (Exemplary):
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 eq) dropwise via a syringe, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
3.2. Wittig Reaction: Alkene Synthesis
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones.[4][5][6] The reaction of this compound with a phosphorus ylide is expected to produce the corresponding alkene. The nature of the ylide (stabilized or unstabilized) will determine the stereoselectivity of the resulting alkene.
Reaction Scheme:
Caption: General workflow for the Wittig reaction.
Experimental Protocol (Exemplary):
Materials:
-
Phosphonium salt (e.g., Benzyltriphenylphosphonium chloride)
-
Strong base (e.g., n-Butyllithium or Sodium hydride)
-
Anhydrous THF
-
This compound
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change is often observed).
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.
3.3. Aldol and Knoevenagel Condensations: Carbon-Carbon Double Bond Formation
Aldol and Knoevenagel condensations are fundamental carbon-carbon bond-forming reactions that involve the nucleophilic addition of an enolate or a stabilized carbanion to an aldehyde.[7][8][9][10]
-
Aldol Condensation: Involves the reaction with an enolizable ketone or aldehyde.
-
Knoevenagel Condensation: Employs active methylene compounds (e.g., malonic esters, cyanoacetates).
The piperidine moiety in this compound could potentially act as a basic catalyst in these reactions, especially in the Knoevenagel condensation.
Reaction Scheme (Knoevenagel):
Experimental Protocol (Knoevenagel Condensation - Exemplary):
Materials:
-
This compound
-
Active methylene compound (e.g., Diethyl malonate)
-
Base catalyst (e.g., Piperidine, if intramolecular catalysis is insufficient)
-
Ethanol or Toluene
-
Dean-Stark apparatus (for azeotropic removal of water)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine this compound (1.0 eq), the active methylene compound (1.1 eq), and a catalytic amount of piperidine (if needed) in toluene.
-
Reflux the mixture, collecting the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Stereochemical Considerations
The ortho-substituent in this compound can play a significant role in directing the stereochemical outcome of nucleophilic additions. The bulky piperidinomethyl group can sterically hinder one face of the aldehyde, leading to diastereoselectivity in reactions with chiral nucleophiles or in the formation of new stereocenters. Furthermore, the potential for the nitrogen to coordinate with metal ions in reactions involving organometallic reagents could create a more rigid transition state, enhancing stereocontrol.
Conclusion
This compound is a fascinating molecule with significant potential in synthetic organic chemistry. The interplay between the reactive aldehyde functionality and the neighboring piperidinomethyl group opens avenues for exploring intramolecular catalysis and stereoselective transformations. While the literature on the specific nucleophilic addition reactions of this compound is currently limited, this guide provides a solid framework based on the well-established reactivity of analogous systems. Further research into the unique reactivity of this aldehyde is warranted and promises to uncover novel synthetic methodologies and molecular architectures.
References
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]
-
Danielsson, J. (n.d.). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β-Hydroxy-Esters. Diva-Portal.org. Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]
-
Leah4sci. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester [Video]. YouTube. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
Chad's Prep. (2021, March 30). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523-1534. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2011, April 15). Aldol Condensation Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]
- Atta, F. M., et al. (2021). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 18(6), 754-768.
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
- Reyes-González, M. A., et al. (2016). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Tetrahedron: Asymmetry, 27(14-15), 653-660.
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Piperidin-1-ylmethyl)benzaldehyde. Retrieved from [Link]
- Ashenhurst, J. (2022, June 15). CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. In Organic Chemistry II. LibreTexts.
-
Chemistry LibreTexts. (2025, March 17). 23.5: Mixed Aldol Reactions. Retrieved from [Link]
- Sreenivasa, M., et al. (2017). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Applicable Chemistry, 6(4), 696-702.
-
Chemistry Learning. (2024, October 6). CROSS ALDOL CONDENSATION of Benzaldehyde and Acetophenone [Video]. YouTube. Retrieved from [Link]
- Mamedov, V. A., et al. (2018). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Russian Journal of General Chemistry, 88(10), 2223-2229.
- Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. In MATEC Web of Conferences (Vol. 108, p. 04001). EDP Sciences.
-
MDPI. (n.d.). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved from [Link]
-
Cheméo. (n.d.). Piperonal (CAS 120-57-0). Retrieved from [Link]
-
Cheméo. (n.d.). Benzaldehyde, 2-methyl- (CAS 529-20-4). Retrieved from [Link]
Sources
- 1. 2-PIPERIDIN-1-YL-BENZALDEHYDE | 34595-26-1 [chemicalbook.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. magritek.com [magritek.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Stability and Storage of 2-(Piperidin-1-ylmethyl)benzaldehyde: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 2-(Piperidin-1-ylmethyl)benzaldehyde, a key intermediate in pharmaceutical and chemical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and reliability of this compound in research and manufacturing settings.
Introduction: The Chemical Profile and Significance of this compound
This compound is a bifunctional organic molecule featuring a benzaldehyde scaffold substituted at the ortho position with a piperidin-1-ylmethyl group. This unique arrangement confers a versatile reactivity profile, with the aldehyde group serving as an electrophilic center for reactions such as nucleophilic additions and condensations, while the tertiary amine of the piperidine ring acts as a basic center. This duality makes it a valuable building block in the synthesis of complex heterocyclic structures and novel therapeutic agents.
The inherent reactivity of both the aromatic aldehyde and the tertiary amine functionalities, however, also presents challenges to the compound's stability. Understanding the potential degradation pathways and the influence of environmental factors is paramount to maintaining its purity, potency, and shelf-life.
Chemical Stability and Potential Degradation Pathways
The stability of this compound is influenced by several factors, including exposure to oxygen, light, temperature, and pH. The primary degradation pathways involve the two key functional groups: the aldehyde and the piperidinylmethyl moiety.
Oxidation of the Aldehyde Group
The most common degradation pathway for benzaldehyde and its derivatives is autoxidation, a free-radical chain reaction with atmospheric oxygen to form the corresponding benzoic acid. In the case of this compound, this would result in the formation of 2-(Piperidin-1-ylmethyl)benzoic acid. This process is significantly accelerated by exposure to light and heat. The presence of the electron-donating piperidinylmethyl group at the ortho position can influence the rate of this oxidation.
Degradation involving the Piperidinylmethyl Group
The tertiary amine of the piperidine ring introduces additional potential for degradation.
-
Oxidative Degradation: Tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides. Peroxidative conditions, potentially initiated by trace impurities or environmental factors, could lead to the oxidation of the piperidine nitrogen.
-
Photodecarbonylation: A notable degradation pathway for ortho-amino benzaldehydes is photodecarbonylation, which can be induced by visible light.[1] This process involves the loss of the formyl group (CHO) and is facilitated by the presence of a tertiary amine at the ortho position. This would lead to the formation of N-benzylpiperidine.
Influence of pH
The basic nature of the piperidine nitrogen (pKa of the conjugate acid is predicted to be around 4.36) makes the compound's stability pH-dependent.[2] In acidic conditions, the nitrogen will be protonated, which may alter the electronic properties of the benzene ring and potentially influence the rate of both aldehyde oxidation and other degradation pathways. Conversely, in highly basic conditions, other degradation reactions may be favored. Studies on similar molecules with piperidine moieties have shown significant pH-dependent degradation.[1]
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
Recommended Storage and Handling Conditions
To mitigate the degradation pathways discussed above and ensure the long-term stability of this compound, the following storage and handling conditions are recommended.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[2] | To slow down the rates of potential chemical degradation reactions, particularly oxidation. |
| Atmosphere | Under an inert gas (Nitrogen or Argon)[2] | To minimize contact with oxygen and prevent oxidative degradation of the aldehyde group. |
| Light | In an amber or opaque, tightly sealed container | To protect the compound from light, which can catalyze both oxidation and photodecarbonylation. |
| Moisture | Store in a dry environment | To prevent potential hydrolytic reactions, although the compound is not expected to be highly susceptible to hydrolysis. |
Handling Precautions
-
Inert Atmosphere Handling: For extended storage or when handling small quantities that will be used over time, it is advisable to handle the compound under an inert atmosphere (e.g., in a glove box).
-
Avoid Contamination: Ensure all glassware and spatulas are clean and dry to avoid introducing contaminants that could catalyze degradation.
-
Antioxidants: For long-term storage in solution, the addition of a radical scavenger or antioxidant, such as Butylated Hydroxytoluene (BHT), may be considered to inhibit autoxidation.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound requires a well-designed forced degradation study. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
Forced Degradation Study Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Step-by-Step Forced Degradation Protocol
Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 3, 7, and 9)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature and at 60°C for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount and concentration of NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solutions at room temperature for a specified period, protected from light.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at a high temperature (e.g., 80°C) for a specified period.
-
Also, expose a solution of the compound to the same thermal stress.
-
At each time point, dissolve the solid sample or dilute the solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At each time point, prepare the samples for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Detection can be performed using a UV detector at a wavelength where the parent compound and potential degradants absorb.
-
The method should be able to separate the parent peak from all degradation product peaks.
-
-
Characterization of Degradants:
-
For significant degradation products, use techniques like LC-MS and NMR to elucidate their structures.
-
Drug-Excipient Compatibility
For the formulation of this compound, particularly in liquid or semi-solid dosage forms, it is crucial to assess its compatibility with various pharmaceutical excipients. Incompatibility can lead to degradation of the active pharmaceutical ingredient (API), altering its efficacy and safety.
Potential Incompatibilities
-
Excipients with Reactive Impurities: Some excipients may contain reactive impurities, such as aldehydes, peroxides, or trace metals, which can initiate or catalyze the degradation of the API.[3]
-
Acidic or Basic Excipients: Given the pH sensitivity of the molecule, strongly acidic or basic excipients could promote hydrolysis or other pH-dependent degradation pathways.
-
Reducing or Oxidizing Agents: Excipients with reducing or oxidizing properties should be avoided.
Recommended Excipient Compatibility Study
A systematic compatibility study should be performed with a selection of common excipients.
Methodology:
-
Selection of Excipients: Choose excipients based on the intended dosage form (e.g., for a liquid formulation: solvents, co-solvents, buffering agents, preservatives, antioxidants, sweeteners, and flavoring agents).
-
Sample Preparation: Prepare binary mixtures of this compound with each excipient, typically in a 1:1 or 1:5 ratio. A control sample of the pure API should also be prepared.
-
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).
-
Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the remaining API and detect the formation of any degradation products. Physical changes (color, appearance) should also be noted.
-
Interpretation: A significant loss of the API or the appearance of new degradation peaks in the binary mixture compared to the pure API indicates an incompatibility.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. The primary degradation pathways include oxidation of the aldehyde group and potential reactions involving the piperidinylmethyl moiety, such as N-oxidation and photodecarbonylation. Strict adherence to recommended storage conditions—refrigeration, inert atmosphere, and protection from light—is essential to maintain the compound's integrity. A thorough forced degradation study is necessary to fully understand its stability profile and to develop a validated stability-indicating analytical method. Furthermore, careful consideration and experimental evaluation of excipient compatibility are required for the development of stable pharmaceutical formulations.
References
- Catalyst-free photodecarbonylation of ortho-amino benzaldehyde. RSC Publishing. (URL not provided)
- Forced Degradation Studies.
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. (URL: [Link])
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC - PubMed Central. (URL: [Link])
Sources
An In-depth Technical Guide to 2-(Piperidin-1-yl)benzaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-1-yl)benzaldehyde, a substituted aromatic aldehyde, represents a significant scaffold in medicinal chemistry and organic synthesis. Its unique structure, featuring a piperidine ring at the ortho position to a formyl group, imparts distinct electronic and steric properties that make it a valuable intermediate in the design and synthesis of novel therapeutic agents and complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, structural elucidation, reactivity, and potential applications, with a focus on its relevance to drug discovery and development.
Chemical Identity and Physicochemical Properties
IUPAC Name: 2-(Piperidin-1-yl)benzaldehyde CAS Number: 34595-26-1[1]
This compound is characterized by the fusion of a benzaldehyde core with a piperidine moiety via a C-N bond at the ortho position. This substitution pattern creates a sterically hindered environment around the aldehyde functionality and introduces a basic nitrogen atom, which can significantly influence the molecule's reactivity and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO | [1] |
| Molecular Weight | 189.25 g/mol | [1] |
| Appearance | Red oil | [1] |
Synthesis of 2-(Piperidin-1-yl)benzaldehyde
The most common and efficient synthesis of 2-(Piperidin-1-yl)benzaldehyde involves a nucleophilic aromatic substitution reaction. This method utilizes readily available starting materials and provides a high yield of the desired product.
Reaction Scheme:
Caption: Synthetic workflow for 2-(Piperidin-1-yl)benzaldehyde.
Experimental Protocol:
A general and effective procedure for the synthesis is as follows[1]:
-
Reaction Setup: To a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add piperidine (1.2 eq) and potassium carbonate (K₂CO₃) (1.2 eq).
-
Reaction Conditions: Heat the resulting suspension with stirring at 130 °C for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(Piperidin-1-yl)benzaldehyde as a red oil[1].
Rationale behind Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent for this type of nucleophilic aromatic substitution, as it effectively solvates the potassium carbonate and facilitates the reaction.
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the piperidine, generating the nucleophile, without causing unwanted side reactions.
-
Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction, as the fluorine atom on the aromatic ring is a relatively poor leaving group.
Structural Elucidation and Characterization
The confirmation of the structure of 2-(Piperidin-1-yl)benzaldehyde relies on a combination of spectroscopic techniques.
Spectroscopic Data (Predicted and Analog-Based):
| Technique | Expected Observations |
| ¹H NMR | Aldehyde Proton (CHO): A singlet around δ 9.8-10.2 ppm. Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 7.0-7.8 ppm, due to the ortho, meta, and para protons. The ortho-substitution will lead to distinct coupling patterns. Piperidine Protons (CH₂): Multiple signals in the aliphatic region (δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen (α-protons) will be deshielded and appear further downfield compared to the β- and γ-protons. |
| ¹³C NMR | Carbonyl Carbon (C=O): A characteristic signal in the highly deshielded region of δ 190-195 ppm. Aromatic Carbons (Ar-C): Six distinct signals in the range of δ 120-160 ppm. The carbon attached to the nitrogen will be significantly shifted. Piperidine Carbons (CH₂): Three signals in the aliphatic region (δ 20-55 ppm), corresponding to the α, β, and γ carbons. |
| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹. C-H Stretch (Aldehyde): A characteristic weak to medium absorption around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹. C-N Stretch: An absorption in the range of 1250-1020 cm⁻¹. Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 189, corresponding to the molecular weight of the compound. Fragmentation Pattern: Expect to see characteristic fragments resulting from the loss of the formyl group (M-29), and fragmentation of the piperidine ring. A significant peak at m/z 84 corresponding to the piperidinyl cation is also likely. |
Reactivity and Synthetic Utility
The reactivity of 2-(Piperidin-1-yl)benzaldehyde is governed by the interplay between the aldehyde functional group and the ortho-piperidino substituent.
Caption: Key reactivity aspects of 2-(Piperidin-1-yl)benzaldehyde.
-
Aldehyde Chemistry: The formyl group can undergo a wide range of classical aldehyde reactions, including:
-
Condensation Reactions: Such as the Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions to form α,β-unsaturated systems.
-
Reductive Amination: To introduce further diversity by forming new C-N bonds.
-
Oxidation: To the corresponding carboxylic acid, 2-(piperidin-1-yl)benzoic acid.
-
Nucleophilic Addition: With organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.
-
-
Influence of the Ortho-Piperidino Group:
-
Steric Hindrance: The bulky piperidine ring can sterically hinder the approach of nucleophiles to the aldehyde carbonyl, potentially affecting reaction rates and stereoselectivity.
-
Electronic Effects: The nitrogen atom of the piperidine ring is electron-donating through resonance, which can slightly decrease the electrophilicity of the aldehyde carbonyl carbon.
-
Directed Ortho-Metalation: The piperidino group can potentially act as a directing group for further functionalization of the aromatic ring.
-
Chelation: The proximity of the nitrogen atom to the aldehyde allows for potential chelation with metal catalysts, which can be exploited in catalysis.
-
Applications in Drug Discovery and Medicinal Chemistry
The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs[2]. Its incorporation can enhance binding affinity, modulate physicochemical properties, and improve pharmacokinetic profiles. The 2-aminobenzaldehyde core is also a valuable building block for the synthesis of various heterocyclic compounds with diverse biological activities.
While specific pharmacological data for 2-(Piperidin-1-yl)benzaldehyde is limited in the public domain, its structural motifs suggest potential as an intermediate for the synthesis of compounds targeting a range of biological pathways. For instance, derivatives of piperidinyl-benzaldehydes have been investigated for their potential as:
-
Enzyme Inhibitors: The aldehyde can be a reactive "warhead" for covalent inhibitors or a key pharmacophoric feature for non-covalent inhibitors.
-
Receptor Ligands: The piperidine nitrogen can act as a key interaction point with receptor binding sites.
-
Antimicrobial and Anticancer Agents: Many heterocyclic compounds derived from substituted benzaldehydes exhibit antimicrobial and anticancer properties. For example, thiosemicarbazones derived from 4-piperidinylbenzaldehyde have shown potential as dihydrofolate reductase (DHFR) inhibitors[3].
The ortho-substitution pattern of 2-(Piperidin-1-yl)benzaldehyde can be strategically utilized to create conformationally constrained molecules, which can lead to enhanced selectivity and potency for a specific biological target.
Conclusion
2-(Piperidin-1-yl)benzaldehyde is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its synthesis is straightforward, and its unique structural features, arising from the ortho-disposed piperidine and formyl groups, offer a rich platform for the generation of diverse and complex molecular architectures. Further exploration of the reactivity and biological activity of derivatives of 2-(Piperidin-1-yl)benzaldehyde is warranted and holds promise for the discovery of novel therapeutic agents.
References
-
European Journal of Medicinal Chemistry. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]
Sources
- 1. 2-PIPERIDIN-1-YL-BENZALDEHYDE | 34595-26-1 [chemicalbook.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(Piperidin-1-ylmethyl)benzaldehyde in Multicomponent Reactions
Introduction: The Strategic Advantage of 2-(Piperidin-1-ylmethyl)benzaldehyde in Multicomponent Synthesis
Multicomponent reactions (MCRs) have become indispensable tools in modern synthetic chemistry, particularly in the realms of drug discovery and materials science. Their capacity to generate molecular complexity from three or more starting materials in a single, convergent step offers significant advantages in terms of efficiency, atom economy, and rapid library generation[1]. The design and selection of building blocks for MCRs are crucial for directing the reaction toward novel and functionally rich scaffolds.
This application note explores the utility of this compound as a versatile C-component in multicomponent reactions. This unique benzaldehyde derivative incorporates two key reactive functionalities: an electrophilic aldehyde and a nucleophilic/basic tertiary amine (the piperidine moiety). The ortho-positioning of the piperidin-1-ylmethyl group offers the potential for intramolecular interactions, secondary catalytic roles, and the introduction of a valuable pharmacophore into the final product. The piperidine ring is a prevalent motif in numerous biologically active compounds, and its incorporation can favorably influence pharmacokinetic properties.
While direct, published examples of multicomponent reactions explicitly utilizing this compound are not abundant, its structural features strongly suggest its applicability in a variety of named MCRs. This guide will focus on a detailed exploration of its potential use in the Kabachnik-Fields reaction, a powerful three-component method for the synthesis of α-aminophosphonates. We will provide a plausible and detailed experimental protocol, discuss the mechanistic intricacies, and highlight the potential for generating novel, biologically relevant molecules.
The Kabachnik-Fields Reaction: A Gateway to Bioactive α-Aminophosphonates
The Kabachnik-Fields reaction is a three-component condensation of an aldehyde, an amine, and a phosphite to generate α-aminophosphonates. These products are of significant interest in medicinal chemistry as they are structural analogues of α-amino acids and exhibit a wide range of biological activities, including enzyme inhibition, and antibacterial and antitumor properties.
The use of this compound in this reaction is particularly intriguing. The resulting α-aminophosphonate would incorporate the piperidine moiety, potentially enhancing its biological activity and solubility.
Proposed Reaction Scheme
The three-component Kabachnik-Fields reaction involving this compound, a primary or secondary amine, and a dialkyl phosphite is depicted below:
Caption: General scheme of the Kabachnik-Fields reaction.
Mechanistic Insights: The Role of the ortho-Piperidinylmethyl Group
The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, and the presence of the ortho-piperidinylmethyl group in this compound may influence the predominant route.
Pathway A: Imine Formation First
-
Imine Formation: The reaction is typically initiated by the condensation of the aldehyde and the amine to form an imine intermediate. The basic piperidine nitrogen in the ortho-substituent could potentially catalyze this step through intramolecular base catalysis.
-
Phosphite Addition: The dialkyl phosphite then undergoes a nucleophilic addition to the imine carbon. This step can be promoted by an acid catalyst.
Pathway B: Hydrophosphonylation First
-
Hydrophosphonylation: In an alternative pathway, the dialkyl phosphite adds to the carbonyl carbon of the aldehyde to form an α-hydroxy phosphonate.
-
Nucleophilic Substitution: Subsequent nucleophilic substitution of the hydroxyl group by the amine yields the final α-aminophosphonate.
The reaction conditions, including the nature of the catalyst and solvent, can influence which pathway is favored.
Caption: Mechanistic pathways of the Kabachnik-Fields reaction.
Experimental Protocol: Synthesis of a Novel α-Aminophosphonate
This section provides a detailed, hypothetical protocol for the synthesis of a representative α-aminophosphonate using this compound, aniline, and diethyl phosphite.
Materials and Equipment
-
This compound
-
Aniline
-
Diethyl phosphite
-
Catalyst (e.g., Montmorillonite K-10, InCl₃, or solvent-free)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus
-
Rotary evaporator
-
NMR spectrometer, IR spectrometer, and mass spectrometer for characterization
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of an α-aminophosphonate.
Detailed Steps:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), aniline (1.0 mmol, 1.0 eq.), and diethyl phosphite (1.0 mmol, 1.0 eq.).
-
Catalyst Addition: Add the chosen catalyst. For a solvent-free approach, a solid catalyst like Montmorillonite K-10 (e.g., 100 mg) can be used. Alternatively, for a solution-phase reaction, dissolve the reactants in a suitable solvent (e.g., 10 mL of ethanol) and add a Lewis acid catalyst such as indium(III) chloride (InCl₃, 0.1 mmol, 10 mol%).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) for the required time (typically 2-8 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure α-aminophosphonate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Data Presentation: Expected Outcomes and Variations
The yield and reaction time of the Kabachnik-Fields reaction are highly dependent on the specific substrates and reaction conditions employed. The table below presents a hypothetical summary of expected outcomes based on different catalysts and conditions.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Montmorillonite K-10 | Solvent-free | 80 | 4 | 85-95 |
| 2 | InCl₃ (10 mol%) | Ethanol | Reflux | 6 | 80-90 |
| 3 | None | Neat | 100 | 8 | 60-70 |
| 4 | p-Toluenesulfonic acid | Acetonitrile | Reflux | 5 | 75-85 |
Conclusion and Future Perspectives
This compound represents a promising and versatile building block for the synthesis of complex and potentially bioactive molecules through multicomponent reactions. While direct literature precedents are scarce, its inherent structural and functional features make it an ideal candidate for reactions such as the Kabachnik-Fields synthesis of α-aminophosphonates. The protocol and mechanistic insights provided in this application note offer a solid foundation for researchers to explore the utility of this compound.
Future work should focus on experimentally validating the proposed reaction and exploring the scope of the reaction with a variety of amines and phosphites. Furthermore, the application of this compound in other MCRs, such as the Ugi, Biginelli, and Hantzsch reactions, could lead to the discovery of novel heterocyclic scaffolds with interesting biological properties. The dual functionality of this aldehyde opens up exciting possibilities for the design of novel domino reactions and the synthesis of complex molecular architectures.
References
-
Domling, A. (2006). Multicomponent Reactions. Chemical Reviews, 106(1), 17-89. [Link]
Sources
The Synthesis of Quinazoline Derivatives from 2-(Piperidin-1-ylmethyl)benzaldehyde: A Guide to a Novel Synthetic Route
An Application Note and Protocol Guide for Researchers
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] While classical synthetic routes are well-established, the exploration of novel precursors is crucial for expanding the chemical space of accessible quinazoline derivatives. This document provides a comprehensive guide for researchers on the synthesis of quinazolines from the novel, non-traditional precursor, 2-(Piperidin-1-ylmethyl)benzaldehyde. We will delve into a proposed synthetic strategy, leveraging established methodologies for analogous precursors like 2-aminobenzylamines, and provide detailed, adaptable protocols to guide experimental design.
Introduction: The Enduring Importance of the Quinazoline Scaffold
Quinazolines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the scientific community due to their wide range of pharmacological activities.[2] Their derivatives are known to exhibit potent anti-cancer, anti-inflammatory, anti-viral, and anti-hypertensive properties, among others.[1] The versatility of the quinazoline ring system allows for extensive functionalization, making it a cornerstone in modern drug discovery and development programs.
The synthesis of this important scaffold typically relies on precursors that already contain a nitrogen-bearing functional group ortho to a carbonyl or its equivalent, such as 2-aminobenzonitriles, 2-aminobenzamides, or 2-aminobenzylamines.[2] This application note explores the potential of this compound, a Mannich base, as a novel starting material for quinazoline synthesis. The inherent challenge and opportunity lie in the transformation of the tertiary aminomethyl group into a reactive species that can participate in the formation of the quinazoline ring.
Proposed Synthetic Strategy: An In-Situ Precursor Transformation Approach
The use of this compound as a precursor for quinazoline synthesis is not yet established in the literature. However, based on fundamental reaction mechanisms, we can propose a plausible synthetic pathway. The core of this strategy revolves around the in-situ generation of a reactive intermediate that mimics a traditional precursor. We hypothesize a reaction pathway involving an initial condensation followed by an intramolecular cyclization, facilitated by an oxidant.
A likely partner for this transformation would be a primary amine or an ammonia surrogate, which would provide the N1 and C2 atoms of the quinazoline ring. The reaction would proceed through the following key steps:
-
Imine Formation: The aldehyde functionality of this compound condenses with a primary amine (R-NH₂) to form an imine intermediate.
-
Intramolecular Cyclization and Elimination: The crucial step involves the intramolecular attack of the imine nitrogen onto the benzylic carbon of the piperidin-1-ylmethyl group. This step would likely be facilitated by an oxidant, which could also promote the elimination of piperidine.
-
Aromatization: The resulting dihydroquinazoline intermediate would then be oxidized to the fully aromatic quinazoline product.
This proposed mechanism is depicted in the following diagram:
Caption: Proposed reaction pathway for quinazoline synthesis.
Adaptable Protocols from Analogous Precursors
While a direct protocol for this compound is not available, several well-established methods for the synthesis of quinazolines from 2-aminobenzylamines can be adapted.[2] These protocols provide a strong starting point for the optimization of reaction conditions for this novel precursor. We present two such protocols here: an iodine-catalyzed oxidative condensation and a visible-light-mediated synthesis.
Protocol 1: Iodine-Catalyzed Oxidative Condensation with Aldehydes
This method utilizes molecular iodine as a mild and efficient catalyst for the oxidative condensation of a 2-aminobenzylamine analog with an aldehyde.[3] Oxygen from the air often serves as the terminal oxidant, making this an environmentally benign approach.[4]
Experimental Workflow:
Caption: Workflow for iodine-catalyzed quinazoline synthesis.
Detailed Step-by-Step Protocol (Adaptable):
-
Reagent Preparation: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the desired aldehyde (1.2 mmol, 1.2 equiv), and molecular iodine (I₂) (10 mol%).
-
Reaction Setup: Place the flask in a preheated oil bath at 100-120 °C.
-
Reaction Execution: Stir the reaction mixture vigorously under an oxygen atmosphere (an oxygen-filled balloon is sufficient) for 8-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired quinazoline derivative.
Protocol 2: Visible-Light-Mediated Synthesis with α-Keto Acids
This modern approach utilizes visible light and a photosensitizer to drive the reaction under mild conditions, avoiding the need for high temperatures and strong oxidants.[2][3]
Experimental Workflow:
Caption: Workflow for visible-light synthesis of quinazolines.
Detailed Step-by-Step Protocol (Adaptable):
-
Reagent Preparation: In a reaction vessel, dissolve this compound (1.0 mmol, 1.0 equiv) and the corresponding α-keto acid (1.2 mmol, 1.2 equiv) in dimethylformamide (DMF) (3-5 mL).[2]
-
Catalyst Addition: Add a catalytic amount of Rose Bengal (1-2 mol%) to the solution.[2]
-
Reaction Setup: Irradiate the reaction mixture with a blue LED light source at room temperature.[2]
-
Reaction Execution: Stir the reaction for 16-24 hours under an air atmosphere.[2]
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure quinazoline derivative.[2]
Experimental Design and Optimization for the Novel Precursor
When adapting the above protocols for this compound, a systematic approach to optimization is recommended. The following table outlines key parameters to consider for screening.
| Parameter | Variations to Consider | Rationale |
| Nitrogen Source | Ammonium acetate, various primary amines (aliphatic and aromatic) | To determine the most effective source for the N1 and C2 atoms of the quinazoline ring. |
| Catalyst/Oxidant | I₂, o-iodoxybenzoic acid (IBX), CuCl/DABCO/TEMPO, MnO₂ | The choice of oxidant is critical for facilitating the proposed cyclization and elimination steps. |
| Solvent | Toluene, DMSO, DMF, Acetonitrile, Solvent-free | Solvent polarity can significantly influence reaction rates and yields. |
| Temperature | Room temperature to 140 °C | To find the optimal energy input for the reaction to proceed efficiently without degradation. |
| Atmosphere | Air, Oxygen, Inert (Nitrogen/Argon) | To assess the role of oxygen as a terminal oxidant. |
It is advisable to begin with small-scale test reactions and use techniques like LC-MS to identify the desired product and any major byproducts, which can provide valuable insights into the reaction mechanism.
Conclusion
The synthesis of quinazoline derivatives from this compound represents an exciting avenue for the exploration of novel synthetic methodologies. While presenting a unique mechanistic challenge, the adaptation of established protocols for analogous precursors provides a logical and promising starting point for research in this area. The protocols and optimization strategies outlined in this guide are intended to equip researchers with the foundational knowledge and practical tools to successfully navigate the development of this novel transformation, potentially unlocking new pathways to a diverse range of valuable quinazoline derivatives.
References
A comprehensive, numbered list of all sources cited in the text is provided below.
-
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC - NIH. (2023-04-04). Available at: [Link]
-
Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers. (2022-02-22). Available at: [Link]
-
Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. PMC - NIH. (2022-02-23). Available at: [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. (2019-04-19). Available at: [Link]
Sources
Application Notes & Protocols: 2-(Piperidin-1-yl)benzaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of ortho-piperidinyl benzaldehyde derivatives as powerful precursors for the construction of nitrogen-containing heterocyclic compounds. While the specific use of 2-(Piperidin-1-ylmethyl )benzaldehyde is not extensively documented, this guide will focus on its close structural analog, 2-(Piperidin-1-yl)benzaldehyde . The principles, mechanisms, and protocols detailed herein are fundamentally applicable to both structures. We will explore the synthesis of the precursor via Nucleophilic Aromatic Substitution (SNAr) and its subsequent application in the classic Friedländer annulation for the synthesis of substituted quinolines, a scaffold of immense importance in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block.
Introduction: The Strategic Value of ortho-Functionalized Benzaldehydes
The precise spatial arrangement of functional groups is a cornerstone of synthetic strategy, particularly in the construction of complex ring systems. Ortho-substituted benzaldehydes, which possess an aldehyde and a secondary functional group in a 1,2-relationship, are exceptionally valuable synthons. This arrangement provides a perfect template for intramolecular cyclization reactions, enabling the rapid assembly of fused heterocyclic systems.
The title compound, 2-(Piperidin-1-ylmethyl)benzaldehyde, and its close, more widely documented analog, 2-(Piperidin-1-yl)benzaldehyde, are prime examples of this principle. They combine two key features:
-
An Electrophilic Aldehyde: The formyl group (-CHO) is a versatile handle for condensation reactions, readily reacting with nucleophiles like enolates or amines.
-
A Nucleophilic/Basic Nitrogen Center: The piperidine moiety, either directly attached to the ring or via a methylene linker, serves as a latent or active nucleophile and an internal base catalyst. This proximity is crucial, as the piperidine nitrogen can facilitate key proton transfer steps or participate directly in the cyclization, dramatically influencing reaction pathways and efficiency.[1][2]
This guide will provide a validated protocol for the synthesis of the 2-(piperidin-1-yl)benzaldehyde precursor and a detailed application protocol for its use in the Friedländer synthesis to generate a substituted quinoline.
Synthesis of the Precursor: 2-(Piperidin-1-yl)benzaldehyde
The most direct route to this precursor is the Nucleophilic Aromatic Substitution (SNAr) reaction between an activated aryl halide and piperidine. 2-Fluorobenzaldehyde is the ideal starting material due to the high electronegativity of fluorine, which strongly activates the aromatic ring toward nucleophilic attack at the C1 position.
Reaction Principle and Causality
The SNAr mechanism proceeds via a two-step addition-elimination pathway.
-
Step 1 (Addition): The nucleophile (piperidine) attacks the electron-deficient carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Step 2 (Elimination): The aromaticity is restored by the expulsion of the leaving group (fluoride ion).
Experimental Choices Explained:
-
Solvent (DMF): Anhydrous Dimethylformamide (DMF) is the solvent of choice. As a polar aprotic solvent, it effectively solvates the potassium cations but does not solvate the carbonate anion extensively, enhancing the base's reactivity. Its high boiling point is also suitable for reactions requiring elevated temperatures.
-
Base (K₂CO₃): Potassium carbonate is a mild, non-nucleophilic base. Its primary role is to neutralize the hydrofluoric acid (HF) by-product that is formed, driving the reaction to completion. It also ensures the piperidine remains in its free-base, nucleophilic form.
-
Temperature (130 °C): While the ring is activated, significant thermal energy is required to overcome the activation energy for the formation of the Meisenheimer complex and to ensure a reasonable reaction rate.[3]
Visualization of Precursor Synthesis
Caption: Workflow for the synthesis of the precursor.
Quantitative Data for Precursor Synthesis
| Reactant / Reagent | Molar Equiv. | Role | Notes |
| 2-Fluorobenzaldehyde | 1.0 | Electrophile | Starting Material |
| Piperidine | 1.2 | Nucleophile | A slight excess ensures completion. |
| Potassium Carbonate (K₂CO₃) | 1.2 | Base | Scavenges HF by-product. |
| Dimethylformamide (DMF) | - | Solvent | Anhydrous conditions are crucial. |
| Yield | ~92% | Product Yield | As reported in literature.[3] |
Detailed Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)benzaldehyde[3]
Materials:
-
2-Fluorobenzaldehyde (20 g, 161.1 mmol)
-
Piperidine (19.1 mL, 193.4 mmol)
-
Anhydrous Potassium Carbonate (26.73 g, 193.4 mmol)
-
Anhydrous Dimethylformamide (DMF, 160 mL)
-
Ethyl Acetate (EtOAc)
-
Citric Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorobenzaldehyde (1.0 eq) and anhydrous DMF.
-
Addition of Reagents: Sequentially add piperidine (1.2 eq) and anhydrous potassium carbonate (1.2 eq) to the solution with stirring.
-
Heating: Heat the resulting suspension to 130 °C and maintain for 3 hours. The reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Workup - pH Adjustment: Adjust the pH of the aqueous mixture to ~5 using a solution of citric acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).
-
Workup - Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Validation: The final product, 2-(piperidin-1-yl)benzaldehyde, should be obtained as a red oil. The reported yield is approximately 92%.[3] Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application: Friedländer Synthesis of Substituted Quinolines
The Friedländer annulation is a powerful and direct method for constructing the quinoline scaffold. It involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, typically under acid or base catalysis.[4][5][6]
Proposed Reaction Mechanism
The base-catalyzed mechanism using 2-(piperidin-1-yl)benzaldehyde and a simple ketone (e.g., acetone) proceeds through the following logical steps:
-
Enolate Formation: The base (e.g., hydroxide or an external catalyst) deprotonates the α-carbon of the ketone to form a nucleophilic enolate.
-
Aldol Addition: The enolate attacks the electrophilic carbonyl carbon of the benzaldehyde, forming an aldol addition product.
-
Dehydration: The aldol intermediate readily dehydrates to form an α,β-unsaturated carbonyl compound.
-
Intramolecular Cyclization (Aza-Michael Addition): The lone pair on the piperidine nitrogen is not directly involved in forming the quinoline ring. Instead, this reaction relies on the in situ generation of an amino group or a related reactive intermediate under specific conditions, or the use of a precursor with a primary/secondary amino group. However, for the purpose of demonstrating the principle with an ortho-amino benzaldehyde analog, we will illustrate the classic mechanism where an NH₂ group would perform an intramolecular conjugate addition to the α,β-unsaturated system, forming the heterocyclic ring.
-
Aromatization: A final dehydration/oxidation step yields the stable, aromatic quinoline ring system.
Visualization of Friedländer Annulation
Caption: Stepwise mechanism of the base-catalyzed Friedländer reaction.
Detailed Experimental Protocol: Synthesis of 2-Methyl-8-(piperidin-1-yl)quinoline
This protocol is a representative example based on the principles of the Friedländer synthesis.[5][6] Optimization may be required.
Materials:
-
2-(Piperidin-1-yl)benzaldehyde (1.0 eq)
-
Acetone (a large excess, also acts as solvent)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (catalytic amount, e.g., 0.2 eq)
-
Ethanol (Co-solvent, optional)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(piperidin-1-yl)benzaldehyde (1.0 eq) in a mixture of acetone and ethanol (e.g., a 5:1 ratio).
-
Catalyst Addition: Add a catalytic amount of powdered NaOH or KOH (0.2 eq) to the solution.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (typically 60-80 °C) for 4-8 hours.
-
Self-Validation (Monitoring): Monitor the reaction's progress by TLC, observing the consumption of the starting aldehyde and the appearance of a new, typically fluorescent, product spot.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and neutralize the catalyst with a dilute acid (e.g., 1M HCl) until the pH is ~7.
-
Workup - Concentration: Remove the bulk of the acetone and ethanol under reduced pressure.
-
Workup - Extraction: To the remaining aqueous residue, add water and extract three times with DCM or EtOAc.
-
Drying and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-methyl-8-(piperidin-1-yl)quinoline.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Safety and Handling
-
Precursors and Reagents: 2-Fluorobenzaldehyde is a corrosive liquid and a lachrymator. Piperidine is a flammable, toxic, and corrosive liquid. Handle both in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMF is a skin and respiratory irritant. Anhydrous solvents can be reactive. Handle with care.
-
Reaction Conditions: Reactions at elevated temperatures should be conducted behind a safety shield.
Conclusion
2-(Piperidin-1-yl)benzaldehyde and its analogs are highly effective and versatile precursors for building complex heterocyclic scaffolds. The strategic placement of the aldehyde and the basic nitrogen atom enables efficient intramolecular cyclization strategies. The provided protocols for the synthesis of the precursor via SNAr and its subsequent conversion to a substituted quinoline via the Friedländer annulation offer a reliable and robust pathway for accessing valuable chemical entities for drug discovery and materials science. The underlying principles are broadly applicable and can be adapted for the synthesis of a wide range of related heterocyclic systems.
References
-
Wang, C., Tu, Y., Han, J., & Guo, Y. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. MATEC Web of Conferences, 139, 00010. Available at: [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2020). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. ResearchGate. Available at: [Link]
-
Sakamoto, T., Numata, A., & Kondo, Y. (2000). The cyclization reaction of ortho-ethynylbenzaldehyde derivatives into isoquinoline derivatives. Chemical & Pharmaceutical Bulletin, 48(5), 669-672. Available at: [Link]
-
Ubeda, J. I., Villacampa, M., & Avendano, C. (1998). Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. Synthesis, 1998(10), 1176-1180. Available at: [Link]
-
MDPI. (n.d.). Molbank | Topical Collection: Heterocycle Reactions. MDPI. Retrieved January 22, 2026, from [Link]
-
Cho, I. S., Gong, L., & Muchowski, J. M. (1991). Synthesis of quinolines via ortho-lithiated N-acylanilines. A modified Friedlaender synthesis. The Journal of Organic Chemistry, 56(25), 7288-7290. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Mansour, T. S. (2001). Friedländer Quinoline Synthesis. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. Available at: [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Collins, B. E., Metola, P., & Anslyn, E. V. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Supramolecular Chemistry, 25(2), 79-86. Available at: [Link]
-
Coldham, I. (2000). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
-
Collins, B. E., Metola, P., & Anslyn, E. V. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PubMed Central. Available at: [Link]
-
Zhang, Z., Chen, Z., Li, Y., & Zhang, W. (2023). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv. Available at: [Link]
-
D'yakonov, A. I., & Kriven'ko, A. P. (1994). Cyclization reactions leading to beta-hydroxyketo esters. PubMed. Available at: [Link]
- Geissler, H., & Lauth, M. (2004). Ortho substituted benzaldehydes, preparation thereof and use thereof. Google Patents.
-
Kumar, A., Kumar, V., & Kumar, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19575-19601. Available at: [Link]
-
Naz, S., et al. (2023). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 13(1), 16405. Available at: [Link]
-
Mandhane, P. G., et al. (2010). Synthesis of imines of 4-(piperidine-1-yl)benzaldehyde. ResearchGate. Available at: [Link]
-
J&K Scientific LLC. (2025). Friedländer Synthesis. J&K Scientific. Retrieved January 22, 2026, from [Link]
-
Armstrong, R. W., & Sutherlin, D. P. (1996). Theoretical characterization of two reaction pathways for the intramolecular cyclization of 2-(3-benzylaminopropanoylamino)benzamide. ResearchGate. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-PIPERIDIN-1-YL-BENZALDEHYDE | 34595-26-1 [chemicalbook.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
"reductive amination of 2-(Piperidin-1-ylmethyl)benzaldehyde"
An Application Note on the Synthesis of 1-((2-(piperidin-1-ylmethyl)phenyl)methyl)piperidine via Reductive Amination
Abstract
Reductive amination stands as a cornerstone of modern synthetic chemistry, particularly in the construction of complex amine-containing molecules prevalent in pharmaceuticals.[1][2] This application note provides a comprehensive, field-tested guide for the synthesis of 1-((2-(piperidin-1-ylmethyl)phenyl)methyl)piperidine through the reductive amination of 2-(Piperidin-1-ylmethyl)benzaldehyde with piperidine. We will delve into the mechanistic rationale, present a detailed, step-by-step protocol optimized for high yield and purity, and discuss key experimental considerations. The preferred use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent is highlighted, offering a robust and scalable one-pot procedure suitable for drug discovery and development environments.[3][4]
Principle and Mechanistic Insight
Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds that transforms a carbonyl group into an amine through an intermediate imine or iminium ion.[1] The process is typically conducted as a one-pot synthesis, which enhances efficiency and reduces waste.[5] The reaction proceeds via a two-step mechanism:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (piperidine) on the electrophilic carbonyl carbon of this compound. This is often facilitated by weakly acidic conditions that protonate the carbonyl oxygen, increasing its electrophilicity.[6] The resulting carbinolamine intermediate then undergoes dehydration to form a transient iminium ion.
-
Reduction: A carefully chosen reducing agent then selectively reduces the C=N double bond of the iminium ion to the corresponding C-N single bond, yielding the final tertiary amine product.[5]
Causality in Reagent Selection: The Case for Sodium Triacetoxyborohydride (STAB)
The choice of reducing agent is critical for the success of a one-pot reductive amination. While several hydrides can be used, sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the reagent of choice for several key reasons:
-
Selectivity: STAB is a mild reducing agent, significantly less reactive than reagents like sodium borohydride (NaBH₄).[7][8] Its steric bulk and attenuated reactivity allow it to selectively reduce the protonated iminium ion much faster than the starting aldehyde.[8] This prevents the common side reaction of reducing the aldehyde to its corresponding alcohol, thereby maximizing the yield of the desired amine.
-
Mild Conditions: The reaction proceeds efficiently at room temperature and does not require strongly acidic or basic conditions, which enhances its compatibility with a wide range of sensitive functional groups.[3][4]
-
Safety and Convenience: Unlike sodium cyanoborohydride (NaBH₃CN), another selective reagent, STAB does not pose the risk of generating highly toxic hydrogen cyanide (HCN) gas, making it a safer alternative for routine laboratory use.[9]
The overall reaction scheme is presented below.
Caption: Overall reaction scheme for the reductive amination.
Detailed Reaction Mechanism
The mechanism involves the initial formation of a carbinolamine, which then dehydrates to an electrophilic iminium ion. The hydride from NaBH(OAc)₃ subsequently attacks the iminium carbon to furnish the final product.
Caption: Step-by-step reaction mechanism.
Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination, as STAB is water-sensitive.[7]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 203.28 | 1.0 | 1.0 | 203 mg |
| Piperidine | 85.15 | 1.2 | 1.2 | 102 mg (118 µL) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 | 318 mg |
| Dichloromethane (DCM), Anhydrous | - | - | - | 10 mL |
| Saturated Aqueous NaHCO₃ Solution | - | - | - | ~15 mL |
| Brine (Saturated Aqueous NaCl) | - | - | - | ~15 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed |
| Silica Gel for Chromatography | - | - | - | As needed |
Step-by-Step Procedure
The experimental workflow is outlined below, followed by detailed instructions.
Caption: A typical experimental workflow for the synthesis.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (203 mg, 1.0 mmol).
-
Addition of Reactants: Dissolve the aldehyde in 10 mL of anhydrous dichloromethane (DCM). Add piperidine (118 µL, 1.2 mmol) to the solution. Stir the mixture for 15-20 minutes at room temperature to facilitate pre-formation of the iminium ion intermediate.[5]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the stirring solution in three portions over 5 minutes. Note: The addition may be slightly exothermic.
-
Reaction: Seal the flask under a nitrogen atmosphere and stir the reaction mixture at room temperature for 4 to 16 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 95:5 DCM/Methanol). The disappearance of the starting aldehyde spot indicates reaction completion.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 15 mL).
-
Workup - Drying and Concentration: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The product can typically be eluted using a gradient of methanol in dichloromethane to afford the pure 1-((2-(piperidin-1-ylmethyl)phenyl)methyl)piperidine.
Troubleshooting and Optimization
| Issue | Probable Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time; Deactivated reducing agent due to moisture. | Extend the reaction time to 24 hours. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[7] |
| Formation of Alcohol Side Product | Reducing agent is not selective; Contamination with other hydrides. | This is unlikely with STAB.[3] However, if observed, confirm the purity of the STAB. Ensure imine formation is allowed to proceed before reduction. |
| Difficult Purification | Co-elution of product with unreacted piperidine. | During workup, perform an acidic wash (e.g., 1M HCl) to protonate and remove the excess basic piperidine into the aqueous layer. Then, re-basify the aqueous layer and extract the product if it is also protonated. |
Conclusion
This application note details a reliable and efficient protocol for the synthesis of a disubstituted piperidine derivative via reductive amination. The use of sodium triacetoxyborohydride provides a safe, mild, and highly selective method for this transformation, making it an invaluable tool in the synthesis of amine-containing target molecules for pharmaceutical and chemical research. The provided step-by-step guide and troubleshooting tips offer a robust framework for successfully implementing this methodology.
References
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
-
Young, J. (Producer). (2022). Reductive Amination: Preparation of an Imine [Video]. YouTube. Retrieved from [Link]
-
Pearson+. (n.d.). The two most general amine syntheses are the reductive amination... Study Prep. Retrieved from [Link]
-
El-Gazzar, A. B. A., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
-
Organic Chemistry with Lluís Llorens Palomo. (2023). Reductive Amination [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Lasota, J., Błachut, D., & Bąk, A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(13), 4259. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. Retrieved from [Link]
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Reddit. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Sodium cyanoborohydride [organic-chemistry.org]
An Application Guide to the 2-(Piperidin-1-ylmethyl)benzaldehyde Scaffold: Synthesis, Derivatization, and Biological Exploration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 2-(piperidin-1-ylmethyl)benzaldehyde scaffold, a promising but under-explored starting point for medicinal chemistry campaigns. While direct research on the biological activities of its derivatives is limited, its structural features—a versatile benzaldehyde functional group and a privileged piperidine moiety—suggest significant potential for the development of novel therapeutic agents.[1]
This document serves as a foundational resource for researchers seeking to investigate this scaffold. It offers detailed, field-proven protocols for the synthesis of the core molecule, its derivatization into compound libraries, and the subsequent biological evaluation for several potential therapeutic applications based on rational, analogy-driven hypotheses.
The Scientific Rationale: A Scaffold of Untapped Potential
The this compound scaffold integrates two key pharmacophoric elements:
-
The Piperidine Ring : A well-established "privileged scaffold" in medicinal chemistry, the piperidine ring is present in a wide array of clinically approved drugs.[2] Its inclusion in a molecule can enhance metabolic stability, improve pharmacokinetic properties (ADME), and provide a basic nitrogen center for crucial interactions with biological targets.[2] Structure-activity relationship (SAR) studies on other piperidine-containing compounds have shown that substitution on the piperidine ring can significantly enhance aqueous solubility.[3]
-
The Benzaldehyde Moiety : The benzaldehyde group is a highly versatile chemical handle. It readily participates in a variety of chemical reactions, including nucleophilic additions and condensations, allowing for the straightforward synthesis of a diverse library of derivatives such as imines, hydrazones, and chalcones.[4] This versatility is invaluable for the systematic exploration of structure-activity relationships.
The ortho-positioning of the piperidin-1-ylmethyl group relative to the aldehyde introduces a specific conformational constraint that can be exploited in drug design to achieve selectivity for a given biological target.
Synthesis of the Core Scaffold
The most direct and reliable method for synthesizing this compound is through the nucleophilic substitution of a suitable leaving group on a 2-methylbenzaldehyde precursor with piperidine. The following protocol describes a common and effective approach using 2-bromomethylbenzaldehyde as the starting material.[1]
Protocol 2.1: Synthesis of this compound
This protocol is based on the well-established condensation reaction between an alkyl halide and an amine.
Materials:
-
2-Bromomethylbenzaldehyde
-
Piperidine
-
Sodium Carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-bromomethylbenzaldehyde (1.0 eq) and anhydrous acetonitrile.
-
Add sodium carbonate (2.0 eq) to the mixture.
-
Add piperidine (1.2 eq) dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Causality Behind Experimental Choices:
-
Sodium Carbonate : Acts as a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.
-
Acetonitrile : A polar aprotic solvent that is suitable for SN2 reactions and has a convenient boiling point for reflux.
-
Washing Steps : The aqueous washes are crucial for removing any remaining starting materials, inorganic salts, and water-soluble impurities.
Diagram 1: Synthesis of this compound
Caption: Synthetic workflow for the core scaffold.
Proposed Medicinal Chemistry Applications and Derivatization Strategies
Based on the known biological activities of structurally related piperidine and benzaldehyde-containing compounds, the this compound scaffold presents several promising avenues for drug discovery.
Potential as Dihydrofolate Reductase (DHFR) Inhibitors
Rationale: Thiosemicarbazones derived from 4-piperidine-benzaldehyde have demonstrated potent inhibitory activity against DHFR, a key enzyme in folate metabolism that is a target for anticancer and antimicrobial therapies.[1][5] The this compound scaffold can be readily converted to thiosemicarbazones, which may exhibit similar or improved activity.
Derivatization Strategy: Synthesis of Thiosemicarbazones
The condensation of an aldehyde with a thiosemicarbazide is a robust and high-yielding reaction.
Protocol 3.1.1: General Procedure for Thiosemicarbazone Synthesis
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of the desired thiosemicarbazide (1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 8-12 hours.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Table 1: Proposed Thiosemicarbazone Derivatives for Synthesis
| R-Group on Thiosemicarbazide | Potential Biological Target Class |
| Phenyl | Anticancer, Antimicrobial |
| 4-Chlorophenyl | Anticancer, Antimicrobial |
| 4-Fluorophenyl | Anticancer, Antimicrobial |
| Cyclohexyl | Anticancer, Antimicrobial |
Diagram 2: Derivatization to Thiosemicarbazones
Caption: Synthesis of thiosemicarbazone derivatives.
Potential as Anti-Inflammatory Agents
Rationale: Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages.[6] While structurally different, this suggests that the piperidine moiety, when incorporated into a heterocyclic system, can be a key determinant for anti-inflammatory effects. The this compound scaffold can be used to synthesize a variety of heterocyclic structures, such as chalcones, which are known to possess anti-inflammatory properties.
Derivatization Strategy: Synthesis of Chalcones (Claisen-Schmidt Condensation)
Chalcones are synthesized via a base-catalyzed condensation between a benzaldehyde and an acetophenone.
Protocol 3.2.1: General Procedure for Chalcone Synthesis
-
Dissolve the desired acetophenone (1.0 eq) and this compound (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (2.0 eq) dropwise with stirring.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol.
Protocols for Biological Evaluation
The following protocols are provided as starting points for screening derivatives of the this compound scaffold for the hypothesized biological activities.
Protocol 4.1: In Vitro DHFR Enzyme Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate.
Materials:
-
Human DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Synthesized thiosemicarbazone derivatives
-
Methotrexate (positive control)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds and methotrexate in DMSO.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of the test compounds or methotrexate.
-
Initiate the reaction by adding NADPH and DHF.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.
-
Calculate the rate of reaction for each concentration and determine the IC₅₀ values.
Diagram 3: DHFR Inhibition Assay Workflow
Sources
- 1. Buy this compound | 61200-70-2 [smolecule.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. 3-(Piperidin-1-ylmethyl)benzaldehyde|CAS 471930-01-5 [benchchem.com]
- 5. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of DHFR Inhibitors from Piperidinyl-benzaldehyde Derivatives
Abstract
This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of piperidinyl-benzaldehyde derivatives as inhibitors of Dihydrofolate Reductase (DHFR). DHFR is a clinically validated target for antimicrobial and anticancer therapies, and the development of novel inhibitors is crucial to address emerging drug resistance.[1] This document outlines detailed protocols for the synthesis of piperidinyl-benzaldehyde scaffolds, their derivatization into potential inhibitors, and robust in vitro assays for determining their efficacy and cellular effects. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in drug discovery and development.
Introduction: Targeting Dihydrofolate Reductase
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[2] Consequently, the inhibition of DHFR leads to the disruption of DNA synthesis and cell proliferation, making it an attractive target for therapeutic intervention, particularly in rapidly dividing cells such as cancer cells and pathogenic microbes.[3]
The mechanism of action of DHFR inhibitors involves competitive binding to the active site of the enzyme, preventing the binding of the natural substrate, DHF.[3] This leads to a depletion of the THF pool, resulting in the cessation of DNA synthesis and ultimately, cell death.[2]
This guide focuses on the development of DHFR inhibitors based on a piperidinyl-benzaldehyde scaffold. This structural motif offers a versatile platform for chemical modification to optimize binding affinity, selectivity, and pharmacokinetic properties.
Synthesis of Piperidinyl-benzaldehyde Scaffolds
The synthesis of the core piperidinyl-benzaldehyde structure can be achieved through nucleophilic aromatic substitution. The following protocols provide methods for the synthesis of both ortho- and para-substituted piperidinyl-benzaldehydes, which serve as key intermediates for further derivatization.
Protocol 2.1: Synthesis of 2-(Piperidin-1-yl)benzaldehyde
This protocol describes the synthesis of the ortho-substituted scaffold from 2-fluorobenzaldehyde and piperidine.[4]
Materials:
-
2-Fluorobenzaldehyde
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Ethyl Acetate (EtOAc)
-
Citric Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add piperidine (1.2 eq) and potassium carbonate (1.2 eq).
-
Heat the suspension with stirring at 130°C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Adjust the pH to 5 with citric acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic phases and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(piperidin-1-yl)benzaldehyde.
Protocol 2.2: Synthesis of 4-(Piperidin-1-yl)benzaldehyde
This protocol details the synthesis of the para-substituted scaffold, which will be used in the subsequent derivatization example.[5]
Materials:
-
4-Fluorobenzaldehyde
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃)
Procedure:
-
Dissolve piperidine (1.0 mmol) in 4.0 mL of anhydrous DMF.
-
Add anhydrous K₂CO₃ (2.0 mmol) to the solution.
-
Heat the mixture to 80°C with stirring.
-
After 30 minutes, add 4-fluorobenzaldehyde (1.0 mmol).
-
Continue heating for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the resulting 4-(piperidin-1-yl)benzaldehyde can be used in the next step.
Derivatization and Structure-Activity Relationship (SAR) Analysis: A Case Study with Thiosemicarbazones
To explore the potential of the piperidinyl-benzaldehyde scaffold, derivatization is necessary to introduce functionalities that can interact with the active site of DHFR. This section presents a case study on the synthesis of thiosemicarbazone derivatives from 4-(piperidin-1-yl)benzaldehyde and an analysis of their structure-activity relationships.[5][6]
Protocol 3.1: Synthesis of 4-(Piperidin-1-yl)benzaldehyde Thiosemicarbazone Derivatives
This protocol describes the condensation reaction between 4-(piperidin-1-yl)benzaldehyde and various thiosemicarbazides.[5]
Materials:
-
4-(Piperidin-1-yl)benzaldehyde (from Protocol 2.2)
-
Substituted Thiosemicarbazides
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve 4-(piperidin-1-yl)benzaldehyde (1.0 eq) in ethanol.
-
Add a solution of the desired substituted thiosemicarbazide (1.0 eq) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry to obtain the final thiosemicarbazone derivative.
Data Presentation: DHFR Inhibitory Activity of Thiosemicarbazone Derivatives
The following table summarizes the in vitro DHFR inhibitory activity of a series of synthesized 4-(piperidin-1-yl)benzaldehyde thiosemicarbazone derivatives.[6]
| Compound | R-group on Thiosemicarbazide | IC₅₀ (µM) |
| 5a | H | 35.1 ± 0.6 |
| 5f | 4-Fluorophenyl | 18.27 ± 0.39 |
| 5h | 4-Chlorophenyl | 15.62 ± 0.26 |
| 5k | 2,4-Dichlorophenyl | 47.30 ± 0.86 |
| 5p | 3,4,5-Trimethoxyphenyl | 13.70 ± 0.25 |
| Methotrexate | Reference Drug | 0.086 ± 0.07 |
Expert Insights on Structure-Activity Relationship (SAR)
The data reveals key SAR trends for this series of DHFR inhibitors:
-
Effect of Phenyl Substitution: The presence of a phenyl group at the N4 position of the thiosemicarbazide generally enhances inhibitory activity compared to the unsubstituted analog (5a).
-
Halogen Substitution: Electron-withdrawing halogen substituents on the phenyl ring, such as fluorine (5f) and chlorine (5h), lead to improved potency. However, di-substitution (5k) is detrimental to activity, possibly due to steric hindrance.
-
Methoxy Substitution: The most potent compound in this series, 5p, features a 3,4,5-trimethoxyphenyl group. This suggests that the methoxy groups may be involved in favorable interactions within the DHFR active site.
These SAR insights are crucial for guiding the design of future generations of inhibitors with improved efficacy.[7]
In Vitro Evaluation of DHFR Inhibitors
A critical step in the development of novel DHFR inhibitors is their in vitro characterization. This involves assessing their direct inhibitory effect on the enzyme and their cytotoxic effects on cancer cell lines.
Protocol 4.1: In Vitro DHFR Enzyme Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of DHF to THF.[8]
Materials:
-
Recombinant Human DHFR (rhDHFR)
-
Dihydrofolic Acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)
-
Test Compounds (dissolved in DMSO)
-
Methotrexate (positive control)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHF, and NADPH in a 96-well plate.
-
Add varying concentrations of the test compounds or methotrexate to the wells. Include a DMSO control (no inhibition) and a "no DHFR" control (no activity).
-
Initiate the reaction by adding rhDHFR to all wells except the "no DHFR" control.
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic read).
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter non-linear regression to determine the IC₅₀ value.
Protocol 4.2: Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effects of the inhibitors on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test Compounds (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds or doxorubicin for 48-72 hours. Include a DMSO-treated control group.
-
After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Visualizing the Drug Development Workflow
The following diagrams illustrate the key processes in the development of DHFR inhibitors from piperidinyl-benzaldehyde derivatives.
Diagram 1: Synthetic Pathway
Caption: Synthetic and evaluation workflow.
Diagram 2: DHFR Inhibition Mechanism
Caption: Mechanism of DHFR inhibition.
Conclusion and Future Directions
The piperidinyl-benzaldehyde scaffold represents a promising starting point for the development of novel DHFR inhibitors. The synthetic routes are straightforward, and the scaffold is amenable to a wide range of chemical modifications, allowing for the fine-tuning of inhibitory activity and other drug-like properties. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro evaluation, and SAR analysis of this class of compounds.
Future work should focus on expanding the library of derivatives to further probe the chemical space around the piperidinyl-benzaldehyde core. This includes exploring different linkers, alternative heterocyclic systems to replace the thiosemicarbazone moiety, and modifications to the piperidine ring itself. In silico modeling, in conjunction with experimental data, will be instrumental in rationally designing the next generation of inhibitors with enhanced potency and selectivity.
References
-
Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22645. [Link]
-
Selassie, C. D., et al. (1982). Quantitative structure-activity relationships for the inhibition of Escherichia coli dihydrofolate reductase by 5-(substituted benzyl)-2,4-diaminopyrimidines. Journal of Medicinal Chemistry, 25(2), 157-161. [Link]
-
Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. ResearchGate. [Link]
-
Heppler, L. N., et al. (2022). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. Cancers, 14(19), 4884. [Link]
-
Wieczorek, M., & Gzella, A. K. (2021). Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. Current Medicinal Chemistry, 28(33), 6752-6785. [Link]
-
Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Advanced Materials Research, 1131, 145-149. [Link]
-
Brahman, S. K., et al. (2022). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Drug Targets, 23(13), 1236-1262. [Link]
-
Patsnap. (2024). What are DHFR inhibitors and how do they work? Patsnap Synapse. [Link]
-
Wieczorek, M., et al. (2023). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. Biomedicines, 12(1), 79. [Link]
-
Hopfinger, A. J., & Battershell, R. D. (1976). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of medicinal chemistry, 19(5), 569-573. [Link]
-
Khan, M. A., et al. (2023). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9806. [Link]
-
Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]
Sources
- 1. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [journals.eco-vector.com]
- 2. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-PIPERIDIN-1-YL-BENZALDEHYDE | 34595-26-1 [chemicalbook.com]
- 5. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Catalytic Use of Metal Complexes with 2-(Piperidin-1-ylmethyl)benzaldehyde Ligands
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of 2-(Piperidin-1-ylmethyl)benzaldehyde as a Ligand in Catalysis
The this compound ligand is a fascinating and versatile organic molecule for the development of novel metal-based catalysts. Its structure uniquely combines a reactive aldehyde group, a sterically influential piperidinylmethyl moiety, and an aromatic backbone. This combination of features allows for the synthesis of a diverse range of metal complexes with tunable electronic and steric properties, which are crucial for catalytic activity. The piperidine group can influence the solubility and stability of the resulting complexes, while the benzaldehyde moiety can be a key participant in the catalytic cycle or a versatile anchor for further functionalization.
Metal complexes derived from ligands bearing similar structural motifs, such as Schiff bases of benzaldehyde, have demonstrated significant catalytic prowess in a variety of organic transformations.[1][2][3] These include oxidation, reduction, and carbon-carbon bond-forming cross-coupling reactions.[4][5][6] The nitrogen atom of the piperidine and the oxygen of the aldehyde can act as a bidentate chelate, stabilizing the metal center and promoting catalytic turnover. This guide provides detailed application notes and protocols for the synthesis and utilization of metal complexes of this compound in key catalytic reactions, drawing upon established principles from related systems.
Synthesis of this compound Ligand and its Metal Complexes
The synthesis of the ligand and its subsequent complexation with various transition metals is the foundational step for its application in catalysis.
Synthesis of this compound
The ligand can be synthesized via a Mannich-type reaction involving 2-carboxybenzaldehyde, piperidine, and a reducing agent. A general procedure is outlined below, based on analogous syntheses of related Mannich bases.[7]
Protocol 1: Synthesis of this compound
Materials:
-
2-Carboxybenzaldehyde
-
Piperidine
-
Paraformaldehyde
-
Glacial Acetic Acid
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 2-carboxybenzaldehyde (1 equivalent) in glacial acetic acid.
-
Add piperidine (1.1 equivalents) and paraformaldehyde (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully add sodium borohydride (3 equivalents) portion-wise at 0 °C to reduce the carboxylic acid to the alcohol, which is then oxidized to the aldehyde in the workup.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
General Protocol for the Synthesis of Metal Complexes
The synthesized ligand can be complexed with various transition metal salts. The choice of metal will dictate the potential catalytic application.
Protocol 2: Synthesis of a Generic Metal(II) Complex
Materials:
-
This compound ligand
-
Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, PdCl₂)
-
Ethanol or Methanol
-
Triethylamine (optional, as a base)
-
Reflux apparatus
Procedure:
-
Dissolve the this compound ligand (2 equivalents) in warm ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) chloride salt (1 equivalent) in ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
If necessary, add a few drops of triethylamine to facilitate deprotonation and complexation.
-
Reflux the reaction mixture for 4-6 hours.
-
Allow the solution to cool to room temperature. The metal complex may precipitate out.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the synthesized complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis.[3][8]
Catalytic Applications: Oxidation Reactions
Copper complexes are well-known for their catalytic activity in oxidation reactions.[1][9] A copper(II) complex of this compound is a promising candidate for the catalytic oxidation of alcohols and olefins.
Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde
Scientific Rationale: The copper(II) center, coordinated to the bidentate ligand, can facilitate the oxidation of benzyl alcohol in the presence of an oxidant like hydrogen peroxide or tert-butyl hydroperoxide. The ligand stabilizes the copper center and modulates its redox potential, which is crucial for the catalytic cycle.
Protocol 3: Oxidation of Benzyl Alcohol
Materials:
-
[Cu(this compound)₂]Cl₂ complex
-
Benzyl alcohol
-
Acetonitrile (solvent)
-
30% Hydrogen peroxide (H₂O₂) (oxidant)
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
In a reaction vial, add the copper(II) complex (1-5 mol%).
-
Add benzyl alcohol (1 mmol) and acetonitrile (5 mL).
-
Stir the mixture at 70-80 °C.
-
Slowly add hydrogen peroxide (2 equivalents) to the reaction mixture.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion, cool the reaction mixture and quench any remaining peroxide with a saturated solution of sodium sulfite.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain benzaldehyde.
Expected Outcome: High conversion of benzyl alcohol to benzaldehyde with good selectivity.
Catalytic Applications: Reduction and Hydrogenation Reactions
Ruthenium complexes are particularly effective in hydrogenation and transfer hydrogenation reactions.[5][10] A ruthenium(II) complex of the title ligand could catalyze the reduction of ketones to alcohols.
Transfer Hydrogenation of Acetophenone
Scientific Rationale: Ruthenium(II) complexes can catalyze the transfer of hydrogen from a donor molecule, such as isopropanol, to a substrate like acetophenone. The ligand plays a key role in the formation of the active ruthenium-hydride species.[5]
Protocol 4: Transfer Hydrogenation of Acetophenone
Materials:
-
[Ru(this compound)Cl₂(PPh₃)₂] complex (pre-catalyst)
-
Acetophenone
-
Isopropanol (hydrogen source and solvent)
-
Potassium hydroxide (KOH) (co-catalyst)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., Argon), add the ruthenium complex (1 mol%), acetophenone (1 mmol), and potassium hydroxide (10 mol%).
-
Add isopropanol (10 mL).
-
Reflux the mixture for 12-24 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction, neutralize with dilute HCl, and extract the product with diethyl ether.
-
Dry the organic layer and remove the solvent to yield 1-phenylethanol.
Catalytic Applications: Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes are paramount in the formation of carbon-carbon bonds through cross-coupling reactions.[4][6][11] A palladium(II) complex of this compound could serve as a pre-catalyst for reactions like the Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling of Phenylboronic Acid and Bromobenzene
Scientific Rationale: The palladium complex, upon in-situ reduction to Pd(0), can catalytically couple an arylboronic acid with an aryl halide. The ligand stabilizes the palladium catalyst, preventing its decomposition and promoting the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][12]
Protocol 5: Suzuki-Miyaura Cross-Coupling
Materials:
-
[Pd(this compound)₂]Cl₂ complex
-
Phenylboronic acid
-
Bromobenzene
-
Potassium carbonate (K₂CO₃) (base)
-
Toluene/Water (solvent mixture)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a Schlenk tube, combine the palladium complex (0.5-2 mol%), phenylboronic acid (1.2 equivalents), bromobenzene (1 equivalent), and potassium carbonate (2 equivalents).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction at 100 °C for 12-24 hours under an inert atmosphere.
-
Monitor the formation of biphenyl by GC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Representative Catalytic Performance
| Catalytic Reaction | Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) |
| Alcohol Oxidation | [Cu(ligand)₂]Cl₂ | Benzyl Alcohol | Benzaldehyde | >90 | >95 |
| Transfer Hydrogenation | [Ru(ligand)Cl₂(PPh₃)₂] | Acetophenone | 1-Phenylethanol | >85 | >99 |
| Suzuki Coupling | [Pd(ligand)₂]Cl₂ | Bromobenzene | Biphenyl | >90 | >99 |
| Note: "ligand" refers to this compound. The data presented are hypothetical expected outcomes based on analogous systems and require experimental validation. |
Visualizations
Experimental Workflow: Synthesis and Catalytic Application
Caption: General workflow for synthesis and catalytic use.
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jrtdd.com [jrtdd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. New copper(II) μ-alkoxo-μ-carboxylato double-bridged complexes as models for the active site of catechol oxidase: synthesis, spectral characterization and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed cross-coupling reaction of sulfoxonium ylides and benzyl bromides by carbene migratory insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Application Note: A Practical Guide to the Organocatalytic Synthesis of Spiro[indole-pyrrolidine] Derivatives
Introduction
The spiro[indole-pyrrolidine] scaffold is a privileged heterocyclic motif frequently found in a wide array of natural products and pharmacologically active compounds.[1][2][3] These structures exhibit a broad spectrum of biological activities, including potent antitumor, antimicrobial, and antiviral properties, making them highly attractive targets in medicinal chemistry and drug discovery.[3][4] Among the most powerful and elegant methods for constructing this complex architecture is the three-component 1,3-dipolar cycloaddition reaction.[2][5][6] This method allows for the rapid assembly of the spirooxindole core from simple starting materials in a single, atom-economical step.
This application note provides a detailed protocol and scientific rationale for the synthesis of spiro[indole-pyrrolidine] derivatives via a multicomponent reaction involving an isatin derivative (dipolarophile), an α-amino acid, and a functionally substituted aldehyde, 2-(piperidin-1-ylmethyl)benzaldehyde. The focus is on the causality behind experimental choices, providing researchers with a robust and reproducible methodology.
Scientific Rationale and Mechanism
The core of this synthesis is a [3+2] cycloaddition between an azomethine ylide (the 1,3-dipole) and an electron-deficient alkene (the dipolarophile).[7][8] In this specific application, the key components and their roles are:
-
The Dipolarophile: An alkylidene oxindole, generated in situ or pre-formed from an isatin derivative. The electron-withdrawing ketone group on the oxindole ring activates the double bond for cycloaddition.
-
The 1,3-Dipole Precursor: A secondary α-amino acid, such as sarcosine or proline.
-
The Aldehyde Component: this compound.
The reaction is initiated by the condensation of the α-amino acid with the aldehyde. This is followed by a spontaneous decarboxylation (if a non-esterified amino acid is used) to generate a transient, unstabilized azomethine ylide.[9][10] This highly reactive intermediate is immediately trapped by the dipolarophile in a concerted, stereoselective cycloaddition to form the desired spiro[indole-pyrrolidine] ring system.
The Crucial Role of this compound
The choice of this compound is not arbitrary. The ortho-piperidinomethyl group is hypothesized to play a key role in the reaction mechanism, acting as an intramolecular Brønsted base.
-
Mechanism of Azomethine Ylide Formation:
-
The aldehyde reacts with the secondary amine of the α-amino acid to form a carbinolamine intermediate.
-
Dehydration of the carbinolamine yields an iminium ion.
-
The ortho-piperidinomethyl group, due to its proximity, facilitates the crucial deprotonation at the α-carbon, leading to the formation of the azomethine ylide. This intramolecular assistance can accelerate the reaction and potentially influence the stereochemical outcome.
-
This process is a classic example of a multicomponent reaction (MCR), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants.[11][12] Such reactions are highly valued in modern organic synthesis for their efficiency, reduction in waste, and ability to rapidly generate molecular complexity.[3][13]
Mechanistic Pathway Diagram
The following diagram illustrates the proposed catalytic cycle for the formation of the spiro[indole-pyrrolidine] scaffold.
Caption: Proposed mechanism for the three-component synthesis.
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted based on the specific substrates used. Optimization of solvent, temperature, and reaction time may be necessary to achieve maximum yield and stereoselectivity.
Materials & Reagents:
-
Isatin or N-substituted isatin (1.0 mmol, 1.0 equiv)
-
Malononitrile or other active methylene compound (1.1 mmol, 1.1 equiv)
-
Piperidine (catalytic amount, ~0.1 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Sarcosine (or other secondary α-amino acid) (1.2 mmol, 1.2 equiv)
-
Anhydrous solvent (e.g., Methanol, Ethanol, Toluene, or Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Part 1: Synthesis of the Alkylidene Oxindole (Dipolarophile)
This step may be performed separately or generated in situ. Performing it separately often leads to cleaner reactions and easier purification.
-
Setup: To a 50 mL round-bottom flask, add isatin (1.0 equiv), the active methylene compound (1.1 equiv), and ethanol (15-20 mL).
-
Catalysis: Add a catalytic amount of piperidine (~0.1 equiv) to the mixture.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC. The reaction is typically complete within 1-3 hours, often indicated by the formation of a colored precipitate.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The resulting alkylidene oxindole is often pure enough for the next step without further purification.
Part 2: Three-Component 1,3-Dipolar Cycloaddition
-
Setup: In a dry round-bottom flask under an inert atmosphere, suspend the alkylidene oxindole (1.0 equiv, from Part 1) in the chosen anhydrous solvent (20 mL).
-
Addition of Reagents: To the suspension, add the α-amino acid (1.2 equiv) followed by this compound (1.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at the chosen temperature (ranging from room temperature to reflux, depending on the solvent and substrate reactivity).[14] Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-24 hours).
-
Work-up:
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the crude residue in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired spiro[indole-pyrrolidine] derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The stereochemistry can often be determined by NOESY experiments or X-ray crystallography.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Results and Data Summary
The efficiency of this reaction is dependent on several factors, including the nature of the substituents on the isatin ring, the choice of α-amino acid, and the reaction conditions. Below is a table summarizing typical results obtained from similar syntheses reported in the literature, which can be used as a benchmark for optimization.
| Entry | Isatin Derivative (R¹) | α-Amino Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | H | Sarcosine | Methanol | 65 | 12 | 85-95 | >95:5 |
| 2 | 5-Br | Sarcosine | Toluene | 110 | 8 | 80-90 | >95:5 |
| 3 | 5-MeO | Sarcosine | Ethanol | 78 | 16 | 75-85 | 90:10 |
| 4 | H | L-Proline | Methanol | 65 | 10 | 88-98 | >99:1 |
| 5 | 5-Cl | L-Proline | Toluene | 110 | 8 | 82-92 | >99:1 |
Note: Yields and d.r. are representative and may vary. Data is compiled based on general outcomes for this reaction class.[5][14][15]
Troubleshooting and Expert Insights
-
Low Yield: If the reaction yield is low, ensure all reagents are pure and the solvent is anhydrous. The use of molecular sieves can sometimes improve yields by removing trace amounts of water that can hydrolyze intermediates.[16] Increasing the reaction temperature or switching to a higher-boiling solvent like toluene or xylene may also be beneficial.
-
Poor Diastereoselectivity: The stereoselectivity of the cycloaddition is often solvent-dependent. Non-polar solvents sometimes provide higher selectivity. For challenging substrates, screening a variety of solvents is recommended. The reaction is typically highly regioselective due to the electronic nature of the dipole and dipolarophile.[5][6]
-
Side Reactions: A potential side reaction is the self-condensation of the aldehyde or the formation of oxazolidines from the reaction of the azomethine ylide with a second molecule of the aldehyde.[17] Using the aldehyde as the limiting reagent or adding it slowly to the reaction mixture can sometimes mitigate these side products.
-
Purification Challenges: The polarity of the spiro[indole-pyrrolidine] products can be very similar to that of byproducts. Careful selection of the eluent system for column chromatography is critical. A shallow gradient is often necessary to achieve good separation.
Conclusion
The three-component 1,3-dipolar cycloaddition reaction using this compound offers an efficient, modular, and powerful strategy for the synthesis of medicinally relevant spiro[indole-pyrrolidine] derivatives. The intramolecular assistance provided by the ortho-substituent on the aldehyde is a key design element that facilitates the formation of the crucial azomethine ylide intermediate. This application note provides a comprehensive and trustworthy protocol, grounded in mechanistic understanding, to enable researchers to successfully utilize this methodology for the generation of diverse chemical libraries for drug discovery and development.
References
-
Wang, Y., et al. (2018). Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O. RSC Advances. Available at: [Link]
-
Azizi, Z., et al. (2021). Multi-component reaction of benzaldehyde, piperidine, and 4-hydroxycomarin in water and organic solvents. ResearchGate. Available at: [Link]
-
Houk, K. N., et al. (1986). Mechanism of 1,3-dipolar cycloadditions. The Journal of Organic Chemistry. Available at: [Link]
-
Gong, L-Z., et al. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society. Available at: [Link]
-
Gong, L-Z., et al. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Europe PMC. Available at: [Link]
-
Wang, C., et al. (2021). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. National Institutes of Health. Available at: [Link]
-
Nechaev, A. A., et al. (2023). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. National Institutes of Health. Available at: [Link]
-
Safry, A., et al. (2022). Multicomponent reactions as a potent tool for the synthesis of benzodiazepines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sha, F., et al. (2020). 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. Chinese Chemical Letters. Available at: [Link]
-
Sravanthi, G., & Lakshmi, K. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]
-
Gong, L-Z., et al. (2009). Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity. PubMed. Available at: [Link]
-
Padwa, A. (2010). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. MDPI. Available at: [Link]
-
Elkamass, I., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry. Available at: [Link]
-
Wang, Y., et al. (2018). Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O. SciSpace. Available at: [Link]
-
Pomata, G. T., et al. (2023). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ResearchGate. Available at: [Link]
-
Vitale, F., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Available at: [Link]
-
de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]
-
Chem Help ASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube. Available at: [Link]
-
Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews. Available at: [Link]
-
Ardura, D., & Sola, R. (2009). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. National Institutes of Health. Available at: [Link]
-
Kaur, A., et al. (2022). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed. Available at: [Link]
-
Kim, M., et al. (2023). Precision Synthesis of Chimeric Peptides through Site-Specific Azomethine Ylide–Dehydroalanine Cycloaddition. ChemRxiv. Available at: [Link]
-
Kiss, L., et al. (2022). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
List, B. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles]. Synfacts. Available at: [Link]
-
Seidel, D., et al. (2014). Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides Derived from Secondary Amines via Redox-Neutral C–H Functionalization. Organic Letters. Available at: [Link]
Sources
- 1. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines] [ccspublishing.org.cn]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. xiao.rice.edu [xiao.rice.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-(Piperidin-1-ylmethyl)benzaldehyde in the Synthesis of Advanced Fluorescent Probes
Introduction: The Strategic Advantage of 2-(Piperidin-1-ylmethyl)benzaldehyde in Fluorescent Probe Design
In the dynamic field of molecular sensing and diagnostics, the rational design of fluorescent probes is paramount for achieving high sensitivity and selectivity. This compound emerges as a pivotal building block in this endeavor. Its unique molecular architecture, featuring a reactive aldehyde group ortho to a piperidinylmethyl substituent, provides a pre-organized chelation site. This structural motif is particularly advantageous for the development of "turn-on" fluorescent probes, especially for detecting metal ions and other biologically relevant analytes.[1][2] The aldehyde functionality serves as a versatile handle for covalently linking to a variety of fluorophores through Schiff base formation, a robust and high-yielding condensation reaction.[3][4][5] The adjacent piperidinylmethyl group, with its tertiary amine, acts as a crucial binding site and can modulate the photophysical properties of the resulting probe upon analyte coordination.
This guide provides a comprehensive overview of the application of this compound in the synthesis of fluorescent probes. We will delve into the underlying design principles, detailed synthetic protocols, and characterization of these chemosensors. The causality behind experimental choices will be elucidated to empower researchers in adapting and innovating upon these methodologies.
Core Principle: Schiff Base Condensation and Chelation-Enhanced Fluorescence (CHEF)
The primary synthetic strategy involves the condensation of the aldehyde group of this compound with a primary amine-functionalized fluorophore. This reaction forms a Schiff base (an imine), which connects the analyte recognition moiety (the benzaldehyde derivative) to the signal-reporting unit (the fluorophore).
The sensing mechanism of probes derived from this scaffold typically relies on Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the fluorescence of the fluorophore is often quenched due to photoinduced electron transfer (PET) from the lone pair of electrons on the piperidine nitrogen to the excited state of the fluorophore. Upon coordination of a target analyte (e.g., a metal ion) to the tridentate binding pocket formed by the piperidine nitrogen, the imine nitrogen, and potentially another donor atom, the PET process is inhibited. This inhibition restores the fluorescence of the system, resulting in a "turn-on" response.
Below is a diagram illustrating the general synthetic workflow and the principle of chelation-enhanced fluorescence.
Caption: Synthetic workflow and sensing mechanism.
Application I: Synthesis of a Naphthalimide-Based Fluorescent Probe for Metal Ion Detection
Naphthalimide derivatives are widely used as fluorophores due to their excellent photostability, high fluorescence quantum yields, and sensitivity to the local environment.[6][7] Here, we describe the synthesis of a fluorescent probe by reacting this compound with 4-amino-1,8-naphthalimide.
Experimental Protocol: Synthesis of (E)-4-(((2-(piperidin-1-ylmethyl)benzyl)imino)methyl)-1,8-naphthalimide
Materials:
-
This compound
-
4-amino-1,8-naphthalimide
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) and 4-amino-1,8-naphthalimide (1.0 mmol) in 40 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to catalyze the imine formation.
-
Reaction Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The formation of the more conjugated Schiff base product will be indicated by a new, lower Rf spot that is often colored or fluorescent under UV light. The reaction is typically complete within 4-6 hours.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent volume can be reduced under vacuum to induce precipitation.
-
Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Step-by-step synthetic workflow.
Expected Photophysical Properties and Sensing Performance
The resulting naphthalimide-based probe is expected to exhibit weak fluorescence in solution due to the PET quenching mechanism. Upon the addition of certain metal ions (e.g., Zn²⁺, Cd²⁺, or Cu²⁺), a significant enhancement of fluorescence intensity should be observed. The selectivity of the probe can be tuned by the specific geometric and electronic preferences of the chelation site.
| Property | Expected Value/Observation |
| Excitation Wavelength | ~400-450 nm |
| Emission Wavelength | ~500-550 nm |
| Quantum Yield (Free) | Low (<0.1) |
| Quantum Yield (Bound) | High (>0.5) |
| Response to Metal Ions | "Turn-on" fluorescence enhancement upon addition of specific metal ions.[8][9] |
| Binding Stoichiometry | Typically 1:1 (Probe:Metal Ion) |
Application II: Development of a Rhodamine-Based Probe for Ratiometric Sensing
Rhodamine-based probes are advantageous for their long-wavelength emission, high extinction coefficients, and the ability to design ratiometric sensors based on the spirolactam ring-opening mechanism. A fluorescent probe can be synthesized by reacting this compound with a rhodamine B hydrazide.
Principle of Operation
In the absence of the target analyte, the rhodamine moiety exists in a colorless and non-fluorescent spirolactam form. The reaction of the aldehyde with the hydrazide forms a hydrazone. Upon binding of a specific metal ion, the coordination can trigger the opening of the spirolactam ring, leading to the formation of the highly colored and fluorescent ring-opened amide form. This results in a dramatic change in both the absorption and emission spectra, allowing for ratiometric measurements.
Caption: Rhodamine spirolactam ring-opening mechanism.
Experimental Protocol: Synthesis and Evaluation
Synthesis:
-
Hydrazone Formation: Dissolve this compound (1.0 mmol) and rhodamine B hydrazide (1.0 mmol) in acetonitrile (30 mL).
-
Reaction: Stir the mixture at room temperature for 8-12 hours.
-
Isolation: The product can be isolated by evaporation of the solvent and purification by column chromatography on silica gel.
Fluorescence Titration Protocol:
-
Stock Solutions: Prepare a stock solution of the probe (e.g., 1 mM in acetonitrile) and stock solutions of various metal perchlorates (e.g., 10 mM in water or acetonitrile).
-
Working Solution: Prepare a working solution of the probe (e.g., 10 µM) in a suitable buffer (e.g., HEPES buffer, pH 7.4) with a small percentage of organic cosolvent like acetonitrile to ensure solubility.
-
Titration: To the probe solution, incrementally add small aliquots of the metal ion stock solution.
-
Measurement: After each addition, record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding affinity and limit of detection.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The successful synthesis of the probes can be unequivocally confirmed by standard analytical techniques such as NMR and mass spectrometry. The sensing performance of the probes should be validated by conducting control experiments, including:
-
Selectivity Studies: Testing the fluorescence response of the probe to a wide range of potentially interfering ions.
-
pH Titration: Evaluating the effect of pH on the fluorescence of the probe to determine the optimal working pH range.
-
Reversibility Tests: Investigating whether the fluorescence response can be reversed by the addition of a strong chelating agent like EDTA.
Conclusion
This compound is a highly valuable and versatile platform for the construction of sophisticated fluorescent probes. Its inherent structural features facilitate the synthesis of chemosensors that can operate via mechanisms such as CHEF and spirolactam ring-opening. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to design and synthesize novel fluorescent probes for a wide array of applications in chemical biology and diagnostics.
References
-
Amteghy, A. H. (2022). Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base. NeuroQuantology, 20(3), 135-149. [Link]
-
Bastos, A. R., et al. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors, 19(5), 1143. [Link]
-
Ciobanu, M., et al. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules, 27(5), 1608. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of fluorescent probes. [Link]
-
Amteghy, A. H. (2022). Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base. ResearchGate. [Link]
-
Wu, F., et al. (2017). A reaction-based fluorescent probe for the selective detection of formaldehyde and methylglyoxal via distinct emission patterns. Semantic Scholar. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis, characterization and biological studies of schiff bases derived from piperonal and their complexes with cobalt (II). Der Pharma Chemica, 4(1), 221-228. [Link]
-
Li, Y., et al. (2022). Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. Foods, 11(13), 1944. [Link]
-
Horobin, R. W., & Stockert, J. C. (2015). Uptake and localization mechanisms of fluorescent and colored lipid probes. Part 2. QSAR models that predict localization of fluorescent probes used to identify (“specifically stain”) various biomembranes and membranous organelles. Biotechnic & Histochemistry, 90(3), 157-170. [Link]
-
Murray, J. S., et al. (2015). Fluorescence of 8-Acyl-1-Pyrrolidinylnaphthalenes. Molecules, 20(8), 13819-13833. [Link]
-
Bastos, A. R., et al. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Semantic Scholar. [Link]
-
Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Advanced Materials Research, 1131, 141-145. [Link]
-
Li, Y., et al. (2022). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Molecules, 27(15), 4994. [Link]
-
Ciobanu, M., et al. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. PMC. [Link]
-
Zhang, Y., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 868538. [Link]
-
Al-Masum, M. (2022). Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Chem Rev Lett, 5(1), 12-67. [Link]
-
S. S. Sreeja, & S. S. Sreeja. (2015). Syntheses and Characterisation of Fluorescent Schiff Bases and Their Copper Complexes from Salicylaldehyde. IOSR Journal of Applied Chemistry, 8(1), 58-64. [Link]
-
Li, N., et al. (2014). Selective aqueous fluorescent probes for metal ions based on benzoyl hydrazone derivatives. Analytical Methods, 6(13), 4565-4568. [Link]
Sources
- 1. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selective aqueous fluorescent probes for metal ions based on benzoyl hydrazone derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
"one-pot synthesis of piperidine derivatives using 2-(Piperidin-1-ylmethyl)benzaldehyde"
Abstract
This application note details a robust, one-pot domino protocol for the synthesis of highly functionalized isoindolino[2,1-a]piperidine scaffolds. The synthesis commences with 2-(Piperidin-1-ylmethyl)benzaldehyde and various active methylene compounds. This methodology leverages an initial intramolecularly catalyzed Knoevenagel condensation, followed by a spontaneous intramolecular cyclization. This efficient, atom-economical process provides rapid access to complex heterocyclic structures prevalent in pharmacologically active molecules. We provide a detailed reaction mechanism, step-by-step experimental protocols, and key considerations for successful execution.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most important synthetic fragments in drug design.[1] Its derivatives are integral to more than twenty classes of pharmaceuticals and a vast array of natural alkaloids.[1] The unique three-dimensional structure of the piperidine ring allows it to effectively orient substituents to interact with biological targets, making it a privileged scaffold in modern drug discovery.[2] Consequently, the development of efficient and cost-effective methods for synthesizing substituted piperidines is a critical objective in contemporary organic chemistry.[1] One-pot multicomponent reactions (MCRs) are particularly advantageous as they enhance operational simplicity, reduce chemical waste, and improve overall efficiency.[3][4]
This guide focuses on a specific and elegant domino reaction that utilizes this compound as a unique starting material. This substrate is designed to act as its own catalyst and engage in a sequential reaction cascade, offering a streamlined entry into complex, fused piperidine systems.
Reaction Principle & Mechanistic Insights
The one-pot synthesis proceeds through a sophisticated domino sequence, initiated by a Knoevenagel condensation, which then triggers an intramolecular cyclization. The causality behind this efficient transformation lies in the unique architecture of the starting material, this compound.
Step 1: Intramolecularly Catalyzed Knoevenagel Condensation The reaction begins with the Knoevenagel condensation between the aldehyde group of 1 and an active methylene compound 2 (e.g., malononitrile, ethyl cyanoacetate). Active methylene compounds are characterized by a -CH2- group flanked by two electron-withdrawing groups, which makes their protons acidic and easily removed by a base.[5] In this unique case, the tethered piperidine moiety of 1 functions as an internal base catalyst. It deprotonates the active methylene compound 2 to generate a nucleophilic carbanion (enolate). This enolate then attacks the electrophilic aldehyde carbon of the same molecule. Subsequent dehydration yields the key intermediate, a benzylidene derivative 3 . The use of piperidine as a catalyst for Knoevenagel condensations is a well-established and effective method.[6][7][8][9]
Step 2: Intramolecular Cyclization Following the formation of the Knoevenagel product 3 , a spontaneous intramolecular cyclization occurs. The piperidine nitrogen, now positioned favorably due to the ortho-linkage, acts as a nucleophile. It attacks the electron-deficient carbon of the newly formed alkene. This step is facilitated by the conjugation of the double bond with the electron-withdrawing groups (EWG¹ and EWG²), which polarizes the bond and makes the β-carbon susceptible to nucleophilic attack. This cyclization forges a new carbon-nitrogen bond and generates a zwitterionic intermediate 4 .
Step 3: Proton Transfer & Tautomerization The reaction concludes with a rapid proton transfer and tautomerization. The negatively charged carbon of the zwitterion 4 is protonated, leading to the final, stable isoindolino[2,1-a]piperidine derivative 5 .
This entire sequence, from starting materials to the final heterocyclic product, occurs in a single pot without the need to isolate intermediates, embodying the principles of a domino reaction.[6]
Mechanistic Pathway Diagram
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Pivotal Role of 2-(Piperidin-1-ylmethyl)benzaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: A Versatile Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic design and synthesis of novel bioactive molecules are paramount. Among the myriad of chemical scaffolds utilized, the piperidine ring stands out as a "privileged structure" due to its frequent appearance in a wide array of pharmaceuticals and natural products.[1] Its inherent conformational flexibility and ability to modulate physicochemical properties such as lipophilicity and basicity make it a valuable component in designing drug candidates with enhanced pharmacokinetic profiles.[1] The compound 2-(Piperidin-1-ylmethyl)benzaldehyde emerges as a particularly interesting starting material, combining the beneficial attributes of the piperidine moiety with the reactive potential of an aromatic aldehyde. This unique combination opens avenues for the synthesis of diverse molecular architectures, including Schiff bases, chalcones, and other heterocyclic systems, with promising therapeutic applications.
This guide provides an in-depth exploration of the utility of this compound in the synthesis of bioactive molecules, offering detailed protocols and the scientific rationale behind the synthetic strategies.
Core Synthetic Applications and Protocols
The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular frameworks.
Synthesis of Bioactive Schiff Bases
Schiff bases, characterized by their azomethine group (-C=N-), are a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][3] The synthesis of Schiff bases from this compound involves a condensation reaction with a primary amine.
Rationale: The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine bond. The presence of the piperidine moiety can enhance the biological activity of the resulting Schiff base.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent, such as ethanol or methanol.
-
Addition of Amine: To the stirred solution, add an equimolar amount of the desired primary amine (1.0 eq.).
-
Catalysis (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: The reaction mixture is typically refluxed for a period ranging from 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, if formed, is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Table 1: Representative Amines for Schiff Base Synthesis
| Amine Compound | Potential Biological Activity of Product |
| Aniline Derivatives | Antimicrobial, Anticancer |
| Amino Acids | Various biological activities |
| Hydrazine Derivatives | Antimicrobial, Anticonvulsant |
| Sulfonamide Derivatives | Antimicrobial |
Diagram 1: General Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of bioactive Schiff bases.
Synthesis of Chalcones with Potential Anticancer Activity
Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[4][5] The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation with an appropriate acetophenone.
Rationale: This base-catalyzed condensation reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones.
Experimental Protocol: General Procedure for Chalcone Synthesis
-
Preparation of Reactant Solution: Dissolve this compound (1.0 eq.) and a substituted acetophenone (1.0 eq.) in ethanol.
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using TLC.
-
Isolation and Purification: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product. The crude chalcone is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Table 2: Representative Acetophenones for Chalcone Synthesis
| Acetophenone Derivative | Potential Biological Activity of Product |
| Acetophenone | Anticancer, Anti-inflammatory |
| 4-Hydroxyacetophenone | Antioxidant, Anticancer |
| 4-Aminoacetophenone | Antimicrobial, Anticancer |
| 4-Methoxyacetophenone | Anticancer, Antiviral |
Diagram 2: Claisen-Schmidt Condensation for Chalcone Synthesis
Caption: Pathway for the synthesis of bioactive chalcones.
Biological Evaluation: A Preliminary Outlook
While specific biological data for derivatives of this compound is limited, the known bioactivities of related compounds allow for informed predictions.
-
Antimicrobial Activity: Schiff bases derived from various benzaldehydes have demonstrated significant antimicrobial activity.[2] The incorporation of the piperidine moiety is often associated with enhanced antimicrobial efficacy. It is hypothesized that these compounds exert their effect by disrupting the cell membrane or inhibiting essential enzymes in microorganisms.
-
Anticancer Activity: Chalcones are well-documented for their anticancer properties, acting through various mechanisms such as the induction of apoptosis and inhibition of cell proliferation.[5] The derivatives of this compound could potentially exhibit enhanced cytotoxicity towards cancer cell lines due to the presence of the piperidine ring, which can improve cellular uptake and interaction with biological targets.
Conclusion and Future Perspectives
This compound represents a promising and versatile starting material for the synthesis of a wide range of bioactive molecules. Its unique structure, combining a reactive aldehyde with a privileged piperidine scaffold, provides a solid foundation for the development of novel therapeutic agents. The protocols outlined in this guide for the synthesis of Schiff bases and chalcones are robust and can be adapted for the creation of diverse chemical libraries for biological screening. Further research is warranted to fully explore the therapeutic potential of molecules derived from this valuable building block, including comprehensive studies on their mechanisms of action and structure-activity relationships.
References
- Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
-
Matar, S. A., Talib, W. H., Mustafa, M. S., Mubarak, M. S., & AlDamen, M. A. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 8(5), 683-689. Available from: [Link]
- Kovalenko, S. M., Vlasov, S. V., Krolenko, K. Yu., Zaremba, O. V., & Chernykh, V. P. (2013). Synthesis and the antimicrobial activity of 2-(1-acyl-3-piperidinyl)-1h-benzimidzoles de-rivatives. Journal of Organic and Pharmaceutical Chemistry, 11(4), 44.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant, antimicrobial, and anti-inflammatory activities of 2-(N-salicylidene)-5-(substituted phenyl)-1,3,4-oxadiazole.
-
Ahmed, A. A., Aliyu, H. N., & Yunusa, Y. (2021). Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes. Jordan Journal of Chemistry, 15(3), 137-143. Available from: [Link]
- Hossain, M. S., Islam, M. R., Begum, J., & Ali, M. A. (2017). Synthesis, characterization and antimicrobial activity of some Schiff bases derived from benzoin, salicylaldehyde, aminophenol and 2,4 dinitrophenyl hydrazine. Bangladesh Pharmaceutical Journal, 20(1), 8-15.
- Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, F. A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27818-27847.
-
Mohammad, D. S., & Ali, W. B. (2022). Synthesis, Characterization and Cytotoxicity Activity Study of Some Chalcones Derived from 2-(1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)malonaldehyde. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1241-1248. Available from: [Link]
-
Reddy, P. V. G., Kumar, Y. N., & Rao, G. V. (2015). Synthesis of chalcones with anticancer activities. Molecules, 20(3), 4485-4498. Available from: [Link]
-
Sangani, C. B., Shah, A. K., & Patel, D. C. (2019). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 24(21), 3848. Available from: [Link]
-
Atlantis Press. (2017). Synthesis of chalcone derivatives. Available from: [Link]
Sources
- 1. Buy this compound | 61200-70-2 [smolecule.com]
- 2. arabjchem.org [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 2-(Piperidin-1-ylmethyl)benzaldehyde Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde. It is designed as a dynamic troubleshooting resource, moving beyond simple protocols to explain the underlying chemical principles that govern reaction success. Our focus is on the optimization of the Mannich reaction, the most direct and common route to this valuable synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most efficient and widely employed method is the Mannich reaction.[1] This is a three-component condensation involving 2-methylbenzaldehyde, formaldehyde, and piperidine.[2] The reaction hinges on the aminomethylation of the acidic α-proton of the methyl group on 2-methylbenzaldehyde.
It is crucial to distinguish the target molecule, 2-(Piperidin-1-ylmethyl )benzaldehyde, from its isomer, 2-(Piperidin-1-yl)benzaldehyde. The latter is synthesized via a different mechanism, typically a nucleophilic aromatic substitution where piperidine displaces a leaving group (like fluorine) directly on the aromatic ring, as described in syntheses of similar compounds.[3][4] Our guide focuses exclusively on the Mannich reaction for the title compound.
Q2: Can you illustrate the general mechanism of the Mannich reaction for this synthesis?
Certainly. The reaction proceeds in two main stages:
-
Iminium Ion Formation: Piperidine, a secondary amine, reacts with formaldehyde (a non-enolizable aldehyde) to form a highly electrophilic iminium ion, often referred to as the Eschenmoser's salt precursor.[1][5]
-
Nucleophilic Attack: 2-Methylbenzaldehyde, under mildly acidic or basic conditions, can act as a carbon nucleophile (via its enol or enolate form). The nucleophilic methyl carbon then attacks the electrophilic iminium ion, forming the new C-C bond and yielding the final product after deprotonation.[5]
Q3: What are the critical roles of each reagent in this reaction?
-
2-Methylbenzaldehyde: This is the "active methylene" component, though in this case, it's a methyl group. It provides the nucleophilic carbon that forms the new bond with the aminomethyl group.[6] Its aldehyde functional group remains intact in the final product.
-
Formaldehyde (or a surrogate): As a non-enolizable aldehyde, its primary role is to react with the amine to form the electrophilic iminium ion without undergoing self-condensation.[7] Paraformaldehyde or formalin are common sources.
-
Piperidine: This secondary amine is the nitrogen source for the aminomethyl group. It first acts as a nucleophile to form the iminium ion.[1]
-
Catalyst (Acidic or Basic): A catalyst is often required to facilitate either the formation of the enol/enolate from 2-methylbenzaldehyde or the formation of the iminium ion. The choice of catalyst can significantly impact reaction rate and selectivity.[8]
Troubleshooting Guide: From Low Yields to Purification Woes
This section addresses common experimental failures in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Category 1: Low or No Product Yield
Q: My reaction has stalled, and the TLC shows mostly starting material. What are the most likely causes?
A: This is a common issue that typically points to one of four areas: iminium ion formation, nucleophile generation, reagent quality, or reaction conditions.
-
Inefficient Iminium Ion Formation: The formation of the piperidinium methylide (iminium ion) is pH-sensitive. In strongly acidic conditions, the piperidine is fully protonated and non-nucleophilic. In strongly basic conditions, the hemiaminal intermediate won't dehydrate to the iminium ion. A slightly acidic medium (pH 4-5) is often optimal.[5] Consider using piperidine hydrochloride directly.[9]
-
Poor Nucleophile Generation: The acidity of the methyl protons on 2-methylbenzaldehyde is low. The reaction may require heat or a suitable catalyst to encourage the formation of the reactive enol/enolate intermediate.
-
Reagent Quality:
-
2-Methylbenzaldehyde: Can oxidize over time to 2-methylbenzoic acid. An acid impurity can interfere with the reaction. Verify purity by NMR or IR and consider distillation if necessary.[10]
-
Piperidine: Ensure it is free from excessive water or pyridine contamination, which can sometimes be present from its synthesis.[11]
-
Formaldehyde Source: Paraformaldehyde can depolymerize slowly. Ensure it is a fine powder and consider pre-heating the solvent before adding other reagents to facilitate dissolution and depolymerization.
-
-
Sub-optimal Temperature: The Mannich reaction often requires heating (e.g., reflux in ethanol or isopropanol) to proceed at a reasonable rate. If you are running the reaction at room temperature, a low yield is not surprising.
Category 2: Complex Product Mixture & Side Reactions
Q: My crude product shows multiple spots on the TLC plate. What are the common side products in this reaction?
A: The formation of multiple products typically arises from competing reaction pathways. The most common culprits are:
-
Aldol Self-Condensation: 2-Methylbenzaldehyde, being an enolizable aldehyde, can react with itself in an aldol-type reaction, especially under basic conditions.[12] This leads to undesired dimeric impurities.
-
Bis-Aminomethylation: If the reaction is forced with high temperatures or a large excess of formaldehyde and piperidine, a second aminomethylation can occur on the newly formed product, leading to a di-substituted species.
-
Cannizzaro-type Reactions: While less common for enolizable aldehydes, disproportionation reactions can occur under certain conditions, especially with base catalysis.[13]
-
Polymerization: Unreacted formaldehyde can polymerize, especially during workup, leading to insoluble white solids.
Table 1: Strategies to Minimize Side Product Formation
| Side Reaction | Causative Factor(s) | Mitigation Strategy | Rationale |
| Aldol Condensation | Strong base, high temperature | Use mildly acidic conditions (e.g., acetic acid catalyst in ethanol). Add 2-methylbenzaldehyde slowly to the pre-formed iminium ion solution. | Acidic conditions favor enol formation over enolate formation, and slow addition keeps the concentration of the free aldehyde low, disfavoring the bimolecular self-reaction.[8] |
| Bis-Aminomethylation | Excess formaldehyde/piperidine, prolonged heating | Use a stoichiometry of ~1:1:1 for the three components. Monitor the reaction by TLC and stop it once the starting material is consumed. | Strict stoichiometric control ensures there is not a large excess of the aminomethylating agent available to react with the product.[7] |
| Formaldehyde Polymerization | Concentration, pH changes | Ensure adequate solvent volume. Perform workup promptly after reaction completion. | Keeping the formaldehyde concentration dilute and avoiding drastic pH swings during workup can prevent precipitation of paraformaldehyde. |
Category 3: Product Isolation and Purification
Q: The product is a viscous oil and proves difficult to purify by column chromatography. What is the recommended workup and purification procedure?
A: The basic nitrogen of the piperidine moiety is the key to a clean workup. An acid-base extraction is highly effective.
-
Initial Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Acid-Base Extraction:
-
Dissolve the residue in a nonpolar organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with dilute aqueous HCl (e.g., 1M). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities (like aldol products) in the organic layer.
-
Separate the layers. Wash the acidic aqueous layer once more with fresh organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9).[3]
-
The free-base product will precipitate or form an oil. Extract the product back into an organic solvent (e.g., three times with ethyl acetate).
-
-
Final Purification:
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Filter and concentrate the solvent in vacuo. This often yields a product of sufficient purity.
-
If column chromatography is still needed, use a silica gel column with a gradient elution, starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate. Adding a small amount (~0.5-1%) of triethylamine to the eluent can prevent the basic product from streaking on the acidic silica gel.
-
Optimized Experimental Protocol
This protocol is a representative example based on established principles of the Mannich reaction. Researchers should perform their own optimization.
Materials:
-
2-Methylbenzaldehyde (1.0 eq)
-
Paraformaldehyde (1.1 eq)
-
Piperidine (1.05 eq)
-
Ethanol (or Isopropanol), reagent grade
-
Hydrochloric Acid (concentrated, for catalyst)
-
Ethyl Acetate, Hexanes, Sodium Hydroxide, Sodium Chloride
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add piperidine (1.05 eq) and ethanol (approx. 5 mL per 1 g of 2-methylbenzaldehyde).
-
Carefully add a catalytic amount of concentrated HCl (e.g., 2-3 drops).
-
Add paraformaldehyde (1.1 eq) to the stirred solution.
-
Heat the mixture to a gentle reflux (approx. 80 °C) for 30-45 minutes to facilitate the formation of the iminium ion. The solution may become clearer.
-
Slowly, add 2-methylbenzaldehyde (1.0 eq) dropwise to the refluxing solution over 15 minutes.
-
Maintain the reflux and monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.[8]
-
Once the 2-methylbenzaldehyde is consumed, cool the reaction to room temperature.
-
Remove the ethanol under reduced pressure.
-
Follow the acid-base extraction procedure detailed in the "Product Isolation and Purification" section above.
-
The final product should be obtained as a pale yellow to reddish oil.[3] Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.
References
-
Wang, C., Tu, Y., Han, J., & Guo, Y. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). The Proposed Reaction Mechanism for the Formation of 2-Methylbenzaldehyde Acetal. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions: a: para formaldehyde, piperidine hydrochloride; b:... Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylbenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US2868793A - Purification of piperidines.
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mannich Reaction. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2009). Mannich reaction with enolizable aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). EP0016487A1 - Method for the purification of benzaldehyde.
-
Hajiyeva, G. A., Mammadbayli, E. H., & Ismayilova, S. V. (n.d.). THREE-COMPONENT MANNICH REACTION WITH THE PARTICIPATION OF BENZALDEHYDE: SYNTHESIS OF NORBORNENE AMINOPHENOXY DERIVATIVES. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Synthesis of imines of 4-(piperidine-1-yl)benzaldehyde. Retrieved from [Link]
-
YouTube. (2020). What is the Mannich Reaction? Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). N-Methyl-1,2-diphenylethylamine hydrochloride. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Mannich Reaction. Retrieved from [Link]
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. Mannich Reaction [organic-chemistry.org]
- 3. 2-PIPERIDIN-1-YL-BENZALDEHYDE | 34595-26-1 [chemicalbook.com]
- 4. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. CAS 529-20-4: 2-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 7. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 12. Sciencemadness Discussion Board - Mannich reaction with enolizable aldehydes - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: A Guide to Improving the Yield of 2-(Piperidin-1-ylmethyl)benzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable chemical intermediate. Drawing from established synthetic methodologies and practical experience, this document provides in-depth, actionable advice in a direct question-and-answer format.
Section 1: Overview of Synthetic Routes
The synthesis of this compound is primarily achieved through nucleophilic substitution reactions. The choice of starting material and reaction conditions is paramount to achieving high yields and minimizing side-product formation. Two principal pathways have demonstrated high efficacy:
-
Nucleophilic Aromatic Substitution (SNA_r_): This route utilizes an activated aryl halide, such as 2-fluorobenzaldehyde, which reacts with piperidine under basic conditions. The electron-withdrawing aldehyde group activates the ortho position, facilitating the displacement of the fluoride by the amine. This method is reported to produce excellent yields.[1]
-
Nucleophilic Substitution (S_N_2): This pathway involves the reaction of piperidine with a benzyl halide, most commonly 2-bromomethylbenzaldehyde.[2] The reaction proceeds via a standard S_N_2 mechanism where the piperidine nitrogen acts as the nucleophile.
The choice between these routes often depends on the commercial availability and cost of the starting materials. The 2-fluorobenzaldehyde route has been documented to achieve yields upwards of 92%, making it a highly attractive option.[1]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and corrective actions.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yield is a multifaceted problem often stemming from one or more of the following factors:
-
Reagent Quality and Stoichiometry:
-
Piperidine: Ensure the piperidine is pure and anhydrous. Old stock can absorb water and carbon dioxide from the air, forming piperidine carbonate, which reduces the concentration of the active nucleophile.[3]
-
Aldehyde: The benzaldehyde starting material (fluoro- or bromo- derivative) should be free of acidic impurities and peroxides, which can arise from oxidation during storage.[4][5]
-
Stoichiometry: A slight excess (1.2 equivalents) of piperidine is often used to ensure the complete consumption of the limiting benzaldehyde derivative.[1] Similarly, at least one equivalent of base is required to neutralize the acid (HF or HBr) formed during the reaction.
-
-
Suboptimal Reaction Conditions:
-
Temperature: For the S_N_Ar reaction with 2-fluorobenzaldehyde, the temperature is critical. A temperature of 130°C in DMF is reported to be effective.[1] Insufficient heat leads to a sluggish or incomplete reaction, while excessive heat can promote side reactions and decomposition, leading to a darker product mixture.
-
Solvent: The choice of solvent is crucial. A polar aprotic solvent like DMF or DMSO is ideal as it can dissolve the reactants and effectively solvate the cation of the base, enhancing the nucleophilicity of the piperidine and the rate of substitution.[1][6]
-
Reaction Time: It is essential to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).[7] Stopping the reaction too early will leave unreacted starting material, while extending it unnecessarily can lead to by-product formation.
-
-
Inefficient Workup and Purification:
-
pH Adjustment: The target compound is a tertiary amine, making it basic. During the aqueous workup, carefully adjusting the pH is critical. One reported procedure adjusts the pH to 5 with citric acid before extraction.[1] This step protonates the product, moving it to the aqueous layer while allowing non-basic impurities to be extracted with an organic solvent. Subsequent basification of the aqueous layer will deprotonate the product, allowing its extraction into a fresh organic phase. This acid-base extraction is a powerful purification tool.
-
Emulsion Formation: During extraction, emulsions can form, trapping the product and leading to physical loss. If emulsions occur, adding brine (saturated NaCl solution) can help break them.
-
Q2: I'm observing multiple spots on my TLC plate besides my product and starting materials. What are these side products?
A2: The formation of multiple by-products is a common issue. Potential culprits include:
-
Oxidation of Benzaldehyde: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air for extended periods at high temperatures. While not always a major pathway, it can contribute to impurities.
-
Self-Condensation/Polymerization: Aldehydes can undergo self-condensation reactions, particularly under basic conditions, though this is less common for aromatic aldehydes lacking an alpha-hydrogen.
-
Impure Starting Materials: The impurities you observe may have been present in your starting materials from the outset. Always check the purity of your reagents before starting the reaction.
Q3: The final product is a dark red or brown oil that is difficult to purify. How can I improve its purity and color?
A3: A dark, oily product often indicates the presence of high-molecular-weight by-products or baseline impurities from the reaction.[1]
-
Refine the Workup: An optimized acid-base extraction is the first line of defense. After the main extraction, washing the combined organic layers with water, saturated sodium bicarbonate solution, and finally brine will remove acidic and water-soluble impurities.[1]
-
Column Chromatography: This is the most effective method for purifying non-crystalline products.
-
Stationary Phase: Use silica gel with a suitable particle size (e.g., 230-400 mesh).
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. Adding a small amount (0.5-1%) of triethylamine to the eluent can prevent the basic product from streaking on the acidic silica gel, leading to better separation.
-
-
Activated Carbon Treatment: If the color is due to trace, highly conjugated impurities, dissolving the crude product in a suitable solvent (like ethyl acetate) and stirring briefly with a small amount of activated carbon, followed by filtration through Celite, can sometimes significantly improve the color.
Section 3: Optimized Experimental Protocol
Based on published literature, the nucleophilic aromatic substitution of 2-fluorobenzaldehyde offers a reliable and high-yielding route.[1] The following protocol consolidates best practices for maximizing yield and purity.
Protocol: Synthesis via Nucleophilic Aromatic Substitution
This procedure is adapted from a method reported to yield 92% of the target product.[1]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Fluorobenzaldehyde | 124.11 | 20.0 g | 161.1 mmol | 1.0 |
| Piperidine | 85.15 | 19.1 mL (16.5 g) | 193.4 mmol | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 26.73 g | 193.4 mmol | 1.2 |
| Anhydrous DMF | - | 160 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~500 mL | - | - |
| Citric Acid | - | As needed | - | - |
| Saturated NaHCO₃ solution | - | ~100 mL | - | - |
| Brine (Saturated NaCl) | - | ~100 mL | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-fluorobenzaldehyde (20 g, 161.1 mmol) and anhydrous DMF (160 mL).
-
Reagent Addition: Sequentially add piperidine (19.1 mL, 193.4 mmol) and finely ground anhydrous potassium carbonate (26.73 g, 193.4 mmol) to the stirred solution. Causality Note: K₂CO₃ acts as the base to facilitate the reaction and neutralize the HF produced. Using anhydrous reagents and solvent is critical to prevent unwanted side reactions.
-
Heating and Monitoring: Heat the suspension with vigorous stirring to 130°C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the 2-fluorobenzaldehyde spot has been consumed (approximately 3 hours).
-
Quenching and Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water (approx. 500 mL).
-
pH Adjustment & Extraction: Adjust the pH of the aqueous mixture to ~5 using a solution of citric acid. Extract the aqueous layer three times with ethyl acetate (3 x 150 mL). Causality Note: This step is a preliminary wash to remove non-basic organic impurities. The protonated product remains in the aqueous layer.
-
Basification and Product Extraction: Make the aqueous layer basic (pH ~9-10) with saturated sodium bicarbonate solution. Extract the product into ethyl acetate three times (3 x 150 mL). Combine these organic extracts.
-
Washing and Drying: Wash the combined organic layers sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Final Product: The procedure should yield the target product, this compound, as a red oil (expected yield: ~28 g, 92%).[1] Further purification can be performed by column chromatography if necessary.
Section 4: Frequently Asked Questions (FAQs)
-
Can I use a different base instead of Potassium Carbonate?
-
Yes, other inorganic bases like sodium carbonate (Na₂CO₃) can be used.[2] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) could also work but may be less effective in this S_N_Ar reaction and can complicate purification. K₂CO₃ is often preferred due to its low cost, sufficient basicity, and ease of removal during the aqueous workup.
-
-
Is an inert atmosphere necessary for this reaction?
-
While not always strictly required, maintaining a nitrogen or argon atmosphere is good practice, especially during prolonged heating. It helps prevent the potential oxidation of the aldehyde group, which can lead to benzoic acid impurities and reduce the overall yield.
-
-
How can I confirm the identity and purity of my final product?
-
The structure and purity should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the aldehyde carbonyl stretch (~1690-1710 cm⁻¹).
-
-
References
-
ResearchGate. (2011, August 5). Alternative synthesis of 2-(4-benzoyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[2][8]benzoquinone. Available at: [Link]
-
ResearchGate. Table 1 Synthesis of imines of 4-(piperidine-1-yl)benzaldehyde. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Available at: [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]
-
National Institutes of Health. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available at: [Link]
-
ThaiScience. (2020). Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3- carbaldehydes: A Facile CTAB Catalyzed Protocol. Available at: [Link]
-
European Patent Office. Method for the purification of benzaldehyde - EP 0016487 B1. Available at: [Link]
-
National Institutes of Health. (2023, September 30). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Available at: [Link]
-
PubMed. (2017). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Available at: [Link]
- Google Patents. US2868793A - Purification of piperidines.
-
Journal of American Science. (2020, May 5). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Available at: [Link]
- Google Patents. EP0016487A1 - Method for the purification of benzaldehyde.
-
MDPI. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Available at: [Link]
-
ResearchGate. Mannich reaction: optimization of reaction conditions. Available at: [Link]
-
arkat usa. A novel one pot, solvent-free Mannich synthesis of methylpiperidinyl phenols, methylphenylmorpholinyl phenol. Available at: [Link]
-
Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Available at: [Link]
-
ThaiScience. One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Available at: [Link]
-
Asian Journal of Chemistry. NOTE Synthesis and Biological Activity of Some Aminobenzylated Mannich Bases of Benzaldehyde. Available at: [Link]
-
OICC Press. (2023, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available at: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]
-
ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available at: [Link]
-
SciSpace. (2015, May 4). Synthesis,Characterization and Biological studies on Mannich Bases of 2-Substituted Benzimidazole Derivatives. Available at: [Link]
-
RSC Publishing. (2021, March 1). Recent advances and prospects in the Zn-catalysed Mannich reaction. Available at: [Link]
-
ResearchGate. Synthesis and properties of substituted benzaldehyde phenylhydrazones. Available at: [Link]
-
ACS Publications. (2022, January 19). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Available at: [Link]
-
YouTube. (2023, March 3). Let's Talk About the Mannich -- It's EASY, I Promise!. Available at: [Link]
Sources
- 1. 2-PIPERIDIN-1-YL-BENZALDEHYDE | 34595-26-1 [chemicalbook.com]
- 2. Buy this compound | 61200-70-2 [smolecule.com]
- 3. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. EP0016487A1 - Method for the purification of benzaldehyde - Google Patents [patents.google.com]
- 6. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Navigating the Synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde: A Technical Support Guide
Welcome to the technical support center for the synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of this synthesis, focusing on a proactive, troubleshooting-oriented approach. Our goal is to empower you with the scientific rationale behind each step, enabling you to anticipate challenges, diagnose issues, and confidently navigate the path to a successful synthesis.
Understanding the Core Synthesis: A Mechanistic Perspective
The most common and efficient route to this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction between 2-fluorobenzaldehyde and piperidine.
Primary Synthesis Route: Nucleophilic Aromatic Substitution (SNAr)
A solution of 2-fluorobenzaldehyde in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF), is treated with piperidine and a base, typically potassium carbonate. The mixture is heated to drive the reaction to completion. A typical procedure involves heating a suspension of 2-fluorobenzaldehyde, piperidine (1.2 equivalents), and potassium carbonate (1.2 equivalents) in DMF at 130°C for 3 hours, which has been reported to yield the product in up to 92% after workup.[1]
To effectively troubleshoot this reaction, a firm grasp of the underlying SNAr mechanism is paramount. This is a two-step addition-elimination process:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the carbon atom bearing the fluorine atom on the benzaldehyde ring. This attack is facilitated by the electron-withdrawing nature of the ortho-aldehyde group, which polarizes the C-F bond and makes the carbon atom more electrophilic.
-
Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atom of the aldehyde group, which provides significant stabilization.
-
Elimination and Re-aromatization: The aromaticity is restored by the elimination of the fluoride ion, the leaving group, to yield the final product. The attack of the nucleophile is the rate-determining step of this reaction.[2]
Meisenheimer Complex (Resonance Stabilized)
]; product [label="this compound + F-"];
reagents -> intermediate [label="Nucleophilic\nAttack"]; intermediate -> product [label="Elimination of F-"]; } Caption: The S-N-Ar mechanism for the synthesis of this compound.
Troubleshooting Guide: A Question & Answer Approach
This section addresses common issues encountered during the synthesis in a practical, question-and-answer format.
Low or No Product Yield
Q1: I've set up the reaction as per the protocol, but after the specified time, TLC analysis shows mostly unreacted starting material. What could be the problem?
A1: This is a common issue that often points to one or more of the following factors:
-
Insufficient Temperature: The SNAr reaction has a significant activation energy barrier, primarily due to the initial loss of aromaticity. A reaction temperature of 130°C in DMF is often cited for good reason.[1] If your heating apparatus is not calibrated correctly or the reaction is not reaching the target temperature, the reaction rate will be significantly slower.
-
Actionable Advice: Verify the temperature of your reaction mixture directly with a calibrated thermometer. Ensure uniform heating with vigorous stirring. If using an oil bath, ensure the oil level is sufficient to heat the entire reaction mixture.
-
-
Poor Solvent Quality: Polar aprotic solvents like DMF are crucial as they solvate the cation of the base (e.g., K+ from K2CO3), leaving the anion more "naked" and reactive. However, DMF is hygroscopic and the presence of water can hinder the reaction by protonating the piperidine and reacting with the base.
-
Actionable Advice: Use anhydrous DMF for the reaction. If the solvent quality is questionable, consider using a freshly opened bottle or drying the solvent over molecular sieves prior to use.
-
-
Inactive Base: Potassium carbonate is a solid base, and its efficacy can be compromised by age and improper storage, leading to hydration and clumping.
-
Actionable Advice: Use freshly ground, anhydrous potassium carbonate. Ensure it is a fine powder to maximize its surface area and reactivity.
-
Q2: My reaction seems to stall at around 50% conversion, even after extending the reaction time. What's happening?
A2: Stalling reactions can be frustrating. Here are a few potential culprits:
-
Reversible Reaction/Equilibrium: While the SNAr reaction with fluoride as a leaving group is generally considered irreversible, under certain conditions, a buildup of fluoride ions could potentially slow the forward reaction.
-
Decomposition of Starting Material or Product: At elevated temperatures for extended periods, aldehydes can be susceptible to side reactions or decomposition. While this compound is relatively stable, prolonged heating is not ideal.
-
Impure Reagents: Impurities in the 2-fluorobenzaldehyde or piperidine can interfere with the reaction. For example, any acidic impurities will quench the base and the nucleophile.
-
Actionable Advice: Confirm the purity of your starting materials by NMR or GC-MS. If necessary, purify the 2-fluorobenzaldehyde by distillation and ensure the piperidine is of high purity.
-
Formation of Impurities and Side Products
Q3: My crude product shows multiple spots on the TLC plate, and the final yield after purification is low. What are the likely side products?
A3: The presence of multiple products indicates that side reactions are occurring. Here are some possibilities:
-
Oxidation of the Aldehyde: Benzaldehyde and its derivatives can be susceptible to oxidation to the corresponding carboxylic acid, especially if air is not excluded from the reaction.
-
Actionable Advice: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Self-Condensation or Polymerization: Aldehydes can undergo self-condensation reactions, particularly at high temperatures and in the presence of a base. While less common for aromatic aldehydes without α-hydrogens, it's a possibility.
-
Actionable Advice: Avoid unnecessarily high temperatures or prolonged reaction times.
-
-
Reactions involving Impurities: If the starting materials are not pure, you may be observing products from the reactions of these impurities.
Work-up and Purification Challenges
Q4: I have a dark, oily crude product that is difficult to purify. What is the best approach for purification?
A4: The work-up and purification are critical for obtaining a high-purity product. A dark, oily crude is common and can be effectively purified.
-
Acid-Base Extraction: The product, an amine, is basic and can be protonated with an acid. This allows for an effective separation from non-basic impurities.
-
Step-by-Step Protocol:
-
After the reaction, cool the mixture and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate to remove non-polar impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 2-3. This will protonate the product, making it water-soluble.
-
Wash the acidic aqueous layer with an organic solvent to remove any remaining non-basic organic impurities.
-
Basify the aqueous layer with a base (e.g., saturated sodium bicarbonate or dilute NaOH) to a pH of 8-9. This will deprotonate the product, causing it to precipitate or be extractable into an organic solvent.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
-
Column Chromatography: If acid-base extraction does not provide sufficient purity, column chromatography is the next step.
-
Recommended Conditions:
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be adjusted based on TLC analysis.
-
-
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient elution: 0-30% Ethyl Acetate in Hexanes |
| Detection | UV light (254 nm) |
Q5: My final product is a reddish oil, is this normal? What are the expected spectroscopic data?
A5: Yes, this compound is often described as a red or yellow oil.[1] The color can be due to minor impurities, but a reddish oil is not unusual for this compound.
-
Expected Spectroscopic Data:
-
1H NMR: Expect signals for the aromatic protons (with characteristic ortho coupling), the aldehyde proton (around 10 ppm), and the protons of the piperidine ring and the benzylic CH2 group.
-
13C NMR: Look for the carbonyl carbon of the aldehyde (around 190 ppm), aromatic carbons, and the aliphatic carbons of the piperidine and methylene groups.
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (C13H17NO, MW: 203.28 g/mol ).
-
Alternative Synthetic Strategies
If the primary SNAr route proves problematic, or if alternative starting materials are more readily available, consider these alternative approaches:
Reductive Amination of 2-Formylbenzaldehyde Precursors
This strategy involves the synthesis of a suitable precursor followed by reductive amination with piperidine.
-
From o-Nitrotoluene: A multi-step synthesis starting from o-nitrotoluene can be employed.
-
Oxidation: The methyl group of o-nitrotoluene can be oxidized to an aldehyde to form o-nitrobenzaldehyde.
-
Reduction: The nitro group of o-nitrobenzaldehyde is then reduced to an amine to yield o-aminobenzaldehyde. This reduction can be achieved using various reagents, such as iron powder in acidic media.[3]
-
Reductive Amination: Finally, o-aminobenzaldehyde can be reacted with piperidine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the desired product.
-
Mannich-type Reactions
While a direct Mannich reaction on benzaldehyde with piperidine and an enolizable component is a classic named reaction, a variation could be envisioned for this synthesis, although it is less direct.[4] A more plausible, albeit multi-step, approach could involve:
-
Synthesis of a Precursor with an Active Methylene Group: A suitable precursor with a reactive methylene group ortho to a protected aldehyde could be synthesized.
-
Mannich Reaction: This precursor could then undergo a Mannich reaction with formaldehyde and piperidine.
-
Deprotection and/or further modification to yield the final product.
This approach is generally more complex and less efficient than the SNAr route for this specific target molecule.
Frequently Asked Questions (FAQs)
Q: Can I use other bases besides potassium carbonate?
A: Yes, other non-nucleophilic inorganic bases like cesium carbonate or even strong organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used. The choice of base can influence the reaction rate and yield.
Q: Is it possible to run this reaction at a lower temperature?
A: While possible, lowering the temperature will significantly increase the reaction time. If a lower temperature is necessary, consider using a more reactive leaving group (though fluorine is generally optimal for SNAr) or a more polar solvent. Microwave-assisted heating can also be an effective way to reduce reaction times at elevated temperatures.
Q: My product seems to be unstable during storage. How can I best store it?
A: this compound, being an aldehyde and an amine, should be stored under an inert atmosphere, protected from light, and at a low temperature (refrigerated) to minimize oxidation and decomposition.[1]
Q: Can I use a different halogen on the benzaldehyde, like chlorine or bromine?
A: Yes, but the reactivity for SNAr reactions with halogens as leaving groups generally follows the order F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the strong electron-withdrawing nature of fluorine. While other halogens can be used, the reaction may require harsher conditions (higher temperatures, longer reaction times) to achieve a comparable yield.
This technical guide provides a comprehensive framework for understanding and troubleshooting the synthesis of this compound. By combining a solid mechanistic understanding with practical, experience-based advice, we hope to equip you with the tools necessary for a successful and efficient synthesis.
References
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available from: [Link]
-
Organic Syntheses Procedure. o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Available from: [Link]
-
Journal of American Science. Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. (2020). Available from: [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde
Welcome to the technical support center for the scale-up synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, field-tested insights and practical, step-by-step solutions.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary synthetic routes to this compound?
-
Why is temperature control so critical during the initial reaction phase?
-
What are the common impurities, and how do they form?
-
-
Troubleshooting Guide: Common Scale-Up Challenges
-
Problem 1: Inconsistent Reaction Yields and Stalled Reactions
-
Problem 2: Exothermic Runaway and Temperature Spikes
-
Problem 3: Formation of a Difficult-to-Handle Emulsion During Work-up
-
Problem 4: Product Isolation and Purification Issues
-
-
Detailed Experimental Protocols
-
Protocol 1: Optimized Scale-Up Synthesis
-
Protocol 2: Emulsion Breaking and Work-up
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and direct method for synthesizing this compound is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on the methyl group of 2-methylbenzaldehyde (o-tolualdehyde), using formaldehyde and piperidine. The acidic nature of the aldehyde's alpha-protons is key to the reaction's success.
A simplified reaction scheme is as follows:
-
Step 1: Formation of the Eschenmoser's salt precursor. Piperidine reacts with formaldehyde to form an iminium ion (piperidin-1-ylmethaniminium). This is the electrophilic species in the reaction.
-
Step 2: Enolate formation. A base is used to deprotonate the methyl group of 2-methylbenzaldehyde, forming an enolate.
-
Step 3: C-C bond formation. The enolate attacks the iminium ion, forming the desired product after an aqueous work-up.
Q2: Why is temperature control so critical during the initial reaction phase?
The initial phase of the Mannich reaction is highly exothermic. The formation of the iminium ion from piperidine and formaldehyde, and its subsequent reaction with the enolate of 2-methylbenzaldehyde, releases a significant amount of heat. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Without precise temperature control, this can lead to:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature that can cause the reaction to boil, leading to a dangerous pressure build-up in the reactor.
-
Side Product Formation: Higher temperatures can promote side reactions, such as the polymerization of formaldehyde or the formation of aldol condensation products, which will complicate purification and lower the overall yield.
Q3: What are the common impurities, and how do they form?
Understanding the impurity profile is crucial for developing a robust purification strategy. The most common impurities encountered during the synthesis of this compound include:
-
Unreacted Starting Materials: 2-methylbenzaldehyde and piperidine may remain if the reaction does not go to completion.
-
Bis-alkylation Product: It is possible for the product to undergo a second Mannich reaction at the benzylic position, leading to a di-substituted product, although this is less common.
-
Oxidation Product: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2-(piperidin-1-ylmethyl)benzoic acid, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Formaldehyde Polymers: Paraformaldehyde, the solid form of formaldehyde often used in this reaction, can fail to depolymerize completely, or the formaldehyde can self-polymerize under certain conditions.
Troubleshooting Guide: Common Scale-Up Challenges
Problem 1: Inconsistent Reaction Yields and Stalled Reactions
Symptoms:
-
The reaction fails to reach completion, as monitored by TLC or HPLC.
-
Significant amounts of starting material (2-methylbenzaldehyde) remain even after extended reaction times.
-
Batch-to-batch yields are highly variable.
Root Causes & Solutions:
-
Cause A: Poor Reagent Quality or Stoichiometry. On a larger scale, inconsistencies in reagent quality can have a magnified impact. The paraformaldehyde used may not be fully depolymerizing, or the piperidine may have absorbed atmospheric moisture and carbon dioxide.
-
Solution: Always use high-quality, dry reagents. Consider using a fresh bottle of paraformaldehyde or assaying its purity before use. Ensure accurate molar ratios are maintained during charging of the reactor.
-
-
Cause B: Inefficient Mixing. As the reaction volume increases, ensuring a homogenous mixture becomes more challenging. Dead zones in the reactor can lead to localized areas of low reagent concentration, effectively stalling the reaction in those regions.
-
Solution: Optimize the reactor's agitation system. Use an overhead stirrer with a properly sized and shaped impeller (e.g., a pitched-blade turbine) to ensure good top-to-bottom mixing. Consider installing baffles in the reactor to prevent vortexing and improve turbulence.
-
-
Cause C: pH Control. The Mannich reaction is sensitive to pH. The reaction is typically run under slightly acidic conditions to facilitate the formation of the iminium ion, but if the pH is too low, the piperidine will be protonated and become non-nucleophilic.
-
Solution: Implement in-process pH monitoring. A small amount of a non-interfering acid, such as hydrochloric acid, is often used as a catalyst. The pH should be carefully controlled to be in the optimal range (typically pH 4-5) for the reaction.
-
Problem 2: Exothermic Runaway and Temperature Spikes
Symptoms:
-
A rapid, uncontrolled increase in the internal temperature of the reactor.
-
A sudden increase in reactor pressure.
-
Solvent boiling, even with the cooling system at full capacity.
Root Causes & Solutions:
-
Cause A: All Reagents Added at Once. The common laboratory practice of adding all reagents to the flask at the beginning of the reaction is extremely dangerous on a large scale due to the initial exotherm.
-
Solution: Implement a semi-batch process. Add the 2-methylbenzaldehyde and piperidine to the reactor first, and then slowly add the formaldehyde solution or paraformaldehyde slurry at a controlled rate. This allows the reactor's cooling system to manage the heat generated in real-time.
-
-
Cause B: Inadequate Cooling Capacity. The cooling system of the reactor may not be sufficient to handle the heat load of the reaction at the desired scale.
-
Solution: Perform a reaction calorimetry study on a small scale to determine the heat of reaction. This data can be used to ensure the plant-scale reactor has the required cooling capacity. If the exotherm is too large, consider diluting the reaction mixture with more solvent to increase the thermal mass.
-
Problem 3: Formation of a Difficult-to-Handle Emulsion During Work-up
Symptoms:
-
During the aqueous work-up and extraction phase, the organic and aqueous layers fail to separate, forming a stable emulsion.
-
The emulsion is difficult to break, leading to product loss and long processing times.
Root Causes & Solutions:
-
Cause A: Surfactant-like Properties of the Product. The product itself has both a nonpolar aromatic ring and a polar, basic piperidine group, giving it some surfactant-like properties that can stabilize emulsions.
-
Solution 1: pH Adjustment. Carefully adjust the pH of the aqueous layer. Making the aqueous layer more basic (pH > 10) with NaOH will ensure the piperidine nitrogen is in its free base form, which is more soluble in the organic layer. Conversely, making the aqueous layer acidic (pH < 2) with HCl will protonate the piperidine, making the product fully water-soluble and allowing for the removal of non-basic organic impurities.
-
Solution 2: Brine Wash. After the initial extraction, wash the organic layer with a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase helps to break emulsions by drawing water out of the organic layer.
-
-
Cause B: High Agitation Speed During Extraction. Overly vigorous mixing during the liquid-liquid extraction can create a very fine emulsion that is slow to separate.
-
Solution: Reduce the agitation speed during the extraction phase. The goal is to gently mix the two phases to allow for mass transfer, not to homogenize them.
-
Problem 4: Product Isolation and Purification Issues
Symptoms:
-
The product oils out or fails to crystallize from the chosen solvent system.
-
The final product purity is low, with significant amounts of starting materials or side products.
Root Causes & Solutions:
-
Cause A: Inappropriate Crystallization Solvent. The solvent system used for crystallization at the lab scale may not be effective at a larger scale, where cooling rates are slower.
-
Solution: Conduct a comprehensive solvent screen for crystallization. A good crystallization solvent will have high solubility for the product at elevated temperatures and low solubility at lower temperatures. Consider using a binary solvent system (e.g., ethanol/water, heptane/ethyl acetate) to fine-tune the solubility properties.
-
-
Cause B: Impurities Inhibiting Crystallization. The presence of even small amounts of impurities can sometimes inhibit the nucleation and growth of crystals.
-
Solution: If direct crystallization from the crude product fails, consider purification by column chromatography on a small scale to obtain a highly pure sample. This pure sample can then be used as seed crystals to induce crystallization in the larger batch. Alternatively, a distillation under reduced pressure may be a viable option for purification if the product is thermally stable.
-
Detailed Experimental Protocols
Protocol 1: Optimized Scale-Up Synthesis
Objective: To synthesize this compound on a 1 kg scale with controlled temperature and high yield.
Materials:
-
2-Methylbenzaldehyde (1.0 kg, 8.32 mol)
-
Piperidine (0.78 kg, 9.15 mol, 1.1 eq)
-
Paraformaldehyde (0.28 kg, 9.32 mol, 1.12 eq)
-
Hydrochloric Acid (concentrated, ~37%)
-
Toluene (10 L)
-
Sodium Hydroxide (50% w/w aqueous solution)
-
Saturated Sodium Chloride solution (Brine)
Procedure:
-
Reactor Setup: Charge a 20 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and condenser with 2-methylbenzaldehyde (1.0 kg) and toluene (5 L).
-
Initial Cooling: Begin stirring and cool the reactor contents to 10-15 °C.
-
Piperidine Addition: Slowly add piperidine (0.78 kg) to the reactor over 15-20 minutes, ensuring the internal temperature does not exceed 25 °C.
-
Catalyst Addition: Adjust the pH of the mixture to 4-5 by the slow addition of concentrated hydrochloric acid.
-
Paraformaldehyde Slurry Addition: In a separate vessel, prepare a slurry of paraformaldehyde (0.28 kg) in toluene (2 L). Begin a slow, controlled addition of this slurry to the main reactor over 2-3 hours. Monitor the internal temperature closely and maintain it at 40-45 °C using the reactor's cooling jacket.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 45 °C for an additional 4-6 hours. Monitor the reaction progress by taking samples for HPLC analysis until <2% of the starting 2-methylbenzaldehyde remains.
-
Quenching: Once the reaction is complete, cool the mixture to 20 °C and slowly add water (5 L) to quench the reaction.
Protocol 2: Emulsion Breaking and Work-up
Objective: To efficiently work-up the reaction mixture and isolate the crude product, avoiding emulsion formation.
Procedure:
-
Phase Separation: Stop the agitation and allow the layers to separate. If an emulsion forms, proceed to the next step. If not, separate the lower aqueous layer.
-
Basification: To the reactor, slowly add a 50% sodium hydroxide solution until the pH of the aqueous layer is >10. This ensures the product is in the organic layer as the free base.
-
Extraction: Stir the biphasic mixture gently for 15 minutes, then stop agitation and allow the layers to separate for at least 30 minutes. Separate the lower aqueous layer.
-
Brine Wash: Add saturated sodium chloride solution (3 L) to the organic layer in the reactor. Stir gently for 15 minutes, then allow the layers to separate. This will help to remove residual water and break any remaining emulsion.
-
Isolation: Separate the lower brine layer. The remaining organic layer, containing the product, can be dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude this compound.
Visualizations
Caption: Troubleshooting decision tree for common issues.
References
-
Title: The Mannich Reaction: A Review Source: Organic Reactions URL: [Link]
-
Title: A review on the synthesis of Mannich bases Source: European Journal of Chemistry URL: [Link]
-
Title: Thermal Safety of Chemical Processes: Risk Assessment and Process Design Source: Wiley-VCH URL: [Link]
-
Title: Reaction Calorimetry in an API Shearwater Reactor Source: Mettler Toledo URL: [Link]
-
Title: Emulsions and their stability Source: Royal Society of Chemistry URL: [Link]
Technical Support Center: Managing Exotherms in the Synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde
Welcome to the technical support center for the synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of this reaction. The synthesis, which is a variation of the Mannich reaction, is a powerful tool for creating complex molecules but requires careful management of heat evolution to ensure safety, purity, and yield.[1][2][3] This document provides troubleshooting advice and frequently asked questions to navigate the potential challenges of this synthesis.
Section 1: Understanding the Exotherm
Why is this reaction exothermic?
The synthesis of this compound is a classic example of a Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom.[1][3] The overall reaction is typically the condensation of an amine (piperidine), a non-enolizable aldehyde (formaldehyde), and a carbon acid (benzaldehyde derivative).[2][3][4] The primary source of the exotherm is the formation of new, more stable chemical bonds, which releases a significant amount of energy as heat.[5][6][7]
The mechanism involves two key exothermic steps:
-
Formation of the Eschenmoser-like salt precursor: Piperidine reacts with formaldehyde to form an intermediate iminium ion. This initial acid-base and condensation reaction is highly exothermic.
-
Nucleophilic attack: The benzaldehyde derivative (acting as the carbon acid) then attacks the iminium ion, forming the final product. This bond-forming step also contributes to the overall heat generation.[2]
Proper management of the heat generated during these steps is critical for a successful and safe reaction.[8][9]
Section 2: Proactive Exotherm Management & Troubleshooting
This section is structured in a question-and-answer format to directly address potential issues.
Q1: What are the initial signs of a developing exotherm, and what should be my immediate response?
A1: Early detection is key to preventing a runaway reaction. Initial signs include:
-
A rapid, unexpected rise in the internal reaction temperature, even with external cooling.
-
Increased pressure in a closed system.
-
Noticeable increase in the reflux rate.
-
Changes in the color or viscosity of the reaction mixture.
-
Gas evolution.
Immediate Actions:
-
Stop reagent addition immediately.
-
Increase cooling: Enhance the efficiency of the cooling bath (e.g., by adding more dry ice to an acetone bath).
-
Increase stirring speed: This improves heat transfer to the cooling jacket.[9]
-
If necessary, add a pre-chilled solvent to dilute the reaction mixture and absorb heat.[10]
-
Have a quenching agent ready: In a severe situation, a pre-determined and tested quenching agent should be on hand.
Q2: How does my choice of solvent impact exotherm management?
A2: The solvent is not just a medium for the reaction; it is a critical component of your thermal management strategy. Key solvent properties to consider are:
| Solvent Property | Importance in Exotherm Management | Recommended Solvents |
| Heat Capacity | A higher heat capacity allows the solvent to absorb more heat with a smaller temperature increase. | Acetonitrile, DMF, DMSO |
| Boiling Point | A boiling point that is moderately above the desired reaction temperature can provide a buffer against temperature spikes through reflux cooling. | Dioxane, Toluene |
| Thermal Conductivity | Higher thermal conductivity facilitates the transfer of heat from the reaction mixture to the cooling apparatus. | Acetonitrile |
Data compiled from publicly available chemical property databases.
Avoid using low-boiling point solvents like dichloromethane or diethyl ether in large-scale reactions, as a sudden exotherm can cause them to boil violently, leading to a dangerous increase in pressure.
Q3: I'm scaling up my reaction from 1g to 20g. What are the critical adjustments I need to make?
A3: Scaling up a reaction is not a linear process.[11] The ratio of surface area to volume decreases as the reaction size increases, which significantly reduces the efficiency of heat dissipation.
Key Scale-Up Considerations:
| Parameter | Small Scale (e.g., 1g) | Large Scale (e.g., 20g) | Rationale |
| Reagent Addition | Can often be added in one portion. | Slow, controlled addition via a syringe pump or dropping funnel is mandatory. | To allow the cooling system to keep up with heat generation.[9][11] |
| Flask Size | A flask twice the volume of the reactants is sufficient. | Use a flask at least three to four times the reactant volume.[11] | Provides a larger surface area for cooling and headspace for potential gas evolution. |
| Stirring | A standard magnetic stir bar is usually adequate. | Mechanical overhead stirring is highly recommended. | Ensures efficient mixing and prevents the formation of localized hot spots.[9] |
| Temperature Monitoring | External bath temperature is often sufficient. | An internal thermometer is essential. | Provides a true reading of the reaction temperature.[11] |
Crucially, never scale up a reaction by more than a factor of three to five at a time without re-evaluating the safety parameters.[11]
Section 3: Experimental Protocols
Protocol 1: Controlled Addition of Piperidine and Formaldehyde
This protocol is designed for a 10g scale synthesis of this compound.
Materials:
-
2-Bromobenzaldehyde (10.0 g)
-
Anhydrous THF (100 mL)
-
n-Butyllithium (2.5 M in hexanes)
-
Piperidine (1.1 eq)
-
Paraformaldehyde (1.2 eq)
-
Syringe pump
-
Mechanical stirrer
-
Internal temperature probe
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, an internal temperature probe, and a dropping funnel under an inert atmosphere.
-
Dissolve 2-bromobenzaldehyde in anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium via the dropping funnel, maintaining the internal temperature below -70°C.
-
In a separate flask, prepare a solution of piperidine and paraformaldehyde in anhydrous THF. Caution: This mixture can be exothermic. Prepare this solution in a cooled bath.
-
Using a syringe pump, add the piperidine/formaldehyde solution to the reaction mixture at a rate that maintains the internal temperature below -65°C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature over several hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.
Section 4: Visualizing Workflows
Diagram 1: Exotherm Management Workflow
This diagram outlines the decision-making process for managing a potential exotherm.
Caption: Decision tree for real-time exotherm control.
Diagram 2: Reaction Parameter Relationships
This diagram illustrates how different experimental parameters influence reaction safety and outcome.
Caption: Interplay of factors affecting exotherm management.
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I use paraformaldehyde directly, or should I generate formaldehyde gas?
-
A: For laboratory scale, paraformaldehyde is generally safer and easier to handle. However, it needs to be of high purity, as impurities can lead to unpredictable reaction rates. Ensure it is fully depolymerized in your solvent before addition.
-
-
Q: My reaction turned dark brown and the yield was low. What happened?
-
A: A dark coloration is often indicative of side reactions and decomposition, which can be caused by an uncontrolled exotherm. The elevated temperature can lead to polymerization of formaldehyde or other undesired pathways. Improving your temperature control should be your primary focus.
-
-
Q: Is it possible to perform this reaction at room temperature?
-
A: While some Mannich reactions can proceed at room temperature, the initial combination of piperidine and formaldehyde is often too exothermic to be safely managed without initial cooling. A low-temperature start with controlled warming is the most reliable approach.
-
-
Q: What are the best practices for quenching the reaction?
-
A: Always quench at a low temperature (e.g., 0°C). The quench itself can be exothermic. Add the quenching agent slowly and ensure the reaction mixture is well-stirred. A saturated aqueous solution of ammonium chloride is a common and effective choice.
-
References
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
University of Illinois, Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]
-
Fluorotherm. (2025, February 10). Temperature Control and Efficiency in Chemical Processing. Retrieved from [Link]
-
Wang, C., Tu, Y., Han, J., & Guo, Y. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, July 17). Endothermic and Exothermic Reactions [Video]. YouTube. [Link]
-
Rossi, A., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]
-
Klemm, W. A., Jr. (n.d.). Condensation Reactions. Oregon State University. Retrieved from [Link]
-
Lab Unlimited. (n.d.). How to Achieve Optimal Temperature Control of Reactors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 8). 7.3: Exothermic and Endothermic Reactions. Retrieved from [Link]
-
National Institutes of Health. (2022, January 21). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. PubMed Central. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Heating and Cooling. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Safe chemical reaction scale up. Retrieved from [Link]
-
OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]
-
Monash University. (n.d.). Exothermic and endothermic reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]
-
Journal of American Science. (2020, May 5). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Retrieved from [Link]
-
Engineering LibreTexts. (2023, March 11). 11.6: Common Control Loops and Model for Temperature Control. Retrieved from [Link]
Sources
- 1. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oarjbp.com [oarjbp.com]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. monash.edu [monash.edu]
- 8. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 9. labproinc.com [labproinc.com]
- 10. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 11. ehs.stanford.edu [ehs.stanford.edu]
Technical Support Center: Alternative Catalysts for the Synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde Derivatives
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde derivatives. It moves beyond traditional protocols to explore alternative catalytic systems, offering solutions to common experimental challenges through detailed troubleshooting guides and validated protocols.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses common questions regarding the selection of an appropriate catalyst, moving from traditional methods to more modern, efficient, and sustainable alternatives.
Q1: What are the primary limitations of using conventional strong acid or base catalysts for this aminomethylation reaction?
While strong mineral acids (e.g., HCl) and bases (e.g., KOH) are classic catalysts for the Mannich reaction, they present several drawbacks in modern synthetic workflows.[1][2] Acid catalysts often require harsh conditions and can be corrosive, leading to difficult handling and waste disposal challenges.[2] Base catalysts can promote undesirable side reactions, most notably the self-condensation (Aldol reaction) of the starting aldehyde, which complicates purification and reduces the yield of the desired product.[3] Furthermore, neutralizing these catalysts post-reaction generates significant salt waste, lowering the overall process mass intensity (PMI) and environmental profile of the synthesis.
Q2: What are the main classes of alternative catalysts I should consider for synthesizing this compound derivatives?
Several classes of modern catalysts offer significant advantages over traditional methods. The most promising include:
-
Organocatalysts: Small organic molecules, such as L-proline, can effectively catalyze Mannich-type reactions under mild conditions.[4] They are often more environmentally benign, less toxic, and can provide high yields.[4]
-
Task-Specific Ionic Liquids (TSILs): These are ionic liquids specifically designed with a catalytic functional group, such as a Brønsted-acidic sulfonyl group.[2] They act as both the solvent and the catalyst, are non-volatile, and offer excellent thermal stability. A key advantage is their potential for easy separation and recycling.[2]
-
Solid Acid Catalysts: Materials like layered double hydroxides (LDHs) can function as solid base catalysts for related C-C bond-forming reactions, offering advantages in product separation and catalyst reusability.[5]
-
Lewis Acids: While less common for this specific transformation, Lewis acids can be employed to activate the aldehyde component towards nucleophilic attack, though optimization is often required to prevent catalyst inhibition by the amine base.[2]
Q3: How do I choose the best alternative catalyst for my specific substrate and experimental goals?
The optimal catalyst depends on several factors, including the electronic properties of the benzaldehyde derivative, desired reaction conditions (temperature, solvent), scalability, and sustainability goals. The following decision workflow can guide your selection process.
Caption: Catalyst selection workflow for Mannich-type synthesis.
Q4: What are the primary "green chemistry" advantages of using organocatalysts or ionic liquids?
Both organocatalysts and ionic liquids align well with the principles of green chemistry. L-proline, for example, is a naturally occurring amino acid, making it biodegradable and low in toxicity.[4] It promotes reactions under milder conditions, reducing energy consumption.[4] Task-specific ionic liquids offer a different set of advantages: their negligible vapor pressure reduces air pollution, and their high thermal stability allows for safe operation.[2] Most importantly, their immiscibility with many organic solvents allows for simple decantation of the product and repeated recycling of the catalyst, drastically reducing waste.[2]
Section 2: Troubleshooting Guide for Experimental Issues
Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Troubleshooting Flowchart
Caption: Systematic troubleshooting flowchart for synthesis issues.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Low or No Product Yield | 1. Poor Reagent Quality: Paraformaldehyde can polymerize or degrade over time. The amine or aldehyde may contain impurities.[3] 2. Inactive Catalyst: The catalyst may have degraded or is poisoned by impurities. 3. Suboptimal Temperature: The reaction may require heating to overcome the activation energy, or conversely, may suffer from decomposition at high temperatures.[3] | Solution: 1. Always use fresh, high-quality paraformaldehyde. Purify starting materials if necessary.[3] 2. For TSILs, ensure proper storage and handling to prevent moisture absorption. For organocatalysts, verify purity. 3. Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimum. Monitor reaction progress by TLC or GC-MS. |
| Formation of Side Products (e.g., bis-Mannich adducts) | 1. Incorrect Stoichiometry: An excess of formaldehyde and piperidine relative to the benzaldehyde can lead to multiple aminomethylations on the aromatic ring, if other activated positions are available.[3] 2. Aldol Condensation: Self-condensation of the benzaldehyde starting material, particularly if using a basic catalyst or if the substrate is prone to enolization.[3] | Solution: 1. Carefully control the molar ratios, aiming for a precise 1:1:1 stoichiometry of aldehyde:amine:formaldehyde.[6] Consider the slow, dropwise addition of the formaldehyde or amine solution to maintain a low instantaneous concentration. 2. Switch to an acidic catalyst (like a Brønsted-acidic TSIL) or a neutral organocatalyst (L-proline), as these conditions generally favor the Mannich reaction over aldol condensation.[3] |
| Reaction Stalls Before Completion | 1. Insufficient Catalyst Loading: The catalytic cycle may be slow or incomplete if the catalyst concentration is too low.[2] 2. Product Inhibition: The product itself may coordinate to the catalyst, slowing down or stopping the reaction. 3. Reversibility: The reaction may be reversible under the chosen conditions, reaching an equilibrium that disfavors the product. | Solution: 1. Incrementally increase the catalyst loading. For example, if a 5 mol% loading stalls, attempt the reaction with 10 mol%.[2] 2. This is a more complex issue. Changing the solvent or catalyst type may be necessary to alter the binding affinities. 3. If reversibility is suspected (e.g., via hydrolysis of the product), ensure anhydrous conditions or add a dehydrating agent like molecular sieves. |
| Difficult Product Isolation | 1. Catalyst Contamination: The catalyst (especially ionic liquids if the wrong extraction solvent is used) may co-extract with the product. 2. Emulsion Formation: Vigorous mixing during aqueous workup can lead to stable emulsions, especially with amine products. | Solution: 1. For TSILs, select an extraction solvent (e.g., diethyl ether, ethyl acetate) in which the ionic liquid is completely insoluble. 2. During workup, use gentle inversions instead of vigorous shaking. Adding a small amount of brine can help break emulsions. |
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of this compound using alternative catalytic systems.
Protocol 1: Synthesis using a Recyclable Task-Specific Ionic Liquid (TSIL) Catalyst
This protocol utilizes a Brønsted-acidic ionic liquid, which serves as both the catalyst and reaction medium, facilitating a green and efficient synthesis.[2]
Materials:
-
2-Bromobenzaldehyde (1.0 mmol, 185 mg)
-
Piperidine (1.1 mmol, 94 mg, 0.11 mL)
-
Paraformaldehyde (1.2 mmol, 36 mg)
-
4-(3-sulfopropyl) morpholinium hydrogen sulfate ([C3SO3Hnhm]HSO4) (10 mol%, 27 mg)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a 10 mL round-bottom flask, add 2-bromobenzaldehyde, piperidine, paraformaldehyde, and the TSIL catalyst.
-
Stir the mixture vigorously at room temperature (or heat to 50-60 °C if the reaction is slow) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Upon completion, add 10 mL of diethyl ether to the reaction mixture and stir for 5 minutes. The product will dissolve in the ether layer, while the ionic liquid will remain as a separate, denser phase.
-
Carefully decant the ether layer into a separatory funnel.
-
Wash the ether layer sequentially with saturated NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to obtain the pure this compound derivative.
-
Catalyst Recycling: The remaining ionic liquid in the reaction flask can be washed with fresh diethyl ether (2 x 5 mL), dried under vacuum at 70 °C for 2 hours, and reused for subsequent reactions.
Section 4: Mechanistic Overview
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The synthesis proceeds via a classic acid-catalyzed Mannich reaction pathway.
General Acid-Catalyzed Mechanism
-
Iminium Ion Formation: Piperidine attacks formaldehyde, and subsequent dehydration under acidic conditions generates a highly electrophilic N,N-disubstituted iminium ion (an Eschenmoser's salt precursor).[7]
-
Enol/Enolate Formation: The benzaldehyde starting material, catalyzed by the acid, tautomerizes to its enol form.
-
Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming the C-C bond at the ortho position.[7]
-
Rearomatization & Deprotonation: The intermediate quickly rearomatizes to form the protonated product, which is then neutralized during workup to yield the final Mannich base.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thaiscience.info [thaiscience.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 6. 3-(Piperidin-1-ylmethyl)benzaldehyde|CAS 471930-01-5 [benchchem.com]
- 7. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-(Piperidin-1-ylmethyl)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(Piperidin-1-ylmethyl)benzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique ortho relationship between the aldehyde and the basic piperidinomethyl group imparts specific reactivity that is highly sensitive to the solvent environment. This guide provides in-depth, experience-driven answers to common experimental challenges, helping you optimize your reactions, troubleshoot side products, and understand the underlying chemical principles.
Section 1: Synthesis & Purification FAQs
This section addresses common issues encountered during the preparation and purification of the title compound.
Q1: My synthesis of this compound from 2-fluorobenzaldehyde and piperidine is giving low yields (<50%). What is the most critical parameter I should optimize?
A1: The most critical parameter for this reaction is unequivocally the choice of solvent. This reaction is a Nucleophilic Aromatic Substitution (SNAr), and its success hinges on using a polar aprotic solvent .
Causality & Expert Rationale: The SNAr mechanism involves the attack of the nucleophile (piperidine) on the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. The solvent's role is twofold:
-
Solubilizing Reagents: The inorganic base, typically potassium carbonate (K₂CO₃), must be at least partially solubilized to be effective.
-
Stabilizing Intermediates without Deactivating the Nucleophile: The solvent must stabilize the charged Meisenheimer complex to lower the activation energy. However, it must not deactivate the piperidine nucleophile through hydrogen bonding.
-
Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal.[1][2][3] They possess large dipole moments that effectively solvate the potassium cation (K⁺) and the Meisenheimer complex. Crucially, they lack acidic protons, so they do not form strong hydrogen bonds with piperidine, leaving its lone pair fully available for nucleophilic attack. This results in significantly faster reaction rates and higher yields.[1]
-
Polar Protic Solvents (Avoid): Solvents like ethanol or water are poor choices. They will solvate the piperidine through hydrogen bonding, encapsulating the nitrogen's lone pair and drastically reducing its nucleophilicity.
-
Nonpolar Solvents (Avoid): Solvents like toluene or hexane will not effectively dissolve the potassium carbonate or stabilize the charged reaction intermediate, leading to an extremely sluggish or nonexistent reaction.
Troubleshooting Data Summary:
| Solvent | Type | Dielectric Constant (ε) | Typical Outcome for SNAr | Rationale |
| DMF | Polar Aprotic | 37 | Excellent Yield (>90%) [1] | Optimal balance of polarity and aprotic nature. |
| DMSO | Polar Aprotic | 47 | Excellent Yield | Highly polar, effectively stabilizes intermediates.[2] |
| Acetonitrile | Polar Aprotic | 36 | Moderate to Good Yield | Good choice, but may require higher temperatures than DMF/DMSO. |
| Ethanol | Polar Protic | 25 | Poor to No Reaction | Deactivates nucleophile (piperidine) via hydrogen bonding.[4][5] |
| Toluene | Nonpolar | 2.4 | No Reaction | Fails to dissolve base and stabilize polar intermediates. |
Q2: During the aqueous work-up of my DMF-based synthesis, I'm facing persistent emulsions and poor recovery of the product in ethyl acetate. How can I resolve this?
A2: This is a classic work-up problem for molecules containing a basic amine and a relatively nonpolar backbone. The piperidine moiety acts as a surfactant, stabilizing the oil-water interface and causing emulsions. The solution is to control the pH of the aqueous phase.
Expert Protocol for Optimized Work-up: The published synthesis protocol effectively addresses this by temporarily protonating the piperidine nitrogen.[1]
-
Initial Quench: After cooling, pour the DMF reaction mixture into cold water as planned.
-
Acidification (Key Step): Adjust the pH of the mixture to ~5 using a mild acid like a citric acid solution.[1] At this pH, the piperidine nitrogen (pKa ~11) will be fully protonated to form the corresponding ammonium salt. This salt is highly water-soluble, effectively breaking the emulsion by moving your product entirely into the aqueous phase.
-
Organic Wash: Perform an extraction with ethyl acetate or diethyl ether at this acidic pH. This step is crucial for removing non-basic organic impurities from the reaction mixture, which will remain in the organic layer. Discard this organic layer.
-
Basification & Extraction: Now, adjust the pH of the aqueous layer to >9 using a base like saturated sodium bicarbonate or 1M NaOH. This deprotonates the ammonium salt, regenerating the neutral, water-insoluble product.
-
Final Extraction: Immediately extract the aqueous layer three times with fresh ethyl acetate.[1] The product will now readily move into the organic phase, free from the impurities removed in step 3. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo to obtain the product.
Section 2: Reactivity & Side Reactions FAQs
The interplay between the aldehyde and the amine in this compound makes it susceptible to specific side reactions, which are often governed by the solvent.
Q3: I am attempting a Knoevenagel condensation with malononitrile using piperidine as a catalyst in ethanol, but the reaction is messy. I suspect the substrate is interfering. Is this possible?
A3: Yes, it is highly likely your substrate is interfering. The intramolecular piperidine group is basic and can act as its own catalyst or react with other components. Using ethanol as a solvent further complicates the situation.
Expert Rationale:
-
Intramolecular Catalysis: The built-in piperidine base can catalyze the condensation, making the addition of an external catalyst redundant and potentially leading to an uncontrolled reaction rate and side products.
-
Solvent-Mediated Side Reactions: In a protic solvent like ethanol, several competing equilibria can occur:
-
Hemiacetal Formation: The aldehyde can reversibly react with ethanol to form a hemiacetal, reducing the concentration of the active aldehyde available for condensation.
-
Intramolecular Cyclization: The piperidine nitrogen can attack the aldehyde carbonyl to form a cyclic hemiaminal. This equilibrium is influenced by solvent polarity.
-
Protonation: Ethanol can protonate the piperidine nitrogen, altering its catalytic activity and the electronic properties of the benzaldehyde ring.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Knoevenagel condensation.
Recommendation: Switch to a nonpolar, aprotic solvent like toluene and use a Dean-Stark apparatus to azeotropically remove the water formed during the condensation. This will drive the equilibrium towards the product and avoid the complications associated with protic solvents.
Q4: My compound turns from a yellow oil to a darker, viscous substance after storage for a few weeks in a vial on the bench. What is the cause and how can I prevent it?
A4: The observed degradation is likely due to a combination of oxidation and/or self-condensation (polymerization), which are common instability pathways for aldehydes.[6] The storage conditions are critical for this molecule.
Expert Rationale & Prevention:
-
Air Oxidation: Benzaldehydes are susceptible to air oxidation, especially in the presence of light, which converts the aldehyde (-CHO) to a carboxylic acid (-COOH). This process can be catalyzed by trace metal impurities.
-
Self-Condensation/Polymerization: Aldehydes can undergo acid- or base-catalyzed self-condensation reactions, leading to oligomers and polymers, which would account for the increased viscosity and color change. The intramolecular piperidine can act as a catalyst for this process.
-
Solvent Interaction: If stored in a solvent like methanol or ethanol, slow formation of the corresponding acetal can occur over time, especially if the solvent is not anhydrous or contains acidic/basic impurities.
Mandatory Storage Protocol: To ensure long-term stability, the compound must be protected from air, light, and moisture.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).
-
Temperature: Keep refrigerated at 2-8°C.[1]
-
Container: Use an amber glass vial with a tightly sealed cap to protect from light.
-
Purity: Ensure the compound is purified of any residual acid or base from the synthesis, as these can catalyze degradation.
Section 3: Protocols & Methodologies
Protocol 1: Optimized Synthesis of this compound[1]
This protocol is adapted from established literature procedures for the SNAr reaction.
Reagents:
-
2-Fluorobenzaldehyde (1.0 eq)
-
Piperidine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, powder, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluorobenzaldehyde and anhydrous DMF (approx. 8 mL per 10 mmol of aldehyde).
-
Add piperidine, followed by powdered anhydrous K₂CO₃.
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Heat the suspension with vigorous stirring to 130°C for 3 hours. Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc).
-
Cool the reaction to room temperature and pour it into an equal volume of cold water.
-
Perform the pH-controlled work-up as described in FAQ Q2 .
-
Concentrate the final dried organic solution to yield the product, typically as a yellow to red oil. Further purification can be achieved by column chromatography on silica gel if necessary.
Section 4: Visualization of Solvent Effects
The choice of solvent can direct the reactivity of this compound down completely different pathways. The diagram below illustrates how solvent polarity and proticity can influence the dominant chemical behavior.
Caption: Logical relationship between solvent class and reaction outcome.
References
-
Wang, C., Tu, Y., Han, J., & Guo, Y. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Advanced Materials Research, 1131, 209-213. Available at: [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2022(2), M1362. Available at: [Link]
-
Hajiyeva, G. A., Mammadbayli, E. H., & Ismayilova, S. V. (2022). THREE-COMPONENT MANNICH REACTION WITH THE PARTICIPATION OF BENZALDEHYDE: SYNTHESIS OF NORBORNENE AMINOPHENOXY DERIVATIVES. Processes of petrochemistry and oil refining, 23(4), 577-593. Available at: [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2021). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 18(6), 724-738. Available at: [Link]
-
Foroughifar, N., Mobinikhaledi, A., & Ebrahimi, S. (2012). Solvent Effect on the Reaction of Benzaldehyde, 2-Naphthol, and Semicarbazide Hydrochloride Catalyzed by PTSA/NaOAc. ResearchGate. Available at: [Link]
- Eftekhari-Sis, B., Zirak, M., & Akbari, A. (2013). The Mannich reaction: a review of the recent advances in its asymmetric variants.
-
Tapia, R. A., & Prieto, Y. (2014). Solvent effects and chemical reactivity. University of Westminster. Available at: [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Journal of Molecular Structure, 1301, 137359. Available at: [Link]
-
Pop, A., et al. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules, 27(5), 1681. Available at: [Link]
-
Hartvig, R. A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(49), 18037-18051. Available at: [Link]
Sources
- 1. 2-PIPERIDIN-1-YL-BENZALDEHYDE | 34595-26-1 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving 2-(Piperidin-1-ylmethyl)benzaldehyde
Welcome to the technical support guide for navigating the experimental complexities of reactions involving 2-(Piperidin-1-ylmethyl)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into work-up and purification procedures. The unique bifunctional nature of this molecule, possessing both a reactive aldehyde and a basic tertiary amine, presents specific challenges that require a nuanced approach to achieve high purity and yield.
Understanding the Core Chemistry
This compound is a versatile intermediate in organic synthesis. Its reactivity is dominated by two key functional groups:
-
The Aldehyde Group: Susceptible to a wide range of nucleophilic additions and condensation reactions.[1][2]
-
The Piperidine Moiety: A tertiary amine that imparts basic properties to the molecule.[1]
This duality is central to designing an effective work-up procedure. The basicity of the piperidine nitrogen allows for strategic manipulation of its solubility through pH adjustment, a cornerstone of its purification.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete. What is the general first step for the work-up?
A1: The initial step typically involves quenching the reaction, followed by a liquid-liquid extraction to separate the product from the reaction mixture. The choice of quenching agent and extraction solvent will depend on the specific reaction conditions. For many reactions, pouring the mixture into cold water is a suitable first step.[3]
Q2: How do I effectively separate my this compound-derived product from non-basic organic impurities?
A2: An acid-base extraction is the most effective method. By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the basic piperidine nitrogen will be protonated, forming a water-soluble ammonium salt.[4] This salt will partition into the aqueous layer, leaving non-basic organic impurities behind in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Q3: What is the best way to remove unreacted starting materials or basic byproducts?
A3: If your desired product is neutral, an acidic wash will remove the basic this compound and other basic impurities by converting them into their water-soluble salts.[4] Conversely, if your product is the modified this compound derivative, careful pH adjustment during extraction is key.
Q4: I'm struggling with emulsion formation during extraction. What can I do?
A4: Emulsions are common when working with amines. To break them, you can:
-
Add a small amount of brine (saturated aqueous NaCl solution).[5]
-
Allow the mixture to stand for a longer period.
-
Filter the mixture through a pad of Celite.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
Q5: Is column chromatography a viable purification method for these compounds?
A5: Yes, but with precautions. The basic nature of the piperidine group can cause streaking on standard silica gel.[6] To mitigate this, you can:
-
Use a mobile phase containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%).[6]
-
Use basic alumina as the stationary phase.[6]
-
Opt for reverse-phase chromatography if the compound is sufficiently non-polar.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery after acidic wash | Product is acid-sensitive. | Use a weaker acid for extraction (e.g., citric acid solution) or wash with a 10% aqueous copper sulfate solution to complex the amine.[3][4] |
| Incomplete back-extraction after basification. | Ensure the aqueous layer is sufficiently basic (pH > 10) before re-extracting. Perform multiple extractions with a fresh organic solvent. | |
| Product appears as an oil and is difficult to handle | The compound may be a viscous oil at room temperature.[3] | If purification by other means is complete, high-vacuum distillation can be an option for thermally stable compounds.[7] |
| Oxidation of the aldehyde to a carboxylic acid | Exposure to air, especially if the reaction was performed at elevated temperatures or for an extended period.[8] | Minimize air exposure during work-up. A wash with a mild reducing agent like sodium bisulfite can sometimes help by forming a water-soluble adduct with the aldehyde, which can then be reversed.[8] |
| Formation of unexpected side products | The aldehyde functionality is prone to side reactions.[2] | Thoroughly characterize the impurity to understand its origin. Re-evaluate reaction conditions to minimize side reactions. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction Workflow
This protocol outlines a standard procedure for isolating a this compound derivative from a reaction mixture.
-
Quench and Dilute: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Initial Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.
-
Acidic Wash: Wash the combined organic layers with 1M HCl. The protonated product will move to the aqueous layer.[4] Separate the layers.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is > 10.
-
Back-Extraction: Extract the basified aqueous layer three times with a fresh organic solvent.
-
Drying and Concentration: Combine the final organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
Protocol 2: Purification by Column Chromatography on Silica Gel
This protocol is for the purification of a moderately polar this compound derivative.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. To prevent streaking, add 0.1-1% triethylamine to the eluent.[6]
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Workflows
Decision Tree for Work-up Strategy
Caption: A decision tree for a typical acid-base extraction work-up.
Chromatography Troubleshooting Flowchart
Caption: A troubleshooting flowchart for column chromatography.
References
- Google Patents.
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
ResearchGate. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
-
Reddit. Amine workup : r/Chempros. [Link]
Sources
- 1. CAS 61200-70-2: Benzaldehyde, 2-(1-piperidinylmethyl)- [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-PIPERIDIN-1-YL-BENZALDEHYDE | 34595-26-1 [chemicalbook.com]
- 4. Workup [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. EP0275489B1 - Benzaldehyde derivatives, their preparation and application - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-(Piperidin-1-ylmethyl)benzaldehyde and 4-(Piperidin-1-ylmethyl)benzaldehyde
A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery
Abstract
This guide provides an in-depth comparative analysis of the chemical reactivity of two isomeric substituted benzaldehydes: 2-(Piperidin-1-ylmethyl)benzaldehyde and 4-(Piperidin-1-ylmethyl)benzaldehyde. While structurally similar, the positional difference of the piperidinomethyl substituent imparts distinct electronic and steric characteristics that significantly influence the reactivity of the aldehyde functional group. This document explores these differences through the lens of established principles in physical organic chemistry and provides detailed experimental protocols for their empirical validation. This information is intended to assist researchers in making informed decisions in experimental design, reaction optimization, and the development of novel molecular entities.
Introduction: The Significance of Isomeric Substitution in Drug Design and Synthesis
In the realm of medicinal chemistry and organic synthesis, the seemingly subtle variation in the substitution pattern on an aromatic ring can lead to profound differences in a molecule's biological activity, metabolic stability, and chemical reactivity. The choice between ortho, meta, and para isomers is a critical decision in the design of drug candidates and the planning of synthetic routes. This guide focuses on two such isomers: this compound and 4-(Piperidin-1-ylmethyl)benzaldehyde.
The piperidinomethyl moiety is a common structural motif in pharmacologically active compounds, often introduced to enhance aqueous solubility or to serve as a versatile synthetic handle. When appended to a benzaldehyde scaffold, its position relative to the aldehyde group dictates the interplay of electronic and steric effects, thereby modulating the electrophilicity of the carbonyl carbon and its accessibility to nucleophiles. Understanding these differences is paramount for predicting reaction outcomes and for the rational design of molecules with desired properties.
Structural and Physicochemical Properties
The fundamental difference between the two isomers lies in the spatial relationship between the electron-donating piperidinomethyl group and the electrophilic aldehyde group.
| Property | This compound | 4-(Piperidin-1-ylmethyl)benzaldehyde |
| CAS Number | 34595-26-1 | 471929-86-9[1] |
| Molecular Formula | C₁₃H₁₇NO | C₁₃H₁₇NO[1] |
| Molecular Weight | 203.28 g/mol | 203.28 g/mol [2] |
| Appearance | Clear, yellow oil[3] | Not specified |
| Boiling Point | 143 °C at 1.0 Torr[3] | Not specified |
The key to understanding their differential reactivity lies in the electronic and steric effects originating from the piperidinomethyl substituent.
Electronic Effects
The piperidinomethyl group, an alkylamine substituent, is generally considered an electron-donating group (EDG)[4]. This is primarily due to the inductive effect of the alkyl chain. In the para-isomer, this electron-donating character increases the electron density on the aromatic ring through resonance, which in turn reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde[5].
For the ortho-isomer, the situation is more complex. While the inductive effect is still present, the proximity of the substituent to the aldehyde group can lead to through-space interactions and potentially disrupt the coplanarity of the aldehyde group with the benzene ring. This "ortho effect" can diminish the resonance contribution, altering the electronic environment of the carbonyl group in a less predictable manner compared to the para-isomer[6].
Steric Effects
The most significant difference between the two isomers is the steric environment around the aldehyde functionality. In 4-(Piperidin-1-ylmethyl)benzaldehyde, the substituent is remote from the reaction center and poses no direct steric hindrance to an incoming nucleophile.
Conversely, in this compound, the bulky piperidinomethyl group is situated directly adjacent to the aldehyde. This proximity creates significant steric hindrance, which can impede the approach of nucleophiles to the carbonyl carbon. This steric crowding is a dominant factor in many reactions and is expected to lead to a lower reaction rate for the ortho-isomer in nucleophilic addition reactions.
Comparative Reactivity Analysis
Based on the interplay of the aforementioned electronic and steric effects, we can predict the relative reactivity of the two isomers in common organic transformations.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone reaction of aldehydes. The rate of this reaction is highly sensitive to both the electrophilicity of the carbonyl carbon and steric accessibility[7][8][9][10].
-
Prediction: 4-(Piperidin-1-ylmethyl)benzaldehyde is expected to be more reactive towards nucleophiles than this compound.
-
Rationale:
-
Steric Hindrance: The ortho-substituent in the 2-isomer will sterically block the trajectory of the incoming nucleophile, significantly increasing the activation energy of the reaction.
-
Electronic Effects: While the electron-donating nature of the piperidinomethyl group deactivates the aldehyde in the para-position (compared to unsubstituted benzaldehyde), the steric inhibition of resonance in the ortho-isomer might slightly increase the electrophilicity of the carbonyl carbon relative to the para-isomer. However, the steric effect is anticipated to be the dominant factor, leading to an overall lower reactivity for the ortho-isomer.
-
Oxidation Reactions
The oxidation of benzaldehydes to carboxylic acids is another fundamental transformation. The rate of this reaction can also be influenced by electronic and steric factors[11][12][13][14].
-
Prediction: The relative rates of oxidation are less straightforward to predict and may depend on the specific oxidizing agent and mechanism.
-
Rationale:
-
Electronic Effects: Electron-donating groups generally slow down oxidation reactions where the rate-determining step involves electrophilic attack on the aldehyde.
-
Steric Effects: For the ortho-isomer, steric hindrance might prevent the bulky oxidizing agent from readily accessing the aldehyde group. However, some studies have shown that ortho-substituents can sometimes accelerate oxidation reactions, a phenomenon attributed to steric acceleration where the substituent forces the aldehyde into a more reactive conformation[12].
-
Intramolecular Catalysis: A unique possibility for the ortho-isomer is intramolecular catalysis. The nitrogen atom of the piperidine ring could potentially act as a general base, activating a water molecule or the oxidizing agent, thereby accelerating the reaction[15]. This pathway is not available to the para-isomer.
-
Supporting Experimental Data (Hypothetical)
To empirically validate these predictions, a series of kinetic experiments can be performed. The following table presents hypothetical, yet plausible, relative rate constants for the two isomers in representative reactions.
| Reaction | Nucleophile/Reagent | Relative Rate (k_isomer / k_benzaldehyde) | Expected Dominant Factor |
| 2-isomer | 4-isomer | ||
| Wittig Reaction | Ph₃P=CHCO₂Et | ~0.1 | ~0.6 |
| Reductive Amination | Morpholine, NaBH(OAc)₃ | ~0.2 | ~0.8 |
| Oxidation | KMnO₄, aq. NaOH | ~1.5 | ~0.7 |
Note: These values are illustrative and would need to be determined experimentally.
Experimental Protocols
The following protocols provide a framework for the synthesis of the two isomers and for a comparative kinetic analysis of their reactivity in a Wittig reaction.
Synthesis of 4-(Piperidin-1-ylmethyl)benzaldehyde
This procedure is adapted from the synthesis of similar compounds[16].
-
To a solution of 4-formylphenylboronic acid (1.0 eq) in a suitable solvent such as dioxane, add piperidine (1.1 eq) and an aqueous solution of formaldehyde (37 wt. %, 1.2 eq). The use of a boronic acid precursor is a common strategy for the synthesis of such compounds.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(Piperidin-1-ylmethyl)benzaldehyde.
Synthesis of this compound
This procedure is a modification of a known method for the synthesis of the ortho-isomer[17].
-
To a solution of 2-bromobenzaldehyde (1.0 eq) in a polar aprotic solvent like DMF, add piperidine (1.2 eq) and a suitable base such as potassium carbonate (1.5 eq).
-
Add a palladium catalyst, for example, Pd(OAc)₂ (0.05 eq), and a suitable phosphine ligand like Xantphos (0.1 eq). This facilitates a Buchwald-Hartwig amination reaction.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 100-110 °C for 12-18 hours. Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield this compound.
Comparative Kinetic Analysis: Wittig Reaction
This experiment aims to compare the rate of olefination of the two isomers.
-
Prepare stock solutions of this compound, 4-(Piperidin-1-ylmethyl)benzaldehyde, and a stable ylide such as (carbethoxymethylene)triphenylphosphorane in a suitable deuterated solvent (e.g., CDCl₃).
-
In separate NMR tubes, mix the ylide solution with each of the aldehyde solutions at a known concentration and at a constant temperature (e.g., 25 °C).
-
Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular intervals.
-
Monitor the disappearance of the aldehyde proton signal and the appearance of the vinylic proton signals of the product.
-
Calculate the concentration of the reactants and products at each time point by integrating the respective signals relative to an internal standard.
-
Plot the concentration of the aldehyde versus time for both reactions and determine the initial reaction rates. The isomer that shows a faster decrease in the aldehyde signal is the more reactive species.
Conclusion
The reactivity of this compound and 4-(Piperidin-1-ylmethyl)benzaldehyde is governed by a delicate balance of electronic and steric effects. For reactions sensitive to steric hindrance, such as nucleophilic additions, the para-isomer is predicted to be significantly more reactive due to the unimpeded access to the aldehyde functionality. In contrast, for reactions like oxidation, the ortho-isomer may exhibit enhanced reactivity due to the potential for intramolecular catalysis by the neighboring piperidinomethyl group.
The provided experimental protocols offer a robust framework for the synthesis of these compounds and the empirical validation of the reactivity principles discussed. A thorough understanding of these isomeric differences is crucial for chemists in the pharmaceutical and fine chemical industries, enabling more precise control over chemical reactions and the rational design of molecules with tailored properties.
References
-
Functional Groups In Organic Chemistry. (2010, October 6). Retrieved from [Link]
- 2-PIPERIDIN-1-YL-BENZALDEHYDE | 34595-26-1. (n.d.).
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Retrieved from [Link]
- Table 1 Synthesis of imines of 4-(piperidine-1-yl)benzaldehyde. (n.d.).
-
Mannich reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025, January 19). Retrieved from [Link]
-
Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. (n.d.). Retrieved from [Link]
-
8.1.4: A4. Intramolecular Catalysis. (2022, August 10). Retrieved from [Link]
- structure-rate-reactivity correlation in the oxidation of substituted benzaldehydes by imidazolium fluorochromate. (2025, August 8).
- Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. (2025, August 7).
- Hammett plot for the para -substituted benzaldehydes in the B.–V.... (n.d.).
- 2-PIPERIDIN-1-YL-BENZALDEHYDE | 34595-26-1. (n.d.).
- (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (n.d.).
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019, February 7). Retrieved from [Link]
-
16.5: An Explanation of Substituent Effects. (2022, September 24). Retrieved from [Link]
- Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. (n.d.).
- AN ABSTRACT OF THE THESIS OF Waldemar A. Klemm, Jr. Organic Chemistry presented on Y14(D 11;7(i2 Title: CONDENSATION REACTIONS O. (n.d.).
- Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde Bin-liang ZHANG , Lu-jie CAO, Shan XU and Ping WANG *. (n.d.).
-
19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry. (n.d.). Retrieved from [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. (2019, May 14). Retrieved from [Link]
-
Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. (n.d.). Retrieved from [Link]
- Stereoselective Radical Cross-Coupling of Amino Acids and Imines via Hydrogen-Bond Catalysis. (2025, December 8).
-
151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021, February 19). Retrieved from [Link]
-
Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. (n.d.). Retrieved from [Link]
-
Nucleophilic Addition To Carbonyls. (2022, September 9). Retrieved from [Link]
- A novel one pot, solvent-free Mannich synthesis of methylpiperidinyl phenols, methylphenylmorpholinyl phenol. (n.d.).
-
Problem Set #3: Substitutent Effects and LFERS. (n.d.). Retrieved from [Link]
- Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes | The Journal of Organic Chemistry. (n.d.).
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.).
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.).
- Nucleophilic Addition Reactions of Aldehydes and Ketones - MCAT Content. (n.d.).
-
Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024, September 30). Retrieved from [Link]
- Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. (2013, September 17). Retrieved from Catalysis Science & Technology (RSC Publishing).
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).
- Ortho, Para, Meta. (n.d.).
- Hammett plot for C-3 substituted benzaldehydes. (n.d.).
-
Ortho effect. (n.d.). In Wikipedia. Retrieved from [Link]
-
Understanding Ortho, Para, and Meta Directors. (2018, February 2). Retrieved from [Link]
- The Mannich Reaction. (n.d.).
-
CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.). Retrieved from [Link]
-
4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2022, October 4). Retrieved from [Link]
- (a) Comparison of benzaldehyde and ortho-boronoaldehyde reactivity,.... (n.d.).
- Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. (n.d.).
- 4-(Piperidin-1-ylmethyl)benzaldehyde | C13H17NO | CID 7164649. (n.d.).
- Mannich Reaction. (n.d.).
-
Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. (n.d.). Retrieved from [Link]
Sources
- 1. 4-(Piperidin-1-ylmethyl)benzaldehyde | C13H17NO | CID 7164649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Ortho effect - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. medlifemastery.com [medlifemastery.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. asianpubs.org [asianpubs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-PIPERIDIN-1-YL-BENZALDEHYDE | 34595-26-1 [chemicalbook.com]
A Comparative Analysis of the Biological Activity of Piperidine and Morpholine Substituted Benzaldehyde Derivatives
In the landscape of medicinal chemistry, the benzaldehyde scaffold serves as a versatile foundation for the development of novel therapeutic agents. Its synthetic tractability allows for facile modification, enabling the exploration of vast chemical space. Among the most fruitful modifications is the incorporation of heterocyclic amines, with piperidine and morpholine rings standing out as privileged structures in drug design. This guide provides an in-depth comparison of the biological activities of benzaldehyde derivatives substituted with these two critical pharmacophores, supported by experimental data and mechanistic insights to inform researchers in drug development.
Structural and Physicochemical Distinctions: Piperidine vs. Morpholine
At a fundamental level, the difference between piperidine and morpholine is the substitution of a methylene group (-CH₂) in piperidine with an oxygen atom in morpholine. This seemingly minor alteration imparts significant changes to the physicochemical properties of the resulting molecule, which in turn dictates its biological behavior.
-
Basicity: Piperidine is a significantly stronger base (pKa of its conjugate acid is ~11.2) than morpholine (pKa ~8.4). This difference in basicity affects the degree of ionization at physiological pH, influencing drug-receptor interactions, solubility, and membrane permeability.
-
Lipophilicity and Polarity: The oxygen atom in morpholine introduces a polar ether group, increasing the molecule's hydrophilicity and hydrogen bond accepting capability compared to the more lipophilic cyclohexane-like piperidine ring. This can profoundly impact a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Conformational Flexibility: Both rings adopt a chair conformation, but the presence of the oxygen atom in morpholine can alter ring inversion barriers and the spatial orientation of substituents, potentially affecting how the molecule fits into a biological target's binding site.
Caption: A workflow diagram of the MTT assay for assessing the cytotoxicity of compounds.
Conclusion and Future Outlook
The choice between a piperidine and a morpholine substituent on a benzaldehyde core is a critical decision in drug design that significantly influences the resulting compound's biological profile. While piperidine derivatives often exhibit enhanced lipophilicity and basicity, which can be favorable for certain targets, morpholine derivatives offer increased hydrophilicity and hydrogen bonding potential, improving pharmacokinetic properties and offering unique binding interactions. [1] Experimental evidence shows that neither ring is universally superior; instead, their effectiveness is highly context-dependent, relying on the specific biological target and the overall molecular scaffold. [2][3]For researchers, this underscores the importance of synthesizing and testing both series of analogs in parallel during lead optimization. Future research should focus on obtaining more direct, head-to-head comparative data within the same study to further elucidate the subtle yet critical structure-activity relationships governed by these two invaluable heterocyclic pharmacophores.
References
-
MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. Available from: [Link]
-
ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Morpholine-, Piperidine-, and N -Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents | Request PDF. Available from: [Link]
-
Drug development & registration. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available from: [Link]
-
PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available from: [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene. Available from: [Link]
-
Iraqi Journal of Science. (2024). Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. Available from: [Link]
-
ResearchGate. (n.d.). Anti-cancer agents with reactive species: piperidine, morpholine, aniline, and antipyrine. Available from: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available from: [Link]
-
PubMed. (2019). Design, synthesis, biological evaluation of benzoyl amide derivatives containing nitrogen heterocyclic ring as potential VEGFR-2 inhibitors. Available from: [Link]
-
CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available from: [Link]
-
MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Available from: [Link]
-
ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]
-
ResearchGate. (2025). (PDF) Synthesis, Characterization, and Biological Evaluation of Nitrobenzaldehyde Derivatives of Pyrrolopyrimidinehydrazide. Available from: [Link]
-
ResearchGate. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. Available from: [Link]
Sources
A Spectroscopic Guide to Distinguishing Ortho- and Para-Isomers of Piperidin-1-ylmethyl-benzaldehyde
In the realm of drug discovery and fine chemical synthesis, the precise structural elucidation of positional isomers is paramount. Isomers such as the ortho- and para- forms of piperidin-1-ylmethyl-benzaldehyde, while possessing the same molecular formula and mass, exhibit distinct physical, chemical, and biological properties stemming from the spatial arrangement of their functional groups. This guide provides a comprehensive spectroscopic comparison of these two isomers, offering experimental insights and data-driven protocols to enable their unambiguous differentiation.
The Structural Imperative: Why Isomer Differentiation Matters
The positioning of the piperidin-1-ylmethyl substituent on the benzaldehyde ring—either adjacent (ortho) or opposite (para) to the aldehyde group—profoundly influences the molecule's electronic environment, symmetry, and steric hindrance. These differences manifest as unique fingerprints in various spectroscopic analyses. For researchers in medicinal chemistry, confirming the isomeric purity is a critical step, as even minor impurities of an undesired isomer can lead to altered efficacy, toxicity, or pharmacokinetic profiles of a potential drug candidate.
This guide will delve into the expected and observed differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the ortho- and para- isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Diagnostic Tool
NMR spectroscopy stands as the most powerful technique for distinguishing between these isomers due to its sensitivity to the local chemical environment of each nucleus.
¹H NMR Spectroscopy: Unraveling Proton Environments
The proton NMR spectra of the ortho- and para- isomers are expected to show significant differences in the aromatic region, both in terms of chemical shifts and coupling patterns.
Expected ¹H NMR Spectral Data:
| Proton | Ortho-Isomer (Predicted) | Para-Isomer (Predicted) | Key Differentiators |
| Aldehyde (-CHO) | ~10.2 ppm (s) | ~9.9 ppm (s) | The ortho aldehyde proton is often slightly deshielded due to steric interactions. |
| Methylene (-CH₂-) | ~3.6 ppm (s) | ~3.5 ppm (s) | Minimal difference expected. |
| Aromatic Protons | Multiplet (~7.2-7.8 ppm) | Two doublets (~7.4 and ~7.8 ppm) | This is the most definitive region. The para-isomer's symmetry results in a simpler AA'BB' system (appearing as two distinct doublets), while the ortho-isomer's lack of symmetry leads to a more complex multiplet for the four aromatic protons. |
| Piperidine Protons | ~2.4-2.6 ppm (m), ~1.4-1.6 ppm (m) | ~2.4-2.6 ppm (m), ~1.4-1.6 ppm (m) | Minimal difference expected. |
Causality Behind the Differences:
The symmetry of the para-isomer is the key determinant of its simpler ¹H NMR spectrum in the aromatic region. The protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. This leads to a characteristic pair of doublets. In contrast, all four aromatic protons in the ortho-isomer are chemically non-equivalent, resulting in a complex multiplet with overlapping signals.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
Data Analysis: Analyze the chemical shifts, splitting patterns, and coupling constants, paying close attention to the aromatic region (δ 7.0-8.0 ppm) to distinguish between the isomers.
¹³C NMR Spectroscopy: A Tale of Two Symmetries
The difference in molecular symmetry is also elegantly reflected in the ¹³C NMR spectra.
Expected ¹³C NMR Spectral Data:
| Carbon | Ortho-Isomer (Predicted) | Para-Isomer (Predicted) | Key Differentiators |
| Aldehyde (C=O) | ~192 ppm | ~191 ppm | Minimal difference expected. |
| Aromatic Carbons | 6 unique signals | 4 unique signals | The higher symmetry of the para-isomer results in fewer signals in the aromatic region. |
| Methylene (-CH₂-) | ~62 ppm | ~63 ppm | Minimal difference expected. |
| Piperidine Carbons | 3 unique signals | 3 unique signals | Minimal difference expected. |
Expert Insight: The number of aromatic carbon signals is a direct and unambiguous indicator of the substitution pattern. The para-isomer will display four signals in the aromatic region, while the less symmetric ortho-isomer will show six.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz or higher (for a 400 MHz proton spectrometer) NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.
-
-
Data Analysis: Count the number of signals in the aromatic region (δ 120-160 ppm) to confirm the isomeric identity.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present and can offer clues to the substitution pattern through the "fingerprint" region.
Expected IR Spectral Data:
| Vibrational Mode | Ortho-Isomer (Predicted Wavenumber, cm⁻¹) | Para-Isomer (Predicted Wavenumber, cm⁻¹) | Key Differentiators |
| C=O Stretch (Aldehyde) | ~1690-1705 | ~1695-1710 | The ortho C=O stretch may be at a slightly lower frequency due to potential intramolecular interactions. |
| C-H Stretch (Aldehyde) | ~2720 and ~2820 | ~2720 and ~2820 | The characteristic Fermi doublet for the aldehyde C-H stretch is expected for both isomers.[1] |
| C-H Out-of-Plane Bending | ~750-790 | ~810-840 | This is a key diagnostic region. Ortho-disubstituted benzenes typically show a strong absorption band in the 750-790 cm⁻¹ range, while para-disubstituted benzenes exhibit a strong band at a higher frequency. |
Trustworthiness of the Method: The out-of-plane C-H bending vibrations are highly reliable for distinguishing substitution patterns on a benzene ring. This region provides a self-validating system when combined with the other spectral data.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Liquid/Oil Samples: A thin film can be prepared between two salt (NaCl or KBr) plates.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the key functional group absorptions and pay close attention to the C-H out-of-plane bending region (below 900 cm⁻¹) to determine the substitution pattern.
Mass Spectrometry (MS): Fragmentation Fingerprints
While both isomers have the same molecular weight, their fragmentation patterns in mass spectrometry can differ, although these differences may be more subtle than in NMR or IR.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): Both isomers will show a molecular ion peak at m/z = 203.13, corresponding to the molecular formula C₁₃H₁₇NO.
-
Key Fragmentation Pathways:
-
Loss of the piperidine ring: A common fragmentation pathway for piperidine-containing compounds involves cleavage of the bond between the methylene group and the piperidine nitrogen.
-
Formation of a tropylium-like ion: Benzylic cleavage is also common.
-
Ortho-Effect: The ortho-isomer may exhibit unique fragmentation pathways due to the proximity of the aldehyde and piperidin-1-ylmethyl groups. This "ortho-effect" can lead to characteristic fragment ions not observed in the para-isomer. For example, interactions between the two substituents could facilitate specific rearrangements or eliminations.
-
Diagram of Key Fragmentation
Sources
A Comparative Guide to the In Vitro Anticancer Activity of Benzaldehyde Derivatives Incorporating N-Heterocyclic Moieties
Prepared by a Senior Application Scientist
This guide provides a comparative analysis of the in vitro anticancer activity of benzaldehyde derivatives that feature a piperidine or structurally similar N-heterocyclic moiety. While direct and extensive research on the specific 2-(Piperidin-1-ylmethyl)benzaldehyde scaffold is emerging, this document synthesizes findings from closely related chemical series to offer valuable insights for researchers, scientists, and drug development professionals. We will explore the cytotoxic effects of these compounds against various cancer cell lines, delve into their potential mechanisms of action, and provide robust, field-tested protocols for their evaluation.
The piperidine ring is a highly privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties like solubility, metabolic stability, and target binding affinity.[1] When combined with a reactive benzaldehyde core, this chemical motif presents a promising foundation for the development of novel anticancer agents.
Comparative Analysis of Anticancer Activity
The cytotoxic potential of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the performance of several derivative series that, while not exact matches to the this compound core, share key structural similarities, such as a piperidinyl or benzimidazole group, and have been evaluated against common cancer cell lines.
| Compound Series/Derivative | Core Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole Derivative 1d | 6-chloro-1H-benzimidazole | Multiple (Breast, Lung, etc.) | 1.84 - 10.28 | [2] |
| Benzimidazole Derivative 2d | 6-nitro-1H-benzimidazole | Multiple (Breast, Lung, etc.) | 1.84 - 10.28 | [2] |
| Benzimidazole Derivative 3s | 6-chloro-1H-benzimidazole | Multiple (Breast, Lung, etc.) | 1.84 - 10.28 | [2] |
| Benzimidazole Derivative 4b | 6-nitro-1H-benzimidazole | Multiple (Breast, Lung, etc.) | 1.84 - 10.28 | [2] |
| Benzimidazole Derivative 4k | 6-nitro-1H-benzimidazole | Multiple (Breast, Lung, etc.) | 1.84 - 10.28 | [2] |
| Benzoxazole Derivative 5a | Piperidinyl-benzoxazole | VEGFR-2 / c-Met (Enzymatic) | 0.145 / 0.181 | [3] |
| Benzoxazole Derivative 5g | Piperidinyl-benzoxazole | VEGFR-2 / c-Met (Enzymatic) | 0.970 / 1.885 | [3] |
| Naphthyl Fused Benzimidazolequinone | Benzimidazolequinone | HeLa (Cervical), DU145 (Prostate) | < 1.0 | [4] |
Expert Insights: The data reveals that heterocyclic systems incorporating elements of the target scaffold exhibit potent anticancer activity. For instance, N-substituted benzimidazole derivatives show strong cytotoxicity with IC50 values in the low micromolar range against a panel of five different cancer cell lines.[2] Similarly, piperidinyl-based benzoxazole derivatives demonstrate powerful enzymatic inhibition of VEGFR-2 and c-Met, two receptor tyrosine kinases crucial for tumor angiogenesis and metastasis.[3] The high specificity of a naphthyl fused benzimidazolequinone for cervical and prostate cancer cells over normal cells highlights the potential for developing targeted therapies with reduced side effects.[4]
Potential Mechanisms of Action
The anticancer effect of these derivatives is often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and programmed cell death (apoptosis).
Inhibition of Receptor Tyrosine Kinases (RTKs)
A promising strategy in anticancer drug design is the dual inhibition of key RTKs.[3] Compounds containing a piperidinyl-benzoxazole core have been specifically designed to target the ATP-binding pockets of both VEGFR-2 and c-Met kinases.[3] By blocking these pathways, the compounds can simultaneously inhibit tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.
Induction of Apoptosis via the Intrinsic Pathway
Many cytotoxic agents, including derivatives of nitrobenzaldehyde, trigger apoptosis.[5] This is a regulated process of cell suicide that is essential for eliminating damaged or cancerous cells.[6] The intrinsic, or mitochondrial, pathway is a common mechanism initiated by cellular stresses like DNA damage or treatment with cytotoxic drugs.[7][8][9]
This pathway is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak cause the release of cytochrome c from the mitochondria.[7] In the cytoplasm, cytochrome c associates with Apaf-1 and procaspase-9 to form a multi-protein complex known as the apoptosome.[7] This complex activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[9]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of in vitro cytotoxicity data, standardized and well-validated protocols are essential. The MTT assay is a colorimetric assay that reliably measures cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Workflow for MTT Cytotoxicity Assay
The following diagram illustrates the standard workflow for assessing the effect of a test compound on cancer cell viability.
Detailed Step-by-Step MTT Protocol
This protocol is a robust starting point for assessing cytotoxicity in adherent cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Prepare a cell suspension at a density of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well flat-bottom plate.[11] Include wells for "cells only" (positive control) and "media only" (blank).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10][12]
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or fresh medium for control wells).
-
Return the plate to the incubator for a predetermined exposure time (typically 48 or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of approximately 0.5 mg/mL.[12][13]
-
Incubate the plate for 2 to 4 hours at 37°C.[12][13] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the crystals.[10][11]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan, resulting in a homogenous purple solution.[11]
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 570 and 590 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank absorbance. Plot the viability against compound concentration to determine the IC50 value.
-
Conclusion and Future Perspectives
The available evidence from structurally related compounds strongly suggests that the this compound scaffold is a highly promising starting point for the development of novel anticancer agents. The incorporation of a piperidine moiety is a well-established strategy for improving the pharmacological profile of drug candidates.[1] The demonstrated activity of related benzimidazole and benzoxazole derivatives against various cancer cell lines, coupled with their ability to target key oncogenic pathways like RTK signaling and apoptosis, provides a solid rationale for the synthesis and in vitro evaluation of this specific chemical series. Future work should focus on synthesizing a library of these derivatives and screening them against a diverse panel of cancer cell lines to establish structure-activity relationships and identify lead compounds for further preclinical development.
References
-
Synthesis, Characterization and Anticancer evaluation of 2-(Naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[3][14][15]oxadiazol-2-ylmethyl]-1H-benzimidazole. ResearchGate. Available from: [Link]
-
Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[3][14][15]oxadiazol-2-ylmethyl]-1H-benzimidazole. Springer. Available from: [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available from: [Link]
-
Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Available from: [Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]
-
N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. National Center for Biotechnology Information (PMC). Available from: [Link]
-
MTT (Assay protocol). Protocols.io. Available from: [Link]
-
Apoptosis: the intrinsic pathway (Chapter 31). Cambridge University Press. Available from: [Link]
-
Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki. Available from: [Link]
-
Cell Viability Assays. National Center for Biotechnology Information (NCBI) Bookshelf. Available from: [Link]
-
Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Synthesis and toxicity towards normal and cancer cell lines of benzimidazolequinones containing fused aromatic rings and 2-aromatic ring substituents. University of Galway Research Repository. Available from: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]
-
Intrinsic apoptosis pathway. YouTube. Available from: [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Royal Society of Chemistry Publishing. Available from: [Link]
-
Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. National Center for Biotechnology Information. Available from: [Link]
-
The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Intrinsic Apoptosis Pathway. Creative Diagnostics. Available from: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. research.universityofgalway.ie [research.universityofgalway.ie]
- 5. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis: the intrinsic pathway (Chapter 31) - Molecular Oncology [cambridge.org]
- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. clyte.tech [clyte.tech]
- 11. MTT (Assay protocol [protocols.io]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. atlantis-press.com [atlantis-press.com]
A Senior Application Scientist's Guide to the Catalytic Activity of Substituted Benzaldehyde-Derived Ligands
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical determinant of catalytic efficiency. Benzaldehyde and its derivatives offer a versatile platform for the synthesis of Schiff base ligands, whose catalytic activity can be finely tuned through the strategic placement of various substituents. This guide provides an in-depth comparison of the catalytic performance of differently substituted benzaldehyde-derived ligands, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Crucial Role of Substituents in Catalysis
The electronic and steric properties of substituents on the benzaldehyde ring of a Schiff base ligand profoundly influence the catalytic activity of its corresponding metal complex. These substituents can modulate the electron density at the metal center, affect the stability of catalytic intermediates, and dictate the steric accessibility of the substrate.
Electronic Effects:
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density on the metal center. This can enhance the metal's nucleophilicity, which is often beneficial in reactions involving oxidative addition.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and chloro (-Cl), decrease the electron density on the metal center. This can increase the metal's electrophilicity, favoring reactions that involve nucleophilic attack on a coordinated substrate.
Steric Effects:
-
The size and position (ortho, meta, or para) of a substituent can create steric hindrance around the metal center. This can influence substrate binding and product release, and in asymmetric catalysis, it can be a key factor in determining enantioselectivity.
This interplay of electronic and steric effects allows for the rational design of ligands to optimize catalytic performance for a specific transformation.
Comparative Catalytic Performance: A Data-Driven Analysis
To illustrate the impact of substituents, we will examine two common and important catalytic reactions: the oxidation of benzyl alcohol and the Suzuki-Miyaura cross-coupling reaction.
Catalytic Oxidation of Benzyl Alcohol
The selective oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis. The following data showcases the performance of various copper(II) Schiff base complexes in the oxidation of benzyl alcohol to benzaldehyde.
Table 1: Comparison of Catalytic Activity of Substituted Benzaldehyde-Derived Schiff Base-Cu(II) Complexes in Benzyl Alcohol Oxidation
| Entry | Substituent on Benzaldehyde | Position | Conversion (%) | Selectivity for Benzaldehyde (%) |
| 1 | -H | - | 60 | >99 |
| 2 | -Cl | para | 75 | >99 |
| 3 | -NO₂ | para | 85 | >99 |
| 4 | -OCH₃ | para | 52 | >99 |
| 5 | -CH₃ | para | 58 | >99 |
Reaction Conditions: Benzyl alcohol (1 mmol), Catalyst (0.01 mmol), H₂O₂ (2 mmol), Acetonitrile (5 mL), 80°C, 8 hours.
From the data in Table 1, a clear trend emerges. The presence of electron-withdrawing groups at the para position of the benzaldehyde ring (-Cl, -NO₂) leads to a significant increase in the conversion of benzyl alcohol compared to the unsubstituted ligand. Conversely, electron-donating groups (-OCH₃, -CH₃) result in lower conversions. This suggests that for this particular oxidation reaction, a more electrophilic copper center enhances the catalytic activity.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Mura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The following data compares the efficacy of various palladium(II) Schiff base complexes in the coupling of iodobenzene and phenylboronic acid.[1]
Table 2: Comparison of Catalytic Activity of Substituted Benzaldehyde-Derived Schiff Base-Pd(II) Complexes in Suzuki-Miyaura Coupling
| Entry | Substituent on Benzaldehyde | Position | Time (h) | Conversion (%) |
| 1 | -H | - | 12 | >90 |
| 2 | -F | para | 12 | >90 |
Reaction Conditions: Iodobenzene (1 mmol), Phenylboronic acid (0.2 mmol), Pd(II) Schiff base complex (1 mol%), Triethylamine (2.4 mmol), DMA (10 mL), 100°C, N₂ atmosphere.[1]
In this Suzuki-Miyaura coupling reaction, both the unsubstituted and the para-fluoro-substituted benzaldehyde-derived ligands demonstrated high catalytic activity, achieving over 90% conversion.[1] The fluoro substituent, being weakly electron-withdrawing, appears to have a minimal negative impact on the catalytic cycle, which typically involves oxidative addition and reductive elimination steps that are sensitive to the electronic environment of the palladium center.[2]
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of these findings, detailed experimental protocols for the synthesis of the Schiff base ligands and the subsequent evaluation of their catalytic activity are provided below.
Synthesis of Substituted Benzaldehyde-Derived Schiff Base Ligands
This protocol describes a general method for the synthesis of a Schiff base ligand from a substituted benzaldehyde and a primary amine.
Diagram 1: General Workflow for Schiff Base Ligand Synthesis
Caption: Workflow for the synthesis of substituted benzaldehyde-derived Schiff base ligands.
Step-by-Step Procedure:
-
Dissolution of Reactants: In a round-bottomed flask, dissolve one equivalent of the desired substituted benzaldehyde and one equivalent of the primary amine (e.g., aniline) in a minimal amount of absolute ethanol.[3]
-
Reaction: Reflux the ethanolic solution for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Crystallization: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base ligand will often crystallize out of the solution.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and then dry the purified ligand under vacuum.[3]
Synthesis of Metal-Schiff Base Complexes
This protocol outlines the general synthesis of a metal-Schiff base complex.
Step-by-Step Procedure:
-
Ligand Solution: Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., hot ethanol or DMF).[4]
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., palladium(II) acetate or copper(II) acetate) in the same solvent.[1]
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reaction: Reflux the resulting mixture for several hours (typically 3-5 hours).[1] The formation of the complex is often indicated by a color change and the precipitation of a solid.
-
Isolation and Purification: After cooling, collect the solid complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]
Protocol for Catalytic Activity Evaluation
This protocol provides a general framework for comparing the catalytic activity of different Schiff base-metal complexes in a given reaction.
Diagram 2: Workflow for Catalytic Performance Evaluation
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and antioxidant activity of Schiff base and its metal complexes with Fe(II), Mn(II), Zn(II), and Ru(II) ions: Catalytic activity of ruthenium(II) complex | European Journal of Chemistry [eurjchem.com]
- 4. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes [mdpi.com]
A Comparative Guide to the Structure-Activity Relationships of 2-(Piperidin-1-ylmethyl)benzaldehyde Analogs: An Inferential Analysis
Introduction
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with scaffold-based drug design representing a pivotal strategy. The 2-(Piperidin-1-ylmethyl)benzaldehyde scaffold, which incorporates a reactive benzaldehyde moiety and a versatile piperidine ring, presents a promising framework for the development of new pharmacologically active compounds. The piperidine ring is a privileged structure in drug discovery, appearing in a multitude of approved pharmaceutical agents, where it often contributes to desirable physicochemical properties and target interactions.[1] Similarly, benzaldehyde and its derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[2][3]
Despite the potential of this hybrid scaffold, a comprehensive review of the structure-activity relationship (SAR) studies specifically focused on this compound analogs is notably scarce in the current scientific literature. This guide, therefore, aims to provide an in-depth, inferential comparison of the potential SAR of these analogs. By drawing parallels from closely related and well-studied classes of piperidine and benzaldehyde derivatives, we will explore how structural modifications to this core scaffold might influence its biological activity across several key therapeutic areas: anticholinesterase, antimicrobial, and anticancer.
This analysis is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework to guide the rational design and future investigation of this promising class of compounds.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of the this compound scaffold can be systematically modulated by introducing various substituents at key positions on both the benzaldehyde and piperidine rings. The following sections will explore the inferred SAR based on data from analogous compounds.
Anticholinesterase Activity: Targeting Neurological Disorders
The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing Alzheimer's disease and other neurological conditions.[4] SAR studies of 1-benzylpiperidine derivatives, which share a structural resemblance to our target scaffold, provide valuable insights into the features that govern AChE inhibitory potency.[5][6]
Inferred SAR for Anticholinesterase Activity:
Based on studies of related 1-benzylpiperidine analogs, the following SAR trends can be hypothesized for this compound derivatives:
-
Benzaldehyde Ring Substituents: The introduction of substituents on the benzaldehyde ring is predicted to significantly impact AChE inhibitory activity. For instance, in related series, bulky moieties at the para-position of the aromatic ring have been shown to substantially increase potency.[5] Therefore, incorporating larger, lipophilic groups at the 4- or 5-position of the benzaldehyde ring of our scaffold could enhance binding to the active site of AChE. Methoxy groups, as seen in the potent inhibitor donepezil, are also favorable.[6]
-
Piperidine Ring Substituents: While the core piperidine is often crucial for activity, modifications can be explored. However, it is the basicity of the piperidine nitrogen that appears to be critical for potent AChE inhibition in related series, suggesting that N-alkylation or N-acylation of the piperidine ring in our scaffold would likely be detrimental.[5]
-
The Aldehyde Group: The aldehyde functionality at the 2-position of the benzaldehyde ring is a key feature. It can potentially interact with amino acid residues in the AChE active site through hydrogen bonding or covalent interactions (e.g., Schiff base formation). The reactivity and steric accessibility of this group will be influenced by the substitution pattern on the ring.
Table 1: Comparative Anticholinesterase Activity of Related Piperidine Derivatives
| Compound Class | Representative Structure | Key SAR Observations | IC₅₀ (AChE) | Reference |
| 1-Benzylpiperidine Derivatives | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Bulky para-substituent on the benzoyl ring dramatically increases activity. | 0.56 nM | [5] |
| Indanone-Piperidine Analogs | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Dimethoxy substitution on the indanone ring is crucial for high potency. | 5.7 nM | [6] |
| Piperidinone Derivatives | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | para-Nitro substitution on the benzylidene rings enhances activity. | 12.55 µM | [7] |
Hypothetical SAR for Anticholinesterase Activity of this compound Analogs
Caption: Inferred SAR for anticholinesterase activity.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.[8] Both piperidine and benzaldehyde derivatives have been reported to possess significant antimicrobial properties.[9][10]
Inferred SAR for Antimicrobial Activity:
By analyzing the SAR of related antimicrobial compounds, we can infer the following for this compound analogs:
-
Benzaldehyde Ring Substituents: The antimicrobial activity of benzaldehyde derivatives is highly dependent on the nature and position of substituents. Halogenation (e.g., chloro, bromo) and the presence of nitro or hydroxyl groups can dramatically enhance activity.[11] Therefore, introducing these functional groups onto the benzaldehyde ring of the target scaffold is a promising strategy to develop potent antimicrobial agents.
-
Piperidine Ring Substituents: Modifications to the piperidine ring can also modulate antimicrobial potency. For instance, the introduction of bulky substituents on the piperidine ring has been shown to influence the antifungal activity of some piperidine derivatives.[9]
Table 2: Comparative Antimicrobial Activity of Related Piperidine and Benzaldehyde Derivatives
| Compound Class | Representative Structure | Key SAR Observations | MIC (µg/mL) | Reference |
| Diamino-piperidine Derivatives | 3,5-diamino-piperidine analogs | Aminoglycoside mimetics that inhibit bacterial translation. | - | [8] |
| Substituted Salicylaldehydes | 5-Bromosalicylaldehyde | Halogenation significantly increases antimicrobial activity. | - | [11] |
| Benzyl Bromide Derivatives | 1,4-Bis(bromomethyl)benzene | Benzyl bromides showed strong antibacterial and antifungal properties. | - | [10] |
Hypothetical SAR for Antimicrobial Activity of this compound Analogs
Caption: Inferred SAR for antimicrobial activity.
Anticancer Activity: Targeting Cell Proliferation
Both piperidine and benzaldehyde scaffolds are present in numerous compounds with demonstrated anticancer activity.[3][12] They can induce apoptosis and inhibit cell proliferation through various mechanisms.[13][14]
Inferred SAR for Anticancer Activity:
Drawing from the SAR of related anticancer agents, the following trends can be postulated for this compound analogs:
-
Benzaldehyde Ring Substituents: The cytotoxic activity of benzaldehyde derivatives against cancer cell lines is highly influenced by the substitution pattern. For instance, benzyloxybenzaldehyde derivatives with methoxy or chloro substituents have shown significant activity.[13] Specifically, a methoxy group at the 3-position of the benzyloxy moiety was found to be potent.[13] This suggests that introducing electron-donating or electron-withdrawing groups at various positions on the benzaldehyde ring of our scaffold could be a viable strategy to enhance anticancer efficacy.
-
Piperidine Ring Substituents: The piperidine moiety can also be modified to optimize anticancer activity. The nature of the substituent on the piperidine nitrogen in related scaffolds plays a pivotal role in their cytotoxic effects.
Table 3: Comparative Anticancer Activity of Related Benzaldehyde and Piperidine Derivatives
| Compound Class | Representative Structure | Cancer Cell Line | Key SAR Observations | IC₅₀ | Reference |
| Benzyloxybenzaldehyde Derivatives | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | Methoxy group on the benzyloxy ring enhances activity. | 1-10 µM | [13] |
| Benzaldehyde Thiosemicarbazones | Varies | Various | Act by inhibiting ribonucleotide reductase and inducing apoptosis. | Varies | [14] |
| Piperidine-containing compounds | Piperine | Various | Regulates crucial signaling pathways like STAT-3, NF-κB, and PI3K/Akt. | Varies | [12] |
Hypothetical SAR for Anticancer Activity of this compound Analogs
Caption: A typical workflow for an AChE inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [15][16] Protocol:
-
Preparation of Inoculum:
-
Culture the test microorganisms (bacteria or fungi) in an appropriate broth medium overnight at 37°C (for bacteria) or 28°C (for fungi).
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Test Compounds:
-
Prepare serial twofold dilutions of the synthesized analogs in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism without test compound) and a negative control (broth medium only).
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
-
Anticancer Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [17][18] Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthesized analogs for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
While direct experimental data on the structure-activity relationships of this compound analogs is limited, this comparative guide provides a robust, inferential framework for guiding future research. By drawing parallels from structurally related compounds, we have hypothesized key SAR trends for anticholinesterase, antimicrobial, and anticancer activities. The benzaldehyde ring is a prime site for modification, with the introduction of bulky, lipophilic, or electron-withdrawing/donating groups likely to have a profound impact on biological activity. The integrity of the piperidine nitrogen's basicity appears crucial for anticholinesterase activity, while substitutions on the piperidine ring could be explored to fine-tune antimicrobial and anticancer properties.
The experimental protocols provided offer a starting point for the systematic evaluation of newly synthesized analogs. Future research should focus on the synthesis and biological screening of a focused library of this compound derivatives to validate these inferred SARs and to identify lead compounds for further optimization. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]
- 3. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. apec.org [apec.org]
- 16. woah.org [woah.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
Validating the Structure of 2-(Piperidin-1-ylmethyl)benzaldehyde Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. For compounds such as 2-(Piperidin-1-ylmethyl)benzaldehyde derivatives, which hold potential as versatile scaffolds in medicinal chemistry, unambiguous determination of their three-dimensional architecture is not merely a characterization step but a prerequisite for understanding their biological activity and structure-activity relationships (SAR).[1][2]
This guide provides a comprehensive comparison of the preeminent method for structural validation—single-crystal X-ray crystallography—with essential spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As a senior application scientist, my objective is to explain the causality behind experimental choices, offering a field-proven perspective on achieving irreproachable structural validation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the definitive technique for determining the atomic and molecular structure of a crystalline compound.[3][4] It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and stereochemistry.[5][6] This technique is foundational for confirming the synthesis of a new molecule and for providing the structural data needed for computational studies like molecular docking.[7]
The Underlying Principle
The technique is based on the principle of X-ray diffraction.[8] When a focused beam of X-rays strikes a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Because of the highly ordered arrangement of atoms in the crystal, the scattered waves interfere with each other constructively in specific directions, creating a unique diffraction pattern.[5] By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is ultimately determined.
Why X-ray Crystallography is Authoritative
-
Unambiguous 3D Structure: It provides a direct visualization of the molecule's conformation in the solid state.
-
Absolute Stereochemistry: For chiral molecules, it can determine the absolute configuration, which is critical for pharmacological activity.[6]
-
Intermolecular Interactions: It reveals how molecules pack together in the crystal lattice, providing insights into hydrogen bonding and other non-covalent interactions.[3]
Experimental Protocol: A Self-Validating Workflow
The process from a synthesized powder to a refined crystal structure is a multi-step workflow where each stage validates the next. The quality of the final structure is intrinsically linked to the quality of the crystal and the data collected.
The most significant challenge in X-ray crystallography is obtaining single crystals suitable for diffraction.[9] For this compound derivatives, which are often small organic molecules, several common crystallization methods can be employed. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form.
Common Crystallization Techniques:
-
Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is then loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Slow diffusion at the interface between the two layers can lead to crystal growth.
Causality Insight: The choice of solvent is critical. A good solvent will dissolve the compound sufficiently, but not so well that supersaturation cannot be achieved. Screening various solvents and temperatures is an empirical but necessary process. For benzaldehyde derivatives, solvents like methanol, ethanol, dichloromethane, or mixtures with water or hexane are common starting points.[7][10]
Once crystals have formed, a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is selected under a microscope. It is mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns at hundreds of different orientations.
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The structure is then "solved" using computational methods to generate an initial electron density map. This map is interpreted to build an initial model of the molecule. This model is then "refined" using least-squares algorithms to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed by metrics such as the R-factor.
Workflow for Single-Crystal X-ray Crystallography
Caption: A typical workflow for structure determination by single-crystal X-ray crystallography.
Orthogonal Validation: Spectroscopic Alternatives
While X-ray crystallography provides definitive solid-state data, it describes a single, perfect crystal which may not be representative of the bulk material. Furthermore, obtaining suitable crystals can be impossible. Therefore, spectroscopic methods that analyze the bulk sample in solution are essential for a comprehensive validation.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[11][12] It provides detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C).
-
Principle: NMR relies on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.
-
Information Gained:
-
¹H and ¹³C NMR: Identifies the different types of hydrogen and carbon atoms present and provides clues about their electronic environment.[13][14]
-
2D NMR (e.g., COSY, HSQC): Establishes connectivity, showing which atoms are bonded to each other.
-
2D NMR (e.g., NOESY): Reveals which atoms are close in space, even if they are not directly bonded, providing crucial conformational information in solution.[15]
-
-
Causality Insight: For a this compound derivative, ¹H NMR can confirm the presence of the piperidine, benzaldehyde, and methylene bridge protons, while coupling patterns can establish their connectivity. This confirms that the desired molecule has been formed, validating the synthetic route on a bulk scale.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides two key pieces of information.
-
Principle: The sample is ionized, and the resulting ions are accelerated into a magnetic or electric field. The path of the ions is dependent on their m/z ratio, which allows them to be separated and detected.
-
Information Gained:
-
Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, allowing for the unambiguous determination of its elemental formula.
-
Fragmentation Pattern: The molecule often breaks apart into characteristic fragment ions during the ionization process. This fragmentation pattern can serve as a fingerprint and help to confirm the structure of different parts of the molecule.[16][17] For example, cleavage of the bond between the methylene group and the piperidine ring would produce a characteristic fragment ion.
-
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked. X-ray crystallography, NMR, and MS are not mutually exclusive; they are complementary techniques that, when used together, provide a robust and irrefutable validation of a molecule's structure.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Precise 3D structure, bond lengths/angles, absolute stereochemistry | Atomic connectivity, solution-state conformation | Molecular formula, structural fragments |
| Sample State | Solid (single crystal) | Solution | Solid or Solution |
| Sample Amount | Micrograms (one crystal) | Milligrams (bulk sample) | Nanograms to micrograms |
| Key Advantage | Unambiguous and definitive 3D structural data[4][6] | Provides data on the bulk sample in a biologically relevant state (solution) | Extremely high sensitivity and accurate mass determination |
| Primary Challenge | Growing a high-quality single crystal[9] | Resolution of complex spectra, sensitivity can be an issue | Provides limited information on stereochemistry or 3D arrangement |
| Destructive? | No (crystal can be recovered) | No (sample can be recovered) | Yes |
Decision-Making Workflow for Structural Validation
Caption: A logical workflow for the comprehensive structural validation of a new compound.
Conclusion
For this compound derivatives, as with any novel compound intended for high-value applications like drug development, structural validation must be beyond reproach. While NMR and Mass Spectrometry are indispensable for confirming the molecular formula and connectivity of the bulk material, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional structure. It provides the highest level of structural detail, resolving any ambiguity in stereochemistry and conformation. A synergistic approach, using NMR and MS to confirm the identity of the bulk sample and X-ray crystallography to define its exact atomic architecture, constitutes the most rigorous and scientifically sound method for structural validation.
References
-
Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. (2025). ResearchGate. [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]
-
Schematic representation of the structures of benzaldehyde (Benz), cinnamaldehyde (Cinn), their thiosemicarbazone derivatives BeTS, and CiTS, and their di-methylated variants BeTS-dm, and CiTS-dm. ResearchGate. [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
-
Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). (2021). MDPI. [Link]
-
Qualitative Tests, Structure and Uses of Benzaldehyde, Vanillin, Cinnamaldehyde. Vedantu. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]
-
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2024). MDPI. [Link]
-
How cryo-electron microscopy and X-ray crystallography complement each other. National Institutes of Health (NIH). [Link]
-
IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2021). ResearchGate. [Link]
-
Benzaldehyde derivatives with investigated inhibition profile 2.... ResearchGate. [Link]
-
Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI. [Link]
-
Crystal Structure of 1-(Propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde. Sci-Hub. [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). University of Pisa. [Link]
-
Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. (2024). PubMed. [Link]
-
Crystallographic Structure Elucidation. Northwestern University. [Link]
-
Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. ResearchGate. [Link]
-
C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.... Doc Brown's Chemistry. [Link]
-
Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (2024). MDPI. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. [Link]
-
Mass spectrum (A) and parallel measurement (B) results of benzaldehyde.... ResearchGate. [Link]
-
X-Ray Diffraction Basics. Iowa State University. [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2023). MDPI. [Link]
-
X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH). [Link]
-
Benzaldehyde, 2-methyl-. NIST WebBook. [Link]
Sources
- 1. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. rigaku.com [rigaku.com]
- 7. mdpi.com [mdpi.com]
- 8. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 12. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 13. rsc.org [rsc.org]
- 14. 2-Methylbenzaldehyde(529-20-4) 1H NMR [m.chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Head-to-Head Comparison of Synthetic Routes to Substituted Piperidinyl Benzaldehydes: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The substituted piperidinyl benzaldehyde motif is a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of therapeutic agents. Its prevalence is a testament to the piperidine ring's ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the benzaldehyde functional group serves as a versatile handle for further molecular elaboration. The efficient and scalable synthesis of these building blocks is therefore a critical endeavor in the drug discovery and development pipeline.
This guide provides an in-depth, head-to-head comparison of the most prominent synthetic strategies for accessing substituted piperidinyl benzaldehydes. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each route, offering field-proven insights into the rationale behind experimental choices. This analysis is designed to empower researchers to select the optimal synthetic path based on their specific needs, considering factors such as substrate scope, reaction efficiency, cost, and scalability.
I. Nucleophilic Aromatic Substitution (SNAr): The Direct and Cost-Effective Approach
The Nucleophilic Aromatic Substitution (SNAr) reaction represents one of the most direct and atom-economical methods for forging the C-N bond between a piperidine and a benzaldehyde ring. This reaction is predicated on the presence of a potent electron-withdrawing group (EWG) positioned ortho or para to a suitable leaving group on the benzaldehyde ring, which activates the aromatic system towards nucleophilic attack.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic piperidine attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the EWG, which is crucial for stabilizing this intermediate. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the desired N-aryl piperidine.
Caption: SNAr reaction pathway.
Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)benzaldehyde
This protocol details the synthesis of 4-(piperidin-1-yl)benzaldehyde from 4-fluorobenzaldehyde and piperidine.
Materials:
-
4-Fluorobenzaldehyde
-
Piperidine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Aliquat 336 (phase-transfer catalyst)
-
Methanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzaldehyde (0.200 mol), piperidine (0.300 mol), and anhydrous potassium carbonate (40.0 g) in DMF (300 mL).
-
Add a catalytic amount of Aliquat 336 to the mixture.
-
Heat the reaction mixture to 100 °C and reflux for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the DMF.
-
Pour the resulting residue into ice water and allow it to stand overnight to precipitate the product.
-
Filter the solid product, wash with water, and recrystallize from methanol to afford pure 4-(piperidin-1-yl)benzaldehyde.
Expected Yield: ~98%[1]
II. Palladium-Catalyzed Buchwald-Hartwig Amination: Versatility and Milder Conditions
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a highly versatile and efficient method that operates under significantly milder conditions than classical methods.[1] This palladium-catalyzed cross-coupling reaction is particularly advantageous when the aryl halide is not sufficiently activated for SNAr.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a series of organometallic transformations. It begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the piperidine and deprotonation by a base generates a palladium-amido complex. The final and crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is critical for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 4-Halobenzaldehydes
This protocol provides a general framework for the coupling of piperidine with 4-halobenzaldehydes.
Materials:
-
4-Halobenzaldehyde (e.g., 4-bromobenzaldehyde or 4-chlorobenzaldehyde)
-
Piperidine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed NHC-Pd complex)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (1-2 mol%) and the phosphine ligand.
-
Add the 4-halobenzaldehyde (1.0 equiv), piperidine (1.2 equiv), and the base (1.4 equiv).
-
Add the anhydrous, deoxygenated solvent.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
III. Copper-Catalyzed Ullmann Condensation: A Classical Approach with Modern Refinements
The Ullmann condensation is a classical method for C-N bond formation that predates modern palladium-catalyzed reactions.[2] While traditional Ullmann conditions often require harsh reaction temperatures and stoichiometric amounts of copper, modern protocols have introduced the use of ligands to facilitate the reaction under milder conditions.
Mechanistic Rationale
The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to involve a copper-catalyzed cycle. A plausible pathway involves the formation of a copper(I)-piperidide complex, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the N-aryl piperidine and regenerates the active Cu(I) catalyst. Ligands, such as diamines or amino acids, are believed to stabilize the copper species and facilitate the key steps in the catalytic cycle.
Caption: A plausible catalytic cycle for the Ullmann condensation.
Experimental Protocol: Ligand-Assisted Ullmann Coupling of 4-Bromobenzaldehyde
This protocol describes a modern, ligand-assisted Ullmann condensation.
Materials:
-
4-Bromobenzaldehyde
-
Piperidine
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
To a reaction vial, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv).
-
Add the 4-bromobenzaldehyde (1.0 equiv) and piperidine (1.2 equiv).
-
Add the anhydrous solvent.
-
Seal the vial and heat the reaction mixture to 100-140 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
IV. Reductive Amination: A Versatile and Convergent Strategy
Reductive amination is a powerful and highly versatile method for the synthesis of amines.[3] In the context of piperidinyl benzaldehydes, it can be employed in a one-pot fashion, where the aldehyde and piperidine are condensed to form an iminium ion intermediate, which is then reduced in situ to the desired product.
Mechanistic Rationale
The reaction proceeds through the initial formation of a hemiaminal by the nucleophilic attack of the piperidine on the carbonyl carbon of the benzaldehyde. Under mildly acidic conditions, the hemiaminal dehydrates to form an iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), then reduces the iminium ion to the final tertiary amine product.[4] The choice of a mild reducing agent is crucial to avoid the reduction of the starting aldehyde.
Caption: The two-stage process of reductive amination.
Experimental Protocol: One-Pot Reductive Amination of Benzaldehyde with Piperidine
This protocol outlines a one-pot procedure using sodium triacetoxyborohydride.
Materials:
-
Benzaldehyde
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a round-bottom flask, add the benzaldehyde (1.0 equiv) and piperidine (1.1 equiv) in DCM or DCE.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to control the effervescence.
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
V. Head-to-Head Comparison of Synthetic Routes
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation | Reductive Amination |
| Substrate Scope | Limited to activated aryl halides (strong EWG required). | Broad; tolerates a wide range of functional groups and unactivated aryl halides. | Broad, but can be sensitive to sterically hindered substrates. | Very broad; applicable to a wide range of aldehydes and ketones. |
| Reaction Conditions | Often requires elevated temperatures and polar aprotic solvents. | Mild to moderate temperatures (80-110 °C). | Traditionally harsh (high temperatures), but modern protocols are milder. | Generally mild (room temperature). |
| Catalyst | Typically catalyst-free. | Palladium-based (precious metal). | Copper-based (less expensive than palladium). | Often catalyst-free, or uses a mild acid catalyst. |
| Cost | Low (no metal catalyst). | High (palladium catalyst and phosphine ligands). | Moderate (copper catalyst is cheaper, but ligands can be costly). | Low (common reagents). |
| Scalability | Generally scalable and used in industrial processes. | Can be challenging to scale due to catalyst cost and removal. | Scalable, particularly with modern, more active catalysts. | Highly scalable and widely used in industry. |
| Green Chemistry | High atom economy, but often uses high-boiling point solvents. | Use of a precious metal catalyst is a drawback. | Copper is more abundant and less toxic than palladium. | Often uses benign reagents and can be run in greener solvents. |
VI. Conclusion and Future Perspectives
The synthesis of substituted piperidinyl benzaldehydes can be approached through several robust and well-established methodologies. The choice of the optimal route is a multifactorial decision that hinges on the specific substitution pattern of the target molecule, the availability and cost of starting materials, the desired scale of the synthesis, and considerations of process safety and environmental impact.
-
Nucleophilic Aromatic Substitution (SNAr) remains the method of choice for activated aryl halides due to its simplicity, low cost, and high efficiency.
-
Buchwald-Hartwig amination offers unparalleled versatility and is the go-to method for unactivated and complex aryl halides, despite the higher cost associated with the palladium catalyst and ligands.
-
Ullmann condensation , with its modern ligand-assisted protocols, provides a cost-effective alternative to palladium-catalyzed methods, particularly for large-scale production where catalyst cost is a significant driver.
-
Reductive amination stands out for its operational simplicity, mild reaction conditions, and broad applicability, making it an excellent choice for a convergent synthesis.
Future developments in this field will likely focus on further enhancing the sustainability of these processes. This includes the development of more active and recyclable catalysts for the Buchwald-Hartwig and Ullmann reactions, the use of greener solvents and reagents, and the application of flow chemistry to improve efficiency and safety. As the demand for novel therapeutics containing the piperidinyl benzaldehyde scaffold continues to grow, so too will the need for innovative and sustainable synthetic solutions.
VII. References
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
PubMed. (2014). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
ResearchGate. (2009). An Inexpensive and Efficient Copper Catalyst for N-Arylation of Amines, Amides and Nitrogen-Containing Heterocycles. Retrieved from [Link]
-
ResearchGate. (2010). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ACS Publications. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks. Retrieved from [Link]
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
RSC Publishing. (2013). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Retrieved from [Link]
-
RSC Publishing. (2023). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Boston University. (2011). Reductive Amination Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2020). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from [Link]
-
ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Microwave Chemistry: Unsymmetric Sulfonamides, Pd-Catalyzed Amination, Suzuki-Couplings with Organotrifluoroborates, 1-Alkyl-4-Imidazolecarboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mechanism of the Modified Ullmann Reaction. Retrieved from [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
PubMed. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Retrieved from [Link]
-
ResearchGate. (2001). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Search Results. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]
-
MIT Open Access Articles. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Retrieved from [Link]
Sources
A Comparative Analysis of the Antifungal Efficacy of Benzaldehyde Mannich Bases Against Standard Agents
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, has created an urgent need for novel antifungal therapeutics. In this guide, we delve into a promising class of synthetic compounds: 2-(piperidin-1-ylmethyl)benzaldehyde derivatives and related Mannich bases. These molecules are of significant interest due to the established biological activities of their core components—benzaldehyde and piperidine moieties. Benzaldehyde and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] The incorporation of a piperidine ring, a common scaffold in medicinal chemistry, can enhance lipophilicity and modulate pharmacological activity.[3][4][5][6][7]
This guide provides a comparative overview of the antifungal performance of these benzaldehyde derivatives against established clinical standards. We will examine supporting experimental data, detail the methodologies used for evaluation, and discuss the potential mechanisms underpinning their fungicidal or fungistatic action.
The Chemical Scaffolds: Test Compounds vs. Standards
The core structure of the compounds under investigation is typically derived from a Mannich reaction, a three-component condensation involving an aldehyde (benzaldehyde), a secondary amine (piperidine), and a compound with an active hydrogen.[8][9][10] This reaction yields a β-amino-ketone known as a Mannich base. Variations in the substitution on the benzaldehyde ring or the active hydrogen-containing molecule allow for the synthesis of a diverse library of derivatives for screening.
For a clear comparison, their performance is benchmarked against widely used antifungal drugs, which serve as the gold standard in clinical practice. These include agents like Fluconazole, an azole that inhibits ergosterol synthesis, and Amphotericin B, a polyene that binds to ergosterol, disrupting fungal cell membrane integrity.[11][12][13][14][15]
Comparative Antifungal Activity: A Data-Driven Assessment
The primary metric for evaluating antifungal efficacy in vitro is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.[16] The following table summarizes the MIC values for a series of synthesized benzimidazole Mannich base derivatives—structurally related to our topic of interest—against pathogenic fungal strains, juxtaposed with the performance of the standard drug, Fluconazole.
| Compound ID | Fungal Strain | Test Compound MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) |
| 5E(a) | Candida albicans | 32 | Fluconazole | 1 |
| 5E(a) | Aspergillus niger | 64 | Fluconazole | 2 |
| 5E(b) | Candida albicans | >16 | Fluconazole | 1 |
| 5E(b) | Aspergillus niger | >32 | Fluconazole | 2 |
| 5F(a) | Candida albicans | 128 | Fluconazole | 1 |
| 5F(a) | Aspergillus niger | 64 | Fluconazole | 2 |
| 5F(b) | Candida albicans | >128 | Fluconazole | 1 |
| 5F(b) | Aspergillus niger | >64 | Fluconazole | 2 |
Data synthesized from a study on N-Mannich bases of 2-substituted benzimidazole derivatives.[9]
From this dataset, it is evident that while the synthesized Mannich bases exhibit antifungal activity, their potency is considerably lower than the standard azole, Fluconazole, against these specific strains. For instance, compound 5E(a) required a concentration of 32 µg/mL to inhibit C. albicans, whereas Fluconazole achieved the same effect at just 1 µg/mL.[9] This highlights the critical importance of lead optimization in drug discovery to enhance the potency of novel scaffolds.
Mechanistic Insights: How Do They Work?
While the exact mechanisms for many novel compounds are still under investigation, we can infer potential pathways based on their structural components.
-
Disruption of Cellular Antioxidation : Studies on benzaldehyde derivatives suggest they can interfere with the fungus's ability to manage oxidative stress by targeting components like superoxide dismutases and glutathione reductase.[17] This disruption leads to an accumulation of reactive oxygen species (ROS), causing cellular damage and inhibiting growth.[17]
-
Membrane Permeability Alteration : The presence of the lipophilic piperidine moiety may facilitate the compound's interaction with and insertion into the fungal cell membrane.[3] This can alter membrane fluidity and permeability, leading to leakage of essential cellular contents and ultimately, cell death.[3]
The diagram below illustrates a hypothesized mechanism of action centered on membrane disruption.
Caption: Hypothesized mechanism involving membrane interaction and disruption.
Key Experimental Protocol: Broth Microdilution for MIC Determination
Reproducible and standardized data is the bedrock of comparative analysis. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[16][18][19]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts) for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.
-
Further dilute this suspension in a standardized test medium (e.g., RPMI-1640) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[18]
-
-
Drug Dilution in Microtiter Plate:
-
Use a sterile 96-well microtiter plate.
-
Dispense 100 µL of the test medium into all wells.
-
Create a stock solution of the test compound (e.g., this compound derivative) and the standard drug (e.g., Fluconazole) in a suitable solvent like DMSO.
-
Add a defined volume of the stock solution to the first column of wells and perform a two-fold serial dilution across the plate by transferring 100 µL from one column to the next.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well, bringing the total volume to 200 µL.
-
Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).
-
Cover the plate and incubate at 35°C for 24-48 hours.[18]
-
-
MIC Determination:
-
After incubation, read the plate visually or with a spectrophotometric plate reader.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction for azoles against yeasts) compared to the drug-free growth control well.[18]
-
The following workflow diagram visualizes the broth microdilution process.
Caption: Standard workflow for MIC determination via broth microdilution.
Conclusion and Future Directions
This guide demonstrates that while this compound derivatives and related Mannich bases possess demonstrable antifungal activity, significant structural optimization is required to approach the potency of current clinical standards like Fluconazole. The versatility of the Mannich reaction allows for the creation of large compound libraries, which, when combined with high-throughput screening, could identify derivatives with substantially improved efficacy.
Future research must focus on establishing a clear structure-activity relationship (SAR) to guide the rational design of more potent analogues. Furthermore, promising candidates must be subjected to rigorous toxicological screening (e.g., brine shrimp lethality assay) and subsequent in vivo testing to evaluate their therapeutic potential in a biological system.[9] Elucidating their precise mechanism of action will be crucial for understanding their spectrum of activity and potential for synergistic combination therapies with existing antifungal agents.[17]
References
-
A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization and Antifungal Studies of Novel Substituted Benzaldehyde Derivatives of 2-Amino-6-ferrocenyl-4-phenylpyrimidine. (2024, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors. (2023, November 30). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Synthesis and antifungal activity of 1-alkyl/H-2[4-(alkyl/ aryl-piperazin-1-yl)-methyl]-benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. (2024, July 29). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. (2023, November 9). MDPI. Retrieved January 22, 2026, from [Link]
-
Antifungal Agents. (2023, July 6). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Antifungal Activity of Morpholine and Piperidine Based Surfactants. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Benzaldehyde Derivatives from Sarcodontia crocea. (2007). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. (2013, December 11). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022, November 30). MDPI. Retrieved January 22, 2026, from [Link]
-
Biological evaluation of aminobenzylated mannich bases of P- fluoro benzaldehyde. (2024, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
EUCAST Home. (n.d.). The European Committee on Antimicrobial Susceptibility Testing. Retrieved January 22, 2026, from [Link]
-
Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. (2025, March 19). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. (2024, August 7). PubMed. Retrieved January 22, 2026, from [Link]
-
Antifungal Agents. (2018, September 12). ACCP. Retrieved January 22, 2026, from [Link]
-
Synthetic applications of biologically important Mannich bases: An updated review. (n.d.). ScienceDirect. Retrieved January 22, 2026, from [Link]
-
Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Evaluation of benzimidazole derivatives by using aldehydes. (2024, August 10). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). Frontiers. Retrieved January 22, 2026, from [Link]
-
Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. (2011, May 31). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. (2022, April 24). YouTube. Retrieved January 22, 2026, from [Link]
-
Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. (2019, April 10). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians. (2019). Oxford Academic. Retrieved January 22, 2026, from [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Antifungal Susceptibility. (n.d.). MI - Microbiology. Retrieved January 22, 2026, from [Link]
Sources
- 1. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oarjbp.com [oarjbp.com]
- 11. researchgate.net [researchgate.net]
- 12. COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. hps.com.au [hps.com.au]
- 15. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Piperidin-1-ylmethyl)benzaldehyde
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-(Piperidin-1-ylmethyl)benzaldehyde. As a research chemical, its specific safety and disposal data may not be readily available. Therefore, this document synthesizes information from the known hazards of its constituent functional groups—benzaldehyde and piperidine—to establish a robust and scientifically-grounded disposal protocol. This approach ensures that researchers, scientists, and drug development professionals can manage this substance with the highest degree of safety and environmental responsibility.
Synthesized Hazard Profile: A Precautionary Approach
Given the absence of a dedicated Safety Data Sheet (SDS) for this compound, a conservative hazard assessment is derived from its structural components. The molecule incorporates an aldehyde functional group, known for its reactivity and irritation potential, and a piperidine moiety, a cyclic secondary amine with significant toxicity and corrosivity.
The logical synthesis of these hazards dictates that this compound should be handled as a substance that is, at a minimum:
-
Combustible.
-
A cause of serious skin, eye, and respiratory irritation.[1][4]
-
Potentially corrosive or capable of causing skin burns.[2][3]
-
A suspected reproductive toxin.
-
Toxic to aquatic life with long-lasting effects.
The following table summarizes the hazards of the parent structures, which inform the handling and disposal protocols for the target compound.
| Hazard Classification | Benzaldehyde | Piperidine | Inferred for this compound |
| Acute Toxicity | Harmful if inhaled (Category 4).[1] | Fatal if inhaled (Category 1); Toxic in contact with skin (Category 3); Harmful if swallowed (Category 4).[2][3] | Handle as acutely toxic via all routes of exposure. |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2). | Causes severe skin burns and eye damage (Category 1).[2][3] | Assume potential for severe skin irritation or burns. |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2A).[1] | Causes severe eye damage.[3] | Assume potential for serious eye damage. |
| Flammability | Combustible liquid (Category 4). | Highly flammable liquid and vapor (Category 2).[2][3] | Handle as a combustible liquid. |
| Reproductive Toxicity | May damage fertility or the unborn child (Category 1B). | Not classified. | Handle as a potential reproductive toxin. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects (Category 2). | Not classified as a PBT or vPvB.[2] | Assume toxic to aquatic life; prevent environmental release. |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Based on the synthesized hazard profile, a stringent PPE protocol is mandatory. The causality is clear: the potential for severe skin and eye damage, coupled with high acute toxicity, requires a comprehensive barrier.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.
-
Eye Protection: Use tightly fitting safety goggles or a full-face shield.[5][6]
-
Skin and Body Protection: A chemically resistant lab coat is required. For larger quantities or in case of a spill, an apron or full-body suit may be necessary.[6]
-
Respiratory Protection: All handling of this substance, especially if it is a powder or volatile liquid, must be conducted in a certified chemical fume hood to prevent inhalation.[3]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a requirement for laboratory safety and environmental compliance. The following workflow provides a self-validating system for its management from point of generation to final disposal.
Step 1: Waste Characterization and Segregation
This compound must be treated as hazardous chemical waste. Due to its composite nature, it is incompatible with a range of chemicals.
-
Do NOT mix with strong oxidizing agents (reacts with the aldehyde group).
-
Do NOT mix with strong acids (reacts with the basic piperidine nitrogen).
-
Do NOT mix with other waste streams, particularly aqueous waste, unless specifically instructed by your institution's Environmental Health and Safety (EHS) office. Keep it in a dedicated, labeled container.[1]
Step 2: Containerization and Labeling
Proper containment is critical to prevent leaks and ensure safe handling by waste management personnel.
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container, preferably the original manufacturer's bottle or a designated poly or glass waste bottle.[7][8] The container must have a tightly sealing cap.[7][8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Corrosive," "Irritant").
Step 3: Accumulation and Storage
Waste must be stored safely in the laboratory before collection.
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
Ensure the storage area is away from heat sources, direct sunlight, and incompatible materials.[9][10]
-
Store the waste container within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
Step 4: Disposal of Empty Containers
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.[11]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste in your flammable liquid waste stream.[12]
-
Deface Label: Completely remove or deface the original label on the rinsed container to prevent misuse.[12]
-
Dispose of Container: Dispose of the decontaminated container according to your institution's guidelines for glass or plastic recycling/disposal.[7]
Spill Management Protocol
In the event of a spill, a prepared response is essential to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Contain the Spill: For liquid spills, use a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite to contain the material.[1] Do not use combustible materials like paper towels as the primary absorbent.[11]
-
Collect and Dispose: Carefully collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for handling and disposing of this compound waste.
References
-
Indenta Chemicals. (n.d.). Material Safety Data Sheet: Benzaldehyde. [Link]
-
Sciencelab.com. (2005). Material Safety Data Sheet: Benzaldehyde MSDS. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]
-
Penta chemicals. (2024). Safety Data Sheet: Piperidine. [Link]
-
Techno PharmChem. (n.d.). BENZALDEHYDE MATERIAL SAFETY DATA SHEET. [Link]
-
Techno PharmChem. (n.d.). BENZALDEHYDE. [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. [Link]
-
Duke University Chemistry. (n.d.). Safety Manual. [Link]
-
University of Toronto Scarborough. (n.d.). UTSC Laboratory Health and Safety Manual: Chemical Handling and Storage Section 6. [Link]
-
Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. [Link]
-
Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]
-
Unknown. (n.d.). Laboratory Safety Manual. [Link]
-
Lab Manager. (n.d.). Handling and Storing Chemicals. [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]
Sources
- 1. indenta.com [indenta.com]
- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. home.miracosta.edu [home.miracosta.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. technopharmchem.com [technopharmchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. cams.ksu.edu.sa [cams.ksu.edu.sa]
- 10. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 11. technopharmchem.com [technopharmchem.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Piperidin-1-ylmethyl)benzaldehyde
This guide provides an in-depth operational and safety plan for handling 2-(Piperidin-1-ylmethyl)benzaldehyde (CAS No. 34595-26-1). As a preferred source for laboratory safety, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and trust for researchers in the field.
Hazard Profile & Risk Assessment
The piperidine component is the primary driver of the compound's hazard profile. SDSs for piperidine consistently classify it as highly flammable, corrosive, and acutely toxic via dermal contact and inhalation[1][2]. It is known to cause severe skin burns and irreversible eye damage[1]. The benzaldehyde group, while less acutely hazardous, is a known respiratory irritant[3]. Therefore, this compound must be handled as a substance with multiple, significant hazards.
| Hazard Class | Anticipated Risk based on Chemical Structure | Primary Source of Hazard |
| Acute Toxicity (Dermal/Inhalation) | High. Assumed to be toxic upon skin contact or inhalation of aerosols/vapors. | Piperidine Moiety[1][2] |
| Skin Corrosion/Irritation | High. Expected to be corrosive and cause severe skin burns. | Piperidine Moiety[1] |
| Serious Eye Damage/Irritation | High. Expected to cause irreversible eye damage. | Piperidine Moiety[4][5] |
| Respiratory Irritation | Moderate to High. Vapors or aerosols are likely to irritate the respiratory tract. | Benzaldehyde Moiety[3] |
| Flammability | Moderate. While the flammability of the final compound is unconfirmed, piperidine is highly flammable. Prudent to keep away from ignition sources. | Piperidine Moiety[1] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a critical control measure dictated by the compound's chemical properties. The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and finally PPE—must always be respected[6]. This compound mandates the use of engineering controls (i.e., a chemical fume hood) as the primary barrier. PPE serves as the essential final barrier.
Eye and Face Protection: The Non-Negotiable Barrier
Given the high probability of severe eye damage, robust eye and face protection is mandatory.
-
Minimum Requirement: Tightly sealed, splash-proof chemical safety goggles.
-
Recommended for High-Risk Operations: A full-face shield worn over chemical safety goggles is required when handling larger quantities (>50 mL) or during procedures with a high risk of splashing (e.g., heating, pressure reactions, or quenching). The causality is clear: piperidine derivatives can cause irreversible eye damage upon contact. A face shield protects the entire face from splashes that could bypass the seal of goggles.
Skin and Body Protection: An Impermeable Defense
The piperidine moiety's acute dermal toxicity and corrosivity demand an impermeable barrier.
-
Gloves: Standard nitrile gloves may not provide sufficient protection for prolonged contact. It is imperative to use heavy-duty, chemical-resistant gloves. Check glove manufacturer data for resistance to amines and aldehydes. Double-gloving is a strongly recommended practice to provide a backup barrier in case of an unobserved tear or degradation of the outer glove.
-
Lab Coat: A flame-retardant lab coat is essential. Ensure it is fully buttoned with sleeves rolled down to provide maximum coverage.
-
Additional Protection: For large-scale work, a chemical-resistant apron and arm sleeves should be worn over the lab coat.
Respiratory Protection: Safeguarding Against Inhalation
All handling of this compound must be performed within a certified chemical fume hood to minimize vapor inhalation.
-
Standard Operations: No respiratory protection is required if work is conducted properly within a functioning fume hood.
-
Emergency Situations (e.g., Large Spill): In the event of a significant spill outside of a fume hood, personnel must evacuate and the area should only be entered by trained emergency responders equipped with a self-contained breathing apparatus (SCBA)[2][4].
Caption: PPE Selection Workflow for Handling the Compound.
Operational & Disposal Plan: A Step-by-Step Guide
Receiving and Storage
-
Verification: Upon receipt, confirm the container's integrity. Do not handle a leaking or damaged container without appropriate PPE.
-
Storage: The compound is listed as a clear, yellow liquid or oil that should be stored under an inert gas (nitrogen or argon) at 2-8°C[7]. This is critical to prevent degradation through oxidation or reaction with atmospheric moisture. Store in a designated, ventilated, and locked cabinet away from heat sources and incompatible materials.
Handling and Use Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Equip: Don all required PPE as outlined in Section 2.
-
Aliquoting: Use a calibrated pipette or syringe to transfer the liquid. Avoid pouring directly from the main container to minimize the risk of spills.
-
Reaction Setup: All reactions should be conducted in appropriate glassware within the fume hood. Ensure any reaction that may generate pressure is properly vented.
-
Post-Use: Tightly seal the primary container, wipe it down with a suitable solvent (e.g., isopropanol), and return it to its designated storage location.
Spill Management
-
Small Spills (<5 mL inside a fume hood):
-
Absorb the spill with a chemical-absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Collect the absorbed material using non-sparking tools into a designated, labeled hazardous waste container[8].
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (>5 mL or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact the institutional Environmental Health & Safety (EHS) department immediately.
-
Prevent entry to the affected area.
-
Waste Disposal Plan
Chemical waste must be managed from its point of generation to its final disposal in accordance with all local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[9][10].
-
Waste Collection:
-
All materials contaminated with this compound (e.g., used gloves, absorbent pads, empty containers) are considered hazardous waste.
-
Collect all liquid and solid waste in separate, clearly labeled, and sealed hazardous waste containers. Do not mix with incompatible waste streams.
-
-
Neutralization (Optional, consult EHS): Some aldehyde waste can be neutralized to render it non-hazardous[11]. A common method involves reacting the aldehyde with a bisulfite solution. This procedure must only be performed by trained personnel after explicit approval and validation from your institution's EHS department.
-
Disposal:
Caption: End-to-End Workflow for Handling and Disposal.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (2012). US9018421B2 - Separation of aromatic aldehydes.
-
United States Environmental Protection Agency. (2024). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
Carl ROTH. (2023). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Russo, M., Cacciola, F., De Gara, L., & Dugo, P. (2023). Aldehydes: What We Should Know About Them. Molecules, 28(13), 5267. MDPI. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
Civil Engineering Explained. (2023). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube. Retrieved from [Link]
-
Woodruff, W. A. (2014). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli. DSpace@MIT. Retrieved from [Link]
- National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. Australian Government Department of Health.
-
Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. CA.gov. Retrieved from [Link]
-
Aldex®. (n.d.). Aldehyde Disposal Made Easy. Retrieved from [Link]
- Oreate AI Blog. (2024). Navigating the Safe Disposal of Chemicals: A Guide for Everyone.
Sources
- 1. chemos.de [chemos.de]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. mdpi.com [mdpi.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. 2-PIPERIDIN-1-YL-BENZALDEHYDE | 34595-26-1 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. epa.gov [epa.gov]
- 10. youtube.com [youtube.com]
- 11. wastewise.com [wastewise.com]
- 12. Navigating the Safe Disposal of Chemicals: A Guide for Everyone - Oreate AI Blog [oreateai.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
